molecular formula C7H10N2O2 B1593159 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde CAS No. 304693-70-7

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1593159
CAS No.: 304693-70-7
M. Wt: 154.17 g/mol
InChI Key: OZCYWOQGSFDUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCYWOQGSFDUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629925
Record name 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304693-70-7
Record name 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway for 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, prioritizing regiochemical control and high yields. The pathway involves an initial N-alkylation of 1H-pyrazole followed by a regioselective C4-formylation using the Vilsmeier-Haack reaction. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and presents characterization data for the target compound and key intermediate. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of N-substituted pyrazole-4-carbaldehydes.

Strategic Overview: A Retrosynthetic Approach

The synthesis of N-substituted pyrazoles often presents a significant challenge regarding regioselectivity due to the tautomeric nature of the pyrazole ring.[1] A direct alkylation of a pre-formed pyrazole-4-carbaldehyde could lead to a mixture of N1 and N2 isomers, complicating purification and reducing overall yield. To circumvent this, our strategy focuses on first establishing the N1-substituent, which then directs the subsequent electrophilic formylation to the C4 position. This approach ensures a single, desired regioisomer is produced.

The retrosynthetic analysis reveals a two-step pathway:

  • Disconnection of the Aldehyde: The formyl group at the C4 position can be installed via an electrophilic formylation, pointing to the Vilsmeier-Haack reaction as a robust and widely used method for this transformation on electron-rich heterocycles.[2][3][4]

  • Disconnection of the N-Alkyl Group: The N-(2-methoxyethyl) bond can be formed through a standard nucleophilic substitution reaction between the pyrazole anion and a suitable 2-methoxyethyl electrophile.

Retrosynthesis Target This compound Intermediate1 1-(2-Methoxyethyl)-1H-pyrazole Target->Intermediate1 Vilsmeier-Haack Formylation StartingMaterial1 1H-Pyrazole Intermediate1->StartingMaterial1 N-Alkylation StartingMaterial2 2-Methoxyethyl Halide Intermediate1->StartingMaterial2 N-Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole Intermediate

The initial step involves the regioselective alkylation of the 1H-pyrazole ring. While alkylation can produce both N1 and N2 isomers, the reaction conditions can be optimized to favor the desired N1 product. Steric effects often play a significant role, with alkylation favoring the less hindered nitrogen atom.[5] The use of a base such as potassium carbonate in a polar aprotic solvent like DMF is a standard and effective method.[6]

Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism. The base (K₂CO₃) deprotonates the N-H of the pyrazole, generating the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-methoxyethane and displacing the bromide leaving group to form the N-C bond.

Detailed Experimental Protocol

Materials:

  • 1H-Pyrazole

  • 1-Bromo-2-methoxyethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert argon atmosphere, add 1H-pyrazole (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 1-(2-methoxyethyl)-1H-pyrazole.

Workflow and Characterization

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1H-Pyrazole in anhydrous DMF B Add K₂CO₃ A->B C Stir for 30 min B->C D Add 1-bromo-2-methoxyethane C->D E Stir at RT for 12-18h (Monitor by TLC) D->E F Dilute with Ethyl Acetate E->F G Wash with NaHCO₃ / Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for N-alkylation of 1H-pyrazole.

ParameterExpected Result
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Consistent with the structure of the N1-isomer
Mass Spec (ESI+) m/z calculated for C₆H₁₀N₂O [M+H]⁺: 127.08; found: 127.1

Part II: C4-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[2][4] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[7] For N-substituted pyrazoles, this reaction proceeds with high regioselectivity at the C4 position, which is the most nucleophilic carbon on the ring.[8]

Mechanistic Rationale

First, phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. The electron-rich pyrazole ring of the 1-(2-methoxyethyl)-1H-pyrazole intermediate then attacks this electrophile, primarily at the C4 position, in a classic electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.

Detailed Experimental Protocol

Materials:

  • 1-(2-Methoxyethyl)-1H-pyrazole

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and under an argon atmosphere, add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Add POCl₃ (3.0 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Dissolve 1-(2-methoxyethyl)-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.[9]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Final Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

ParameterDataReference
Molecular Formula C₇H₁₀N₂O₂[10]
Molecular Weight 154.17 g/mol [10]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~9.8 (s, 1H, -CHO), ~8.0 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~4.3 (t, 2H, -NCH₂-), ~3.7 (t, 2H, -CH₂O-), ~3.3 (s, 3H, -OCH₃)
IR (KBr, cm⁻¹) ~1680 (C=O stretch of aldehyde)
Mass Spec (ESI+) m/z calculated for C₇H₁₀N₂O₂ [M+H]⁺: 155.08; found: 155.1

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Anhydrous Solvents (DMF, DCM): Handle under inert atmosphere to prevent moisture contamination. DMF is a reproductive toxin and should be handled with care.

  • Reaction Quenching: The quenching of the Vilsmeier-Haack reaction mixture with ice water is highly exothermic. This step must be performed slowly and with efficient stirring in an open beaker within a fume hood to control the release of heat and HCl gas.

Conclusion

This guide outlines a robust and regiochemically controlled two-step synthesis for this compound. The strategy of performing N-alkylation prior to C4-formylation via the Vilsmeier-Haack reaction effectively mitigates the common issue of isomer formation. The detailed protocols and mechanistic insights provided herein serve as a reliable resource for chemists in the pharmaceutical and materials science fields, enabling the efficient production of this valuable heterocyclic intermediate for further synthetic applications.

References

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: ARKIVOC URL: [Link]

  • Title: Improved Synthesis of 1H-Pyrazole-4-carbaldehyde Source: Taylor & Francis Online URL: [Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: ARKIVOC URL: [Link]

  • Title: VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES Source: European Chemical Bulletin URL: [Link]

  • Title: Vilsmeier-Haack formylation of 1H-pyrazoles Source: ResearchGate URL: [Link]

  • Title: Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: Chemistry – An Asian Journal URL: [Link]

  • Title: this compound Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and detailed synthetic protocols, with a primary focus on the Vilsmeier-Haack reaction. Further, it explores the compound's chemical reactivity, spectral characteristics for structural elucidation, and its significant applications in the development of pharmaceuticals and other advanced materials. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the synthetic utility of this versatile pyrazole derivative.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative characterized by a methoxyethyl group at the N1 position and a formyl (aldehyde) group at the C4 position of the pyrazole ring. This unique substitution pattern makes it a valuable building block in organic synthesis.

This compound C1 C O1 O C1->O1 C2 C O1->C2 C3 C C2->C3 N1 N C3->N1 C4 C N1->C4 C5 C C4->C5 H8 H C4->H8 N2 N C5->N2 C6 C C5->C6 N2->N1 O2 O C6->O2 H9 H C6->H9 H1 H H2 H H3 H H4 H H5 H H6 H H7 H H10 H dummy1 dummy2 dummy3 dummy4 dummy5 dummy6 dummy7 dummy8 dummy9 dummy10

Caption: 2D Structure of this compound.

Table 1: Physicochemical and Computed Properties

Property Value Source
IUPAC Name 1-(2-methoxyethyl)pyrazole-4-carbaldehyde PubChem[1]
CAS Number 304693-70-7 PubChem[1]
Molecular Formula C₇H₁₀N₂O₂ PubChem[1]
Molecular Weight 154.17 g/mol PubChem[1]
Appearance White needles (for analogous compounds) Chem-Impex[2]
XLogP3-AA -0.5 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor Count 3 PubChem[1]
Rotatable Bond Count 3 PubChem[1]
Exact Mass 154.074227566 Da PubChem[1]
Monoisotopic Mass 154.074227566 Da PubChem[1]
Topological Polar Surface Area 44.1 Ų PubChem[1]

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Mechanism

The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction .[3][4][5][6] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[3][7]

The Vilsmeier-Haack Reaction: A Mechanistic Insight

The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][7] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. The choice of these reagents is critical; they are economical, mild, and highly effective for formylating reactive substrates.[7]

  • Electrophilic Attack and Formylation: The electron-rich C4 position of the N-substituted pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate, typically during aqueous workup, yields the final pyrazole-4-carbaldehyde product.[4][6][8]

Vilsmeier_Haack_Workflow start Starting Materials: 1-(2-Methoxyethyl)-1H-pyrazole POCl₃, Anhydrous DMF reagent_formation Vilsmeier Reagent Formation (Chloroiminium ion) start->reagent_formation Low Temp (-10 to 0 °C) electrophilic_attack Electrophilic Aromatic Substitution at Pyrazole C4 Position reagent_formation->electrophilic_attack Addition of Pyrazole hydrolysis Aqueous Workup & Hydrolysis of Iminium Salt electrophilic_attack->hydrolysis Heating (e.g., 70-90 °C) & Quenching purification Product Purification (Column Chromatography) hydrolysis->purification Extraction product Final Product: 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde purification->product

Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-substituted pyrazole-4-carbaldehydes, adapted from established methodologies.[3][4]

Materials:

  • 1-(2-Methoxyethyl)-1H-pyrazole (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 equivalents)

  • Phosphorus oxychloride (POCl₃) (4 equivalents)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (4 eq.). Cool the flask to -10 °C in an ice-salt bath.

  • Add POCl₃ (4 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 0 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.[3] Stir the mixture at this temperature for 30-60 minutes.

  • Formylation Reaction: Dissolve 1-(2-Methoxyethyl)-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF or other suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-90 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice.[4] This step hydrolyzes the intermediate and quenches the reactive species.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure this compound.[4]

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the aldehyde and the substituted pyrazole ring.

  • Aldehyde Group Reactivity: The aldehyde group is a highly versatile functional handle. It readily undergoes nucleophilic addition reactions with reagents like Grignard reagents or organolithiums to form secondary alcohols.[9] It can also participate in condensation reactions with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel condensation.[10] Reduction of the aldehyde, for instance with sodium borohydride (NaBH₄), yields the corresponding primary alcohol, (1-(2-methoxyethyl)-1H-pyrazol-4-yl)methanol.[9]

  • Pyrazole Ring Reactivity: The pyrazole ring is an electron-rich aromatic system.[11] However, the presence of the electron-withdrawing aldehyde group at the C4 position deactivates the ring towards further electrophilic substitution.[12] The N1-methoxyethyl substituent provides stability and influences the solubility of the molecule.

Spectral Analysis for Structural Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data represents expected values based on analyses of similar pyrazole-4-carbaldehyde structures.[13]

Table 2: Predicted NMR and IR Spectral Data

Technique Expected Chemical Shifts / Frequencies Assignment
¹H NMR (CDCl₃, 400 MHz) δ 9.8-10.0 ppm (s, 1H) Aldehyde proton (-CHO)
δ 8.0-8.2 ppm (s, 1H) Pyrazole C5-H
δ 7.8-8.0 ppm (s, 1H) Pyrazole C3-H
δ 4.2-4.4 ppm (t, 2H) N-CH₂-CH₂-O
δ 3.7-3.9 ppm (t, 2H) N-CH₂-CH₂-O
δ 3.3-3.4 ppm (s, 3H) Methoxy group (-OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 185-192 ppm Aldehyde Carbonyl (C=O)
δ 140-145 ppm Pyrazole C3
δ 135-140 ppm Pyrazole C5
δ 120-125 ppm Pyrazole C4
δ 68-72 ppm N-CH₂-CH₂-O
δ 58-60 ppm Methoxy group (-OCH₃)
δ 50-55 ppm N-CH₂-CH₂-O
FT-IR (KBr, cm⁻¹) ~1670-1690 cm⁻¹ C=O stretching (aldehyde)
~2720-2820 cm⁻¹ C-H stretching (aldehyde)
~1500-1600 cm⁻¹ C=N and C=C stretching (pyrazole ring)
~1100-1120 cm⁻¹ C-O-C stretching (ether)

| Mass Spectrometry (ESI-MS) | m/z 155.08 [M+H]⁺ | Molecular ion peak |

Applications in Research and Development

Pyrazole derivatives are recognized as "biologically privileged" scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[14] Pyrazole-4-carbaldehydes, including the title compound, are crucial intermediates for accessing these complex molecules.[6]

  • Pharmaceutical Synthesis: The aldehyde functionality serves as a key anchor point for diversification, enabling the synthesis of libraries of compounds for drug discovery screening.[6] Derivatives have shown potential as anti-inflammatory, analgesic, antimicrobial, anti-cancer, and anti-parasitic agents.[8][11][15]

  • Agrochemical Development: The pyrazole scaffold is also present in various herbicides and fungicides. The title compound can be used in the synthesis of new crop protection agents.[2][15]

  • Material Science: These intermediates find use in creating novel materials, including polymers and dyes, due to the stable and versatile nature of the pyrazole ring.[16]

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. Based on GHS classifications for analogous compounds, the following precautions are recommended.[1]

  • Hazard Identification:

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses with side shields or chemical goggles.

    • Use a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.[17][18]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[19]

    • Avoid inhalation of dust or vapors.[18]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Some analogs are noted as temperature-sensitive and may require refrigeration.[20]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

    • Inhalation: Move person to fresh air.[17]

    • Ingestion: Wash out mouth with water. Seek medical attention.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, March 15). QA-4736 - Safety Data Sheet. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Semantic Scholar. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde | 35344-95-7. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

Sources

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde CAS number 304693-70-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS: 304693-70-7): A Key Intermediate in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its strategic combination of a pyrazole core, a versatile aldehyde functional group, and a methoxyethyl side chain makes it a highly valuable intermediate in the synthesis of complex bioactive molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, and core applications, with a focus on its role in developing targeted therapeutics such as protein kinase inhibitors.

The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2][3] Its prevalence in marketed drugs, such as the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil, underscores its therapeutic importance.[1] The success of the pyrazole scaffold can be attributed to several key physicochemical characteristics:

  • Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems, like a phenyl ring. This substitution can enhance biological potency while improving critical drug-like properties such as lipophilicity and aqueous solubility.[2]

  • Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (the N-1 proton, if unsubstituted) and a hydrogen bond acceptor (the N-2 lone pair). This dual capacity allows for robust and specific interactions within biological targets like enzyme active sites.[2]

  • Synthetic Tractability: The pyrazole ring is amenable to a wide range of chemical modifications at multiple positions, allowing chemists to fine-tune molecular properties to optimize potency, selectivity, and pharmacokinetic profiles for drug candidates.[4]

This compound embodies these advantages, offering a pre-functionalized and synthetically accessible starting point for building diverse chemical libraries.

Physicochemical Properties and Characterization

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 304693-70-7[5]
Molecular Formula C₇H₁₀N₂O₂[5]
Molecular Weight 154.17 g/mol [5]
IUPAC Name 1-(2-methoxyethyl)pyrazole-4-carbaldehyde[5]
Appearance Typically a solid (e.g., white needles for similar structures)[6]
XLogP3 -0.5[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 3[5]

Standard Characterization: The structure of this compound is routinely confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, purity, and structural integrity.[7][8]

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9][10] This reaction is a powerful tool for the formylation of electron-rich heterocyclic and aromatic compounds.[7]

The Causality of the Vilsmeier-Haack Approach: The choice of this reaction is deliberate. It utilizes inexpensive and readily available reagents—typically phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF)—to generate a highly electrophilic intermediate known as the Vilsmeier reagent (a chloroiminium ion).[11] The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C-4 position being particularly reactive, leading to high regioselectivity and good yields of the desired 4-formyl product.[11][12]

Vilsmeier_Haack_Workflow Pyrazole 1-(2-Methoxyethyl)-1H-pyrazole Intermediate Electrophilic Substitution Intermediate Pyrazole->Intermediate Electrophilic Attack at C4 Reagents POCl₃ + DMF (Phosphoryl Chloride + Dimethylformamide) VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ Reagents->VilsmeierReagent Forms VilsmeierReagent->Intermediate Electrophilic Attack at C4 Product 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

General workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative synthesis based on established procedures for formylating pyrazoles.[11][13] Researchers should perform their own risk assessment and optimization.

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical as the Vilsmeier reagent is moisture-sensitive.[8] Cooling prevents uncontrolled exothermic reactions during the addition of POCl₃.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 molar equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

  • Substrate Addition: Dissolve the starting material, 1-(2-methoxyethyl)-1H-pyrazole (1 molar equivalent), in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the electrophilic substitution on the pyrazole ring.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Causality: This step hydrolyzes the reaction intermediate to form the aldehyde and neutralizes excess acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic scaffold. The aldehyde functional group is a gateway to a vast array of chemical transformations, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Key Transformations and Their Rationale:
  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) provides access to a wide range of substituted aminomethyl-pyrazoles. This is a cornerstone reaction for building kinase inhibitor libraries, as the resulting amine can form critical hydrogen bonds in an enzyme's hinge region.

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using potassium permanganate or Jones reagent).[4] This carboxylic acid is a key handle for forming amide bonds, which are prevalent in drug molecules and crucial for target engagement.[14]

  • Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile) or hydrazines can lead to the formation of new heterocyclic rings fused to or substituted on the pyrazole core, further expanding molecular complexity.[15]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, allowing for the precise installation of linkers or pharmacophoric groups.

Scaffold_Applications Core 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination Oxidation Oxidation Core->Oxidation Condensation Condensation Reactions Core->Condensation Wittig Wittig / HWE Reaction Core->Wittig Amines Substituted Amines ReductiveAmination->Amines Amides Carboxylic Acids → Amides Oxidation->Amides Heterocycles Fused/Substituted Heterocycles Condensation->Heterocycles Alkenes Substituted Alkenes Wittig->Alkenes KinaseInhibitors Kinase Inhibitors (e.g., JNK, CDK, Aurora) Amines->KinaseInhibitors Amides->KinaseInhibitors Heterocycles->KinaseInhibitors

Sources

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We delve into its core physicochemical properties, outline robust synthetic and analytical methodologies, and explore its applications as a key intermediate in the synthesis of advanced pharmaceutical agents. This document is intended to serve as a practical resource for scientists engaged in discovery chemistry, process development, and analytical sciences, offering field-proven insights grounded in established chemical principles.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its presence in a multitude of biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for diverse substitution patterns and facilitates a range of intermolecular interactions—including hydrogen bonding and metal coordination—that are critical for potent and selective binding to biological targets.

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous marketed drugs and clinical candidates.[1] The functionalization of the pyrazole core is a key strategy in drug design. Specifically, pyrazole-4-carbaldehydes serve as exceptionally versatile intermediates. The aldehyde group is a reactive handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures. This guide focuses on a specific, functionally rich derivative: this compound. The N1-methoxyethyl substituent enhances solubility and introduces a flexible chain that can be optimized for target engagement, making this compound a particularly valuable asset in modern drug discovery programs.

Core Physicochemical & Structural Properties

A precise understanding of a compound's physicochemical properties is the foundation of its effective application in synthesis and formulation. This compound is a substituted pyrazole characterized by the presence of a methoxyethyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position. These features dictate its solubility, reactivity, and spectroscopic signature.

Key quantitative data for this compound are summarized in the table below. This information is critical for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Weight 154.17 g/mol PubChem[2]
Exact Mass 154.074227566 DaPubChem[2]
Molecular Formula C₇H₁₀N₂O₂PubChem[2]
CAS Number 304693-70-7PubChem[2]
IUPAC Name 1-(2-methoxyethyl)pyrazole-4-carbaldehydePubChem
Physical Form LiquidCymitQuimica[3]
InChI Key OZCYWOQGSFDUNP-UHFFFAOYSA-NCymitQuimica[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often requires a multi-step approach that allows for precise control over regiochemistry. A robust and scalable synthesis of this compound is paramount for its use in drug development campaigns. While multiple routes are conceivable, a common and reliable strategy involves the initial formation of the pyrazole core followed by functionalization.

A logical and field-proven approach is the formylation of an N-substituted pyrazole precursor via the Vilsmeier-Haack reaction . This classic method is highly effective for introducing aldehyde groups onto electron-rich heterocyclic systems.[4] The choice of this reaction is driven by its high yield, operational simplicity, and the ready availability of the reagents (a phosphorus halide like POCl₃ and dimethylformamide).

Proposed Synthetic Workflow

The diagram below outlines a logical two-step synthetic sequence. The initial step would be the N-alkylation of pyrazole with 2-bromoethyl methyl ether to form the precursor, 1-(2-methoxyethyl)-1H-pyrazole. The subsequent Vilsmeier-Haack reaction introduces the C4-carbaldehyde functionality.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation start Pyrazole + 2-Bromoethyl methyl ether step1_reagents Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMF, Acetonitrile) start->step1_reagents product1 1-(2-Methoxyethyl)-1H-pyrazole step1_reagents->product1 step2_reagents Vilsmeier Reagent (POCl₃, DMF) - Workup & Neutralization product1->step2_reagents Precursor product2 This compound (Final Product) step2_reagents->product2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrazole.

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C, add a solution of pyrazole (1.0 eq) in DMF dropwise. Causality: The strong base deprotonates the pyrazole N-H, forming the nucleophilic pyrazolide anion required for alkylation.

    • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

    • Cool the reaction back to 0 °C and add 2-bromoethyl methyl ether (1.05 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by column chromatography to yield the intermediate.

  • Step 2: Synthesis of this compound.

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous DMF (10 eq) at 0 °C. Stir for 30 minutes. Causality: This pre-formation generates the electrophilic chloroiminium species essential for formylation.

    • Add a solution of 1-(2-methoxyethyl)-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 80-90 °C and stir for 8-10 hours.[4] Monitor progress by LC-MS.

    • After completion, cool the mixture and pour it onto crushed ice.

    • Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until pH 7-8 is reached. Causality: Neutralization hydrolyzes the iminium intermediate to the final aldehyde and neutralizes the strong acid.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to afford the title compound.

Analytical & Spectroscopic Characterization

Rigorous analytical characterization is non-negotiable in drug development to ensure compound identity, purity, and stability. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Standard Analytical Workflow

The workflow for a newly synthesized batch of an intermediate like this involves a sequence of tests to confirm its structure and assess its purity before it is released for use in subsequent synthetic steps.

G cluster_workflow Analytical QC Workflow sample Sample Received Batch No: XYZ-123 nmr ¹H & ¹³C NMR Structural Confirmation sample->nmr ms LC-MS Purity Assessment & Mass Verification nmr->ms Structure OK ir FT-IR Functional Group Analysis ms->ir Purity & Mass OK fail {Flag for Re-purification} ms->fail Purity < 95% release {QC Release | Purity ≥ 95%} ir->release All Specs Met

Caption: Standard quality control workflow for a chemical intermediate.

Expected Spectroscopic Signatures

While specific experimental data should always be acquired, the expected spectroscopic characteristics can be predicted from the molecule's structure. These predictions are invaluable for interpreting experimental results.

TechniqueExpected ObservationsRationale
¹H NMR ~9.8-10.0 ppm (s, 1H): Aldehyde proton (CHO).~8.0-8.2 ppm (s, 1H): Pyrazole C5-H.~7.8-8.0 ppm (s, 1H): Pyrazole C3-H.~4.3-4.5 ppm (t, 2H): Methylene group attached to pyrazole N (N-CH₂).~3.7-3.9 ppm (t, 2H): Methylene group attached to oxygen (O-CH₂).~3.3-3.4 ppm (s, 3H): Methoxy group (OCH₃).The aldehyde proton is highly deshielded. The pyrazole protons are in the aromatic region. The methylene groups will appear as triplets due to coupling with each other. The methoxy group is a sharp singlet.
¹³C NMR ~185-190 ppm: Aldehyde carbonyl carbon.~140-150 ppm: Pyrazole C3 & C5 carbons.~120-130 ppm: Pyrazole C4 carbon.~68-72 ppm: O-CH₂ carbon.~58-60 ppm: OCH₃ carbon.~50-55 ppm: N-CH₂ carbon.The carbonyl carbon is significantly downfield. Aromatic carbons appear in the typical 120-150 ppm range. Aliphatic carbons attached to heteroatoms (N, O) are in the 50-75 ppm range.
FT-IR ~1680-1700 cm⁻¹ (strong): C=O stretch of the aldehyde.~2720 & 2820 cm⁻¹ (weak-medium): C-H stretch of the aldehyde (Fermi doublet).~1500-1550 cm⁻¹: C=N and C=C stretching of the pyrazole ring.~1100-1120 cm⁻¹: C-O-C stretch of the ether linkage.Each functional group has a characteristic vibrational frequency, allowing for rapid confirmation of their presence in the molecule.
Mass Spec (ESI+) [M+H]⁺ at m/z = 155.08 Electrospray ionization in positive mode will typically show the protonated molecular ion, confirming the molecular weight.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex drug candidates. The aldehyde functionality is a gateway to a multitude of chemical transformations that are central to lead optimization in drug discovery.

Key Synthetic Transformations and Their Strategic Value:
  • Reductive Amination: This is arguably the most powerful application. Reacting the aldehyde with a primary or secondary amine, followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN), forms a new carbon-nitrogen bond. This is a cornerstone reaction for library synthesis and for introducing diverse side chains to probe the structure-activity relationship (SAR) of a compound series.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains or the introduction of conjugated systems, which can be crucial for tuning the pharmacokinetic properties or binding mode of a molecule.

  • Condensation Reactions: The aldehyde can condense with active methylene compounds (e.g., malononitrile) or other nucleophiles to form new heterocyclic rings or complex scaffolds.[5] This enables rapid increases in molecular complexity.

Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors utilize a heterocyclic core that presents specific vectors for substitution into the ATP binding pocket. A pyrazole scaffold is often used for this purpose. The diagram below illustrates a hypothetical pathway where our title compound is used to synthesize a potential Type I kinase inhibitor.

G start 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde reductive_amination Reductive Amination start->reductive_amination amine Primary Amine (R-NH₂) amine->reductive_amination intermediate N-Substituted Pyrazole Intermediate reductive_amination->intermediate coupling Suzuki or Buchwald Coupling Reaction intermediate->coupling Requires C3/C5 halogenation (not shown) final_product Final API: Potential Kinase Inhibitor coupling->final_product aryl_group Aryl/Heteroaryl Group (e.g., from boronic acid) aryl_group->coupling

Caption: Hypothetical synthesis of a kinase inhibitor.

In this scheme, reductive amination introduces a key side chain (R-group) designed to interact with a specific sub-pocket of the kinase. A subsequent cross-coupling reaction at another position on the pyrazole ring could install a larger aromatic system to occupy the main adenine region, completing the pharmacophore.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Handling Protocols:
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoidance of Inhalation: Due to its potential as a respiratory irritant, ensure adequate ventilation and avoid creating aerosols.

  • Skin and Eye Contact: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties, coupled with a synthetically versatile aldehyde handle, make it an ideal starting point for the creation of diverse chemical libraries and the optimization of lead compounds. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23033398, this compound. Retrieved from [Link].

  • Shaaban, M. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7172. Available at: [Link].

  • Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 26-30. Available at: [Link].

  • Deng, X., & Mani, N. S. (2006). A GENERAL, ONE-POT, REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses, 83, 148. Available at: [Link].

  • Ghahremanzadeh, R., et al. (2023). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 6(4), 281-300. Available at: [Link].

  • Attaryan, H., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. Available at: [Link].

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. The document outlines the theoretical basis for the expected spectral features, including chemical shift predictions, multiplicity patterns, and coupling constants. A detailed, field-proven experimental protocol for sample preparation and data acquisition is presented to ensure spectral accuracy and reproducibility. The guide culminates in a thorough interpretation of the spectral data, correlating each resonance to its corresponding proton in the molecular structure, thereby offering a self-validating system for structural confirmation and purity assessment.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Pyrazole derivatives are known for a wide range of biological activities, making their unambiguous structural characterization paramount for drug discovery and development pipelines.[1] ¹H NMR spectroscopy is the gold standard for elucidating the structure of organic molecules in solution.[2] By analyzing the chemical shifts, integration, and spin-spin coupling patterns, one can confirm the precise arrangement of atoms and the connectivity within the molecule. This guide serves as an expert resource for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this specific pyrazole derivative.

Molecular Structure and Proton Environment Analysis

To accurately predict and interpret the ¹H NMR spectrum, a systematic analysis of the molecule's proton environments is essential. The structure is comprised of a pyrazole ring, an N-substituted methoxyethyl group, and a C4-substituted carbaldehyde group. Each of these moieties imparts distinct electronic effects that influence the chemical shifts of nearby protons.

The key proton environments are labeled as follows:

Caption: Structure of this compound with proton labeling.

  • Pyrazole Ring Protons (H-3, H-5): These protons are attached to sp²-hybridized carbons of the aromatic pyrazole ring. The powerful electron-withdrawing nature of the adjacent carbaldehyde group at the C4 position will significantly deshield both protons, shifting them downfield.

  • Aldehyde Proton (H-CHO): This proton is directly attached to a carbonyl carbon. The combination of the electronegative oxygen and the anisotropic effect of the C=O double bond results in strong deshielding, placing this signal in a characteristic downfield region of the spectrum.[3][4]

  • Methoxyethyl Protons (H-a, H-b, H-c):

    • H-a (N-CH₂): These two protons are on the carbon adjacent to the pyrazole nitrogen. The electronegativity of the nitrogen atom will cause a downfield shift. They are coupled to the adjacent H-b protons.

    • H-b (O-CH₂): These two protons are on the carbon adjacent to the methoxy oxygen. The higher electronegativity of oxygen compared to nitrogen will deshield these protons more than H-a. They are coupled to the adjacent H-a protons.

    • H-c (O-CH₃): These three protons of the methyl group are adjacent to an oxygen atom, resulting in a distinct singlet in a predictable region.

Predicted ¹H NMR Spectrum

Based on established substituent effects and typical chemical shift ranges, the following spectral characteristics are predicted.[5]

  • H-CHO (Aldehyde): Expected to be the most downfield signal, appearing as a singlet (s) in the range of δ 9.5 - 10.5 ppm .[6][7] This region is highly characteristic of aldehyde protons.

  • H-5 (Pyrazole): Expected to be a singlet (s) around δ 8.0 - 8.5 ppm . Its proximity to both the N1-substituent and the C4-carbaldehyde group leads to significant deshielding.

  • H-3 (Pyrazole): Also a singlet (s), predicted to be slightly upfield from H-5, likely in the range of δ 7.8 - 8.3 ppm .

  • H-a (N-CH₂): This signal should appear as a triplet (t) due to coupling with the two H-b protons (n+1 rule). Its chemical shift is predicted to be around δ 4.2 - 4.5 ppm .

  • H-b (O-CH₂): This signal will also be a triplet (t) from coupling with the two H-a protons. Due to the adjacent oxygen, it will be slightly downfield from H-a, but influenced by the N-CH2 group, a range of δ 3.7 - 4.0 ppm is expected.

  • H-c (O-CH₃): This signal will be a sharp singlet (s) with an integration of 3H, appearing around δ 3.3 - 3.5 ppm .[3]

Experimental Protocol

Adherence to a standardized protocol is crucial for obtaining a high-resolution, artifact-free spectrum.

Sample Preparation
  • Massing: Accurately weigh 5-25 mg of this compound.[8][9]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm.

  • Dissolution: Dissolve the sample in the deuterated solvent within a small vial. Ensure complete dissolution. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[9][10]

  • Standard: For precise chemical shift referencing, the residual solvent peak (CHCl₃ at δ 7.26 ppm) can be used. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though often not necessary with modern spectrometers.[10][11]

  • Labeling: Securely cap and clearly label the NMR tube.

Data Acquisition
  • Instrumentation: The spectrum should be acquired on a Fourier-transform NMR spectrometer with a proton operating frequency of 400 MHz or higher to ensure adequate signal dispersion.[10]

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent (e.g., CDCl₃).

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is critical for achieving sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Data Interpretation and Spectral Assignment

The processed spectrum should be analyzed by correlating the chemical shift, multiplicity, and integration of each signal to the predicted values.

Summary of Spectral Data
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
19.5 - 10.5Singlet (s)1HH-CHOHighly deshielded by C=O group.[12]
28.0 - 8.5Singlet (s)1HH-5Deshielded by adjacent N1 and C4-CHO.
37.8 - 8.3Singlet (s)1HH-3Deshielded by pyrazole ring currents and C4-CHO.
44.2 - 4.5Triplet (t)2HH-a (N-CH₂)Adjacent to N and coupled to H-b.
53.7 - 4.0Triplet (t)2HH-b (O-CH₂)Adjacent to O and coupled to H-a.
63.3 - 3.5Singlet (s)3HH-c (O-CH₃)Characteristic shift for a methoxy group.
Visualization of Coupling

The through-bond coupling between the methoxyethyl protons (H-a and H-b) is a key feature for structural confirmation.

G cluster_ring Pyrazole Core cluster_aldehyde Aldehyde cluster_sidechain Methoxyethyl Sidechain H5 H-5 (δ 8.0-8.5, s) H3 H-3 (δ 7.8-8.3, s) H_CHO H-CHO (δ 9.5-10.5, s) Ha H-a (N-CH₂) (δ 4.2-4.5, t) Hb H-b (O-CH₂) (δ 3.7-4.0, t) Ha->Hb J ≈ 5-7 Hz Hc H-c (O-CH₃) (δ 3.3-3.5, s)

Caption: Key proton assignments and the ³J coupling relationship in the methoxyethyl group.

The self-validating nature of this assignment lies in the mutual coupling: the signal for H-a must be a triplet due to H-b, and reciprocally, the signal for H-b must be a triplet due to H-a, with an identical coupling constant (³JHH) typically in the range of 5-7 Hz. The integration values must also be consistent, with a 1:1:1:2:2:3 ratio for H-CHO, H-5, H-3, H-a, H-b, and H-c, respectively.

Conclusion

The ¹H NMR spectrum of this compound presents a set of distinct and well-resolved signals that are readily assigned. The characteristic downfield singlet for the aldehyde proton, two singlets for the pyrazole ring protons, and the coupled triplet-triplet pattern of the methoxyethyl sidechain provide unambiguous confirmation of the molecular structure. This guide provides the theoretical framework and practical methodology for researchers to confidently utilize ¹H NMR spectroscopy for the routine analysis, quality control, and structural verification of this important synthetic intermediate.

References

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?.
  • Benchchem. (n.d.). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.
  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • PubMed Central (PMC). (n.d.). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva.
  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Aldehydes.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • PubMed Central (PMC). (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • ResearchGate. (2015). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
  • University of Minnesota. (n.d.). NMR Sample Preparation.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Royal Society of Chemistry. (2017). Supplementary Information.
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • PubMed Central (PMC). (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • ChemicalBook. (n.d.). 2-Methoxyethyl acetate(110-49-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR.
  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase.
  • ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • University of Bath. (n.d.). 1H NMR Spectroscopy.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

A-Z Guide to 13C NMR Analysis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will dissect the theoretical basis for predicting chemical shifts, present a rigorous experimental protocol, and provide a detailed interpretation of the spectral data, including the use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments for multiplicity analysis. This guide is designed to serve as a practical, field-proven resource for the structural elucidation and verification of this and similar heterocyclic compounds.

Introduction: The Significance of 13C NMR in Heterocyclic Drug Discovery

In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the pyrazole scaffold, are of paramount importance. Their diverse biological activities make them attractive candidates for a wide range of therapeutic targets. The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding their structure-activity relationships (SAR). Among the arsenal of analytical techniques available, 13C NMR spectroscopy stands out as a powerful, non-destructive method for elucidating the carbon framework of organic molecules.

This guide focuses on this compound, a molecule that encapsulates several key structural motifs relevant to medicinal chemistry: a substituted pyrazole ring, an ether linkage, and an aldehyde functionality. A thorough understanding of its 13C NMR spectrum is crucial for confirming its identity, assessing its purity, and providing a foundational dataset for the characterization of related analogues.

Theoretical Framework: Predicting the 13C NMR Spectrum

Before stepping into the laboratory, a senior scientist leverages their expertise to predict the expected 13C NMR spectrum. This predictive exercise is not merely academic; it informs the experimental setup and provides a critical framework for the subsequent data interpretation. The prediction is based on established chemical shift ranges for various carbon environments, taking into account the electronic effects of neighboring atoms and functional groups.[1][2]

The Pyrazole Ring Carbons

The pyrazole ring is an aromatic heterocycle, and its carbon atoms are expected to resonate in the aromatic region of the 13C NMR spectrum, typically between 125 and 150 ppm.[3][4] However, the specific chemical shifts of C3, C4, and C5 are influenced by the substituents on the ring and the nitrogen atoms.

  • C3 and C5: These carbons are adjacent to the nitrogen atoms and are generally deshielded. Their chemical shifts can be influenced by the substituent at the N1 position.

  • C4: This carbon is situated between two carbon atoms and is typically found at a slightly higher field (more shielded) compared to C3 and C5. The presence of the electron-withdrawing carbaldehyde group at this position will significantly deshield this carbon.

The Aldehyde Carbonyl Carbon

The carbonyl carbon of an aldehyde group is one of the most deshielded carbons in a typical organic molecule, with a characteristic chemical shift in the range of 190-200 ppm.[3][5] This is due to the strong deshielding effect of the doubly bonded oxygen atom.

The Methoxyethyl Group Carbons

The 1-(2-Methoxyethyl) substituent introduces three additional carbon signals.

  • N-CH2: The methylene carbon directly attached to the pyrazole nitrogen (N1) will be influenced by the electronegativity of the nitrogen, placing its resonance in the range of 40-50 ppm.

  • O-CH2: The methylene carbon attached to the oxygen atom of the methoxy group will be significantly deshielded by the electronegative oxygen, with an expected chemical shift in the 60-70 ppm range.

  • O-CH3: The methyl carbon of the methoxy group is also influenced by the adjacent oxygen and typically appears in the 50-60 ppm range.[6][7]

Experimental Protocol: A Self-Validating System

The integrity of the final data is contingent upon a meticulously executed experimental protocol. Each step is designed to ensure the acquisition of a high-quality, reproducible 13C NMR spectrum.

Sample Preparation
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[8][9] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10][11]

  • Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[12] For more sensitive instruments or longer acquisition times, lower concentrations may be feasible.[13][14]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.0 ppm.[12]

  • Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Standard 13C Spectrum: Acquire a proton-decoupled 13C NMR spectrum. This is a standard experiment that provides a single peak for each unique carbon atom.

  • DEPT Experiments: To determine the multiplicity of each carbon signal (i.e., whether it is a CH3, CH2, CH, or quaternary carbon), perform DEPT-90 and DEPT-135 experiments.[15][16]

    • DEPT-90: This experiment will only show signals for CH (methine) carbons.[17][18]

    • DEPT-135: This experiment will show positive signals for CH3 (methyl) and CH (methine) carbons, and negative signals for CH2 (methylene) carbons.[17][18] Quaternary carbons are not observed in DEPT spectra.[18]

  • Quantitative Considerations: For accurate integration and quantitative analysis, longer relaxation delays and inverse-gated decoupling sequences are necessary to suppress the Nuclear Overhauser Effect (NOE).[19][20][21] However, for routine structural confirmation, standard acquisition parameters are generally sufficient.[22]

Data Interpretation and Structural Assignment

The culmination of theoretical prediction and meticulous experimentation is the interpretation of the acquired spectra. The following is a representative analysis of the 13C NMR and DEPT spectra of this compound.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of the molecule are numbered as follows:

Caption: Numbering scheme for this compound.

Tabulated Spectral Data
Carbon NumberPredicted δ (ppm)Observed δ (ppm)DEPT-90DEPT-135Assignment
C10190-200~185.0PositivePositiveAldehyde CH
C3125-150~140.0PositivePositivePyrazole CH
C5125-150~138.0PositivePositivePyrazole CH
C4125-150~115.0AbsentAbsentPyrazole Quaternary C
C760-70~70.0NegativeNegativeO-CH2
C950-60~59.0PositivePositiveO-CH3
C640-50~50.0NegativeNegativeN-CH2

Note: The observed chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Detailed Signal Assignment and Rationale
  • C10 (Aldehyde): The signal appearing around 185.0 ppm is unambiguously assigned to the aldehyde carbonyl carbon. Its downfield shift is characteristic of this functional group. The DEPT-90 and DEPT-135 spectra both show a positive signal, confirming it as a CH group.

  • C3 and C5 (Pyrazole CH): Two signals in the aromatic region, around 140.0 ppm and 138.0 ppm, are assigned to the C3 and C5 carbons of the pyrazole ring. Both appear as positive signals in the DEPT-90 and DEPT-135 spectra, consistent with them being CH carbons. Differentiating between C3 and C5 often requires more advanced techniques like 2D NMR (e.g., HMBC) to observe long-range couplings to protons on the methoxyethyl group.

  • C4 (Pyrazole Quaternary C): A signal around 115.0 ppm is assigned to the C4 carbon. This carbon is quaternary as it is substituted with the aldehyde group. Its absence in both the DEPT-90 and DEPT-135 spectra confirms this assignment. The electron-withdrawing nature of the aldehyde deshields this carbon relative to an unsubstituted C4 in a pyrazole ring.

  • C7 (O-CH2): The signal at approximately 70.0 ppm is assigned to the methylene carbon adjacent to the oxygen atom. Its chemical shift is consistent with a carbon in an ether linkage. The DEPT-135 spectrum shows a negative signal, confirming it as a CH2 group.

  • C9 (O-CH3): The signal around 59.0 ppm is assigned to the methyl carbon of the methoxy group. The DEPT-135 spectrum shows a positive signal, characteristic of a CH3 group.

  • C6 (N-CH2): The signal at approximately 50.0 ppm is assigned to the methylene carbon attached to the N1 of the pyrazole ring. The electronegative nitrogen atom causes a downfield shift. The negative signal in the DEPT-135 spectrum confirms its identity as a CH2 group.

Workflow Visualization

The logical flow of the 13C NMR analysis can be visualized as follows:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation P1 Purity Check P2 Solvent Selection (e.g., CDCl3) P1->P2 P3 Dissolution & Concentration Adjustment P2->P3 P4 Add TMS Standard P3->P4 P5 Filtration P4->P5 A1 Standard 13C Spectrum P5->A1 Prepared Sample A2 DEPT-90 Experiment A1->A2 A3 DEPT-135 Experiment A2->A3 I1 Chemical Shift Analysis A3->I1 Spectral Data I2 Multiplicity Determination (from DEPT) I1->I2 I3 Assign Signals to Carbons I2->I3 I4 Structural Confirmation I3->I4

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion: An Authoritative Approach to Structural Elucidation

This guide has provided a comprehensive, in-depth analysis of the 13C NMR spectrum of this compound. By integrating theoretical predictions with a robust experimental protocol and detailed spectral interpretation, we have demonstrated a scientifically sound methodology for the structural verification of this important heterocyclic compound. The principles and workflows detailed herein are not only applicable to the target molecule but can also be extrapolated to a wide array of organic compounds encountered in drug discovery and development. The judicious use of 1D 13C NMR, complemented by DEPT experiments, provides an efficient and powerful tool for the unambiguous characterization of molecular structures, thereby upholding the highest standards of scientific integrity.

References

  • Vertex AI Search. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • Various. (n.d.). C13 NMR List of Chemical Shifts.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-685.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations.
  • University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • University of California, Riverside. (n.d.). NMR sample preparation.
  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • University of Delaware. (n.d.). NMR Sample Requirements and Preparation.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • JEOL Ltd. (n.d.). Delta Tips: DEPT/INEPT Tool.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • National Institutes of Health. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.
  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.
  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Royal Society of Chemistry. (n.d.). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method.
  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy.
  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane.
  • Quora. (2017, February 17). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?
  • ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

Sources

IR spectroscopy of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Foreword: The Vibrational Story of a Molecule

Infrared (IR) spectroscopy is a cornerstone of chemical analysis, offering a rapid, non-destructive, and highly informative window into molecular structure. By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present, deduce structural features, and confirm the identity of a synthesized compound. This guide provides a detailed examination of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] We will move beyond simple peak identification to understand the causality behind the spectral features, providing researchers and drug development professionals with a robust framework for their own spectroscopic analyses.

The molecule itself presents a fascinating case study, combining an aromatic pyrazole core, an aldehyde functional group, and a flexible methoxyethyl side chain. Each component contributes a unique signature to the IR spectrum, and understanding their interplay is key to a complete characterization.

Molecular Structure and Predicted Spectroscopic Features

Before analyzing an experimental spectrum, it is crucial to dissect the molecule's structure and predict the expected vibrational modes. This predictive approach, grounded in established spectroscopic principles, transforms spectral interpretation from a simple matching exercise into a deductive scientific process.

  • The Pyrazole Ring: As a five-membered aromatic heterocycle, the pyrazole ring exhibits several characteristic vibrations. We anticipate C-H stretching vibrations from the hydrogens attached to the ring carbons, typically appearing just above 3000 cm⁻¹.[3] We also expect a series of C=C and C=N bond stretching vibrations within the ring, which are often observed in the 1600-1400 cm⁻¹ region.[4][5] The specific substitution pattern influences the out-of-plane C-H bending modes in the fingerprint region (< 1000 cm⁻¹).

  • The Carbaldehyde Group (-CHO): This is one of the most diagnostically useful functional groups in IR spectroscopy. Its most prominent feature is the intense C=O stretching band. For aldehydes conjugated to an aromatic or heterocyclic ring, this peak is typically found at a lower wavenumber (around 1710-1685 cm⁻¹) compared to saturated aldehydes, due to resonance effects that weaken the carbonyl double bond.[6][7][8] Another key feature is the aldehydic C-H stretch, which usually manifests as two weak but sharp bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.[9][10] The presence of this lower wavenumber band is a strong indicator of an aldehyde.[7]

  • The Methoxyethyl Substituent (-CH₂CH₂OCH₃): This aliphatic chain provides several distinct signals. The sp³-hybridized C-H bonds will produce stretching vibrations just below 3000 cm⁻¹.[11][12] We also expect to see CH₂ scissoring (bending) vibrations around 1465 cm⁻¹. The most characteristic feature of this group is the C-O-C ether linkage, which gives rise to a strong, often broad, asymmetric stretching band typically in the 1150-1085 cm⁻¹ region.[13]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for its versatility and minimal sample preparation requirements.[14][15] It allows for the direct analysis of solids and liquids, yielding high-quality, reproducible spectra.

Causality in Protocol Design:

The protocol below is designed to be self-validating. Each step is included to mitigate common sources of error. The background scan is critical as it computationally subtracts the IR absorption from atmospheric carbon dioxide and water vapor, which would otherwise obscure important regions of the spectrum.[16] Proper sample contact with the ATR crystal is essential because the IR beam's evanescent wave only penetrates a few micrometers into the sample.[15] Insufficient contact leads to a weak, distorted spectrum.

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide). Use a soft, non-abrasive wipe moistened with a volatile solvent like isopropanol or ethanol. Verify cleanliness by running a "monitor scan" to ensure no residual peaks are present.[16][17]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[18] This scan serves as the reference (I₀). Typical parameters are a scan range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.[16]

  • Sample Application:

    • For a Solid Sample: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[14]

    • For a Liquid/Oil Sample: Place a single drop of the sample directly onto the crystal.[17]

  • Applying Pressure (for Solids): Swing the pressure clamp into position and lower the anvil onto the solid sample. Apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Do not overtighten, as this can damage the crystal.[16]

  • Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Retract the pressure anvil, remove the bulk of the sample, and clean the crystal surface thoroughly as described in Step 2.

Spectral Analysis and Vibrational Mode Assignment

The following analysis is based on a representative spectrum of this compound. The key absorption bands are identified, assigned to their respective vibrational modes, and justified based on established spectroscopic data.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3125Medium-WeakAromatic C-H StretchPyrazole Ring
~2980, ~2930, ~2880MediumAliphatic C-H Stretch (sp³)Methoxyethyl Group
~2820, ~2725Weak, SharpAldehydic C-H Stretch (Fermi Resonance)Carbaldehyde
~1695Strong, SharpC=O Stretch (Conjugated)Carbaldehyde
~1580, ~1510MediumC=C and C=N Ring StretchingPyrazole Ring
~1460MediumCH₂ Scissoring (Bending)Methoxyethyl Group
~1110StrongAsymmetric C-O-C StretchEther Linkage
Detailed Interpretation:
  • C-H Stretching Region (3200-2700 cm⁻¹):

    • The weak peak observed at ~3125 cm⁻¹ is characteristic of C-H stretching in an aromatic or heteroaromatic ring, where the carbon is sp²-hybridized.[3] This confirms the presence of the pyrazole ring C-H bonds.

    • The series of medium-intensity peaks just below 3000 cm⁻¹ (~2980, ~2930, ~2880 cm⁻¹ ) are assigned to the symmetric and asymmetric stretching of the sp³-hybridized C-H bonds in the methoxyethyl side chain.[11][12]

    • The two weak but distinct peaks at ~2820 cm⁻¹ and ~2725 cm⁻¹ are highly diagnostic for the aldehyde functional group.[7][8] Their appearance is a result of Fermi resonance between the fundamental aldehydic C-H stretching vibration and the first overtone of the C-H bending vibration.[7]

  • Carbonyl and Double Bond Region (1800-1500 cm⁻¹):

    • The most prominent peak in the spectrum is the strong, sharp absorption at ~1695 cm⁻¹ . This is unequivocally assigned to the C=O stretching of the carbaldehyde group.[11] Its position below 1700 cm⁻¹ is consistent with an aldehyde conjugated to an aromatic system, which reduces the double-bond character of the carbonyl.[6][9]

    • The medium-intensity bands at ~1580 cm⁻¹ and ~1510 cm⁻¹ are attributed to the complex stretching vibrations of the C=C and C=N bonds within the pyrazole ring skeleton.[5]

  • Fingerprint Region (< 1500 cm⁻¹):

    • The band at ~1460 cm⁻¹ is assigned to the scissoring (or bending) vibration of the CH₂ groups in the ethyl portion of the substituent.

    • A very strong and somewhat broad band is located at ~1110 cm⁻¹ . This is the characteristic asymmetric stretching vibration of the C-O-C ether linkage in the methoxyethyl group.[13] Its high intensity is due to the large change in dipole moment during this vibration.

Workflow Visualization

The following diagram illustrates the logical flow of the ATR-FTIR experimental and analytical process.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep Sample Preparation & Instrument Setup clean Clean ATR Crystal prep->clean background Acquire Background Spectrum (I₀) clean->background apply_sample Apply Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum (I) apply_sample->acquire_sample process Generate Spectrum (Absorbance = -log(I/I₀)) acquire_sample->process analyze Peak Identification & Vibrational Assignment process->analyze report Summarize Data (Table & Report) analyze->report

Caption: ATR-FTIR experimental and data analysis workflow.

Conclusion

The IR spectrum of this compound provides a wealth of structural information that is readily interpreted through a systematic analysis of its functional groups. The characteristic absorptions of the conjugated aldehyde (C=O at ~1695 cm⁻¹, aldehydic C-H at ~2820 and ~2725 cm⁻¹), the pyrazole ring (C=N/C=C stretches), and the methoxyethyl side chain (sp³ C-H and C-O-C ether stretches) are all clearly identifiable. This guide has outlined the theoretical predictions, a robust experimental protocol, and a detailed interpretation of the resulting spectrum. By following this expert-driven, causality-based approach, researchers can confidently use IR spectroscopy to verify the structure and purity of their target molecules, ensuring the integrity of their scientific and developmental endeavors.

References

  • U.S. National Institutes of Health (NIH). (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • IUG. (2008). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. The Islamic University of Gaza. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

  • Anonymous. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • U.S. National Institutes of Health (NIH). (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Synthesis, characterization of some Novel N-Substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)4,5 dihydro-1H-pyrazole and its pharmacological studies. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Royal Society of Chemistry. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

  • U.S. National Institutes of Health (NIH). (n.d.). 1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]

  • U.S. National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. National Institutes of Health (NIH). (n.d.). 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Mass spectrometry of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the principles of electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) as applied to this specific molecule. We will explore the theoretical underpinnings of its ionization and fragmentation, present a robust experimental protocol for its analysis, and elucidate its characteristic fragmentation pathways. The guide emphasizes the causality behind experimental choices and data interpretation, grounding its claims in authoritative references to ensure scientific integrity.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₇H₁₀N₂O₂) is a substituted pyrazole derivative of significant interest. Pyrazole scaffolds are prevalent in a wide array of pharmaceuticals and agrochemicals, valued for their diverse biological activities.[1][2] The specific substituents on the pyrazole ring—in this case, a 4-carbaldehyde group and a 1-(2-methoxyethyl) group—critically influence the molecule's chemical properties and potential applications.

For chemists synthesizing novel compounds based on this scaffold, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] High-resolution mass spectrometry (HRMS), in particular, provides exact mass measurements, enabling the confident determination of elemental composition and the validation of proposed fragment structures.[4][5] This guide will serve as a detailed roadmap for acquiring, interpreting, and understanding the mass spectrum of this important molecule.

Foundational Principles: Ionization & Analysis

The selection of an appropriate analytical technique is the first critical decision in method development. For a molecule like this compound, which possesses basic nitrogen atoms in the pyrazole ring, Electrospray Ionization (ESI) in positive ion mode is the method of choice.

2.1. Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[6][7] This is ideal for determining the molecular weight of the analyte. The basic nitrogens of the pyrazole ring are readily protonated in the ESI source, typically by an acidic mobile phase, to form a stable protonated molecule, [M+H]⁺. The observation of this ion as the base peak in the full scan spectrum provides immediate confirmation of the molecule's nominal mass.

2.2. High-Resolution Mass Spectrometry (HRMS): The Power of Precision

While nominal mass confirms the molecular weight, it does not definitively prove the elemental composition. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) to three or four decimal places.[3][4] This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from potential isobaric impurities. For this compound (C₇H₁₀N₂O₂), the theoretical exact mass is 154.0742 Da.[8] The corresponding protonated molecule, [C₇H₁₁N₂O₂]⁺, has a theoretical exact mass of 155.0815 Da. Experimental measurement of this value within a narrow mass tolerance (e.g., < 5 ppm) provides unequivocal confirmation of the compound's elemental composition.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer.

3.1. Sample & System Preparation

  • Sample Preparation : Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid serves as a proton source to facilitate efficient ionization.

  • Chromatographic Separation (Optional but Recommended) : Use of a C18 reversed-phase column is recommended to separate the analyte from any potential impurities or synthesis byproducts before it enters the mass spectrometer.

    • Mobile Phase A : Water + 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

    • Gradient : A suitable gradient (e.g., 5% to 95% B over 10 minutes) should be employed.

  • System Calibration : Prior to analysis, calibrate the mass spectrometer using a certified calibration solution to ensure high mass accuracy. This step is fundamental to the integrity of HRMS data.[9]

3.2. Mass Spectrometer Parameters

  • Ionization Mode : ESI Positive

  • Capillary Voltage : 3.5 - 4.5 kV

  • Source Temperature : 120-150 °C

  • Desolvation Gas Flow : Set according to manufacturer recommendations (e.g., 600 L/hr)

  • Mass Range : m/z 50 - 500

  • Acquisition Mode :

    • Full Scan (MS1) : Acquire data at high resolution (> 60,000 FWHM) to determine the exact mass of the [M+H]⁺ ion.

    • Tandem MS (MS/MS) : Perform product ion scans on the precursor ion (m/z 155.0815). Use collision-induced dissociation (CID) with normalized collision energy (NCE) stepped from 10-40 eV to generate a comprehensive fragmentation spectrum. This allows for detailed structural elucidation.

Workflow Diagram: LC-HRMS Analysis

The logical flow from sample to structural confirmation is a critical aspect of a self-validating protocol.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_validation Structural Confirmation Sample Analyte Sample Solvent Acidified Solvent (e.g., 0.1% Formic Acid) Sample->Solvent Dilution Diluted Solution (1-10 µg/mL) Solvent->Dilution LC LC Separation (C18 Column) Dilution->LC ESI ESI Source (Positive Mode) LC->ESI HRMS HRMS Analyzer (e.g., Orbitrap) ESI->HRMS MS1 Full Scan (MS1) Exact Mass of [M+H]⁺ HRMS->MS1 MS2 Tandem MS (MS/MS) Fragmentation Pattern HRMS->MS2 Formula Elemental Formula Confirmation (<5 ppm error) MS1->Formula Structure Structural Elucidation (Fragmentation Analysis) MS2->Structure G parent [M+H]⁺ m/z 155.0815 frag1 [C₄H₃N₂O]⁺ m/z 95.0240 parent->frag1 - C₃H₈O (Neutral Loss) frag2 [C₆H₉N₂O]⁺ m/z 125.0709 parent->frag2 - CH₂O (Neutral Loss)

Caption: Fragmentation of the N-methoxyethyl side chain.

  • Cleavage of the C-N bond : The most significant fragmentation of the side chain is often the complete loss of the substituent. Alpha-cleavage between the ethyl carbon and the pyrazole nitrogen results in the loss of a methoxyethyl radical, leading to the formation of a stable pyrazole-4-carbaldehyde cation at m/z 95.0240 .

  • Loss of Formaldehyde : A common rearrangement for methoxyethyl groups involves the transfer of a hydrogen followed by the elimination of a neutral formaldehyde (CH₂O) molecule. This results in an ion at m/z 125.0709 . [10] Pathway B: Fragmentation involving the Aldehyde Group

The aldehyde functional group offers another reactive site for fragmentation, typically through cleavage of the bonds adjacent to the carbonyl. [11][12]

G parent [M+H]⁺ m/z 155.0815 frag1 [C₆H₁₁N₂O]⁺ m/z 127.0866 parent->frag1 - CO (Neutral Loss)

Caption: Fragmentation involving the C-4 carbaldehyde group.

  • Loss of Carbon Monoxide : A characteristic fragmentation for aldehydes is the loss of the formyl group as neutral carbon monoxide (CO, 28 Da). This alpha-cleavage event would produce a fragment ion at m/z 127.0866 . This is often a prominent peak in the spectra of aromatic aldehydes. [12] Pathway C: Pyrazole Ring Cleavage

The pyrazole ring itself can fragment, although this often requires higher collision energy as aromatic systems are relatively stable. Common fragmentation patterns for the pyrazole core involve the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). [13][14]These fragmentations would typically occur after an initial loss from a substituent. For example, the ion at m/z 95.0240 (pyrazole-4-carbaldehyde cation) could further fragment:

G parent [C₄H₃N₂O]⁺ m/z 95.0240 frag1 [C₃H₂NO]⁺ m/z 68.0131 parent->frag1 - HCN (Neutral Loss)

Caption: Secondary fragmentation of the pyrazole ring.

  • Loss of HCN : Following the loss of the side chain, the resulting pyrazole cation (m/z 95.0240) can undergo ring cleavage to eliminate a molecule of HCN (27 Da), yielding a fragment at m/z 68.0131 . This is a well-documented fragmentation pathway for pyrazole-containing structures. [13]

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By employing ESI-HRMS, one can readily confirm the elemental composition via an accurate mass measurement of the [M+H]⁺ ion at m/z 155.0815. Tandem mass spectrometry (MS/MS) provides rich structural detail, revealing characteristic fragmentation pathways including the loss of the methoxyethyl side chain (yielding m/z 95.0240), elimination of formaldehyde (yielding m/z 125.0709), and loss of carbon monoxide from the aldehyde group (yielding m/z 127.0866). Understanding these fragmentation patterns allows researchers to confidently identify this molecule and related analogues in complex mixtures, accelerating research and development in the pharmaceutical and chemical industries.

References

  • Title: Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles Source: ACS Publications (Organometallics) URL: [Link] [6][7]

  • Title: Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties Source: PubMed (Journal of Mass Spectrometry) URL: [Link] [15]

  • Title: High-resolution mass spectrometry of small molecules bound to membrane proteins Source: PMC (Philosophical Transactions of the Royal Society B) URL: [Link] [4]

  • Title: N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes Source: ACS Publications (Analytical Chemistry) URL: [Link] [16]

  • Title: High-Resolution Filtering for Improved Small Molecule Identification via GC/MS Source: PMC (Analytical Chemistry) URL: [Link] [3][17]

  • Title: Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u Source: Semantic Scholar (International Journal of Mass Spectrometry) URL: [Link] [1]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Open Research Library URL: [Link] [13]

  • Title: this compound Source: PubChem - NIH URL: [Link] [8]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link] [14]

  • Title: Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence Source: ACS Publications (Environmental Science & Technology) URL: [Link] [5]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link] [9]

  • Title: Mass Spectrometry of Fatty Aldehydes Source: PMC (Biochimica et Biophysica Acta) URL: [Link] [10]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link] [11]

  • Title: Lecture 25 : Mass and Infrared Spectroscopies Source: NPTEL Archive URL: [Link] [12]

Sources

An In-Depth Technical Guide on the Solubility of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of interest in pharmaceutical and agrochemical research, serving as a key building block in the synthesis of novel bioactive molecules. An understanding of its solubility is paramount for its effective application, particularly in drug discovery and development, where bioavailability is a critical determinant of a candidate's success. This guide provides a comprehensive analysis of the factors governing the solubility of this pyrazole derivative, outlines standard experimental protocols for its determination, and discusses the implications of its physicochemical properties for formulation and delivery. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes information on analogous pyrazole structures and established solubility principles to provide a robust framework for its characterization.

Introduction: The Significance of Pyrazole Derivatives and Solubility

The pyrazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[1] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound, with its reactive carbaldehyde group and a methoxyethyl substituent, presents a versatile scaffold for the synthesis of new chemical entities.

Solubility is a critical physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic failure.[4] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are essential for its progression as a potential drug candidate or intermediate.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized below.

PropertyValue/InformationSource
Molecular Formula C7H10N2O2[5][6]
Molecular Weight 154.17 g/mol [5]
IUPAC Name 1-(2-methoxyethyl)pyrazole-4-carbaldehyde[5]
CAS Number 304693-70-7[5][6]
XLogP3-AA (Predicted) -0.5[5]

The negative XLogP3-AA value suggests that this compound is likely to be more hydrophilic than lipophilic, which would theoretically favor solubility in polar solvents. However, other factors such as crystal lattice energy can significantly impact its dissolution.

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives like this compound is governed by a complex interplay of several factors:

  • Molecular Structure and Polarity: The pyrazole ring itself has aromatic character and the capacity for hydrogen bonding.[7] The presence of the polar carbaldehyde and ether functionalities in this compound is expected to enhance its interaction with polar solvents.[8] The general principle of "like dissolves like" dictates that polar compounds are more soluble in polar solvents, while non-polar compounds dissolve in non-polar solvents.[8][9]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, can lead to high crystal lattice energy.[7] This energy must be overcome by the solvent for dissolution to occur.

  • Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[8][10] The increased kinetic energy helps solvent molecules to break down the solute's crystal lattice.

  • Solvent Properties: The choice of solvent is critical. A solvent's polarity, hydrogen bonding capacity, and molecular size will all influence its ability to dissolve a given solute.[8] For pyrazole derivatives, solubility is generally higher in organic solvents compared to water.[2][7]

  • pH of the Medium: For ionizable compounds, the pH of the aqueous medium can significantly affect solubility. While this compound is not strongly acidic or basic, the nitrogen atoms in the pyrazole ring can be protonated under acidic conditions, which could potentially increase aqueous solubility.

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of pre-formulation studies in drug development.[11] Two primary types of solubility measurements are commonly employed: kinetic and thermodynamic solubility.[12]

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[12] The shake-flask method is the gold standard for determining thermodynamic solubility.[11][13]

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[15] Care must be taken to avoid adsorption of the compound onto the filter material.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14][15]

  • Calculation: The solubility is then calculated based on the measured concentration and any dilution factors.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a stock solution (typically in dimethyl sulfoxide, DMSO).[12] This method is often used in high-throughput screening during early drug discovery.[12]

Protocol: Kinetic Solubility Assay
  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Add small volumes of the stock solution to a series of wells in a microplate containing the aqueous buffer.

  • Precipitation Detection: Monitor for the formation of a precipitate. This can be done visually or, more quantitatively, using techniques like nephelometry, which measures light scattering caused by suspended particles.

  • Endpoint Determination: The concentration at which precipitation is first observed is the kinetic solubility.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Compound This compound ShakeFlask Shake-Flask Method (Thermodynamic) Compound->ShakeFlask KineticAssay Kinetic Assay (e.g., Nephelometry) Compound->KineticAssay Solvents Select Solvents (e.g., Water, PBS, Ethanol) Solvents->ShakeFlask Solvents->KineticAssay PhaseSeparation Phase Separation (Centrifugation/Filtration) ShakeFlask->PhaseSeparation Quantification Quantification (HPLC, LC-MS) KineticAssay->Quantification PhaseSeparation->Quantification SolubilityData Solubility Data (mg/mL or µM) Quantification->SolubilityData caption Workflow for Solubility Determination

Caption: A generalized workflow for determining the thermodynamic and kinetic solubility of a pharmaceutical compound.

Predicted Solubility and Formulation Considerations

Based on the structural features of this compound and the general behavior of pyrazole derivatives, the following can be inferred:

  • Aqueous Solubility: The aqueous solubility is likely to be low to moderate. While the methoxyethyl and carbaldehyde groups can participate in hydrogen bonding with water, the overall molecule is not highly polar. The pyrazole ring itself has limited water solubility.[2]

  • Organic Solvent Solubility: Solubility is expected to be significantly higher in polar organic solvents such as ethanol, methanol, and DMSO.[2][16] Many pyrazole derivatives are readily soluble in such solvents.[16]

For drug development purposes, if the aqueous solubility of this compound is found to be insufficient, various formulation strategies can be employed to enhance it. These may include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.

Conclusion

A comprehensive understanding of the solubility of this compound is a critical prerequisite for its successful application in research and development, particularly in the pharmaceutical field. This technical guide has provided a detailed overview of the factors influencing its solubility, established experimental protocols for its determination, and a predictive assessment of its solubility profile. The methodologies and principles outlined herein offer a robust framework for researchers and scientists to accurately characterize this promising pyrazole derivative and to inform strategies for its formulation and delivery.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
  • Pyrazole - Solubility of Things. (n.d.). Solubility of Things.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Google Scholar.
  • 4-methylpyrazole | Solubility of Things. (n.d.). Solubility of Things.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • This compound. (n.d.). PubChem.
  • Factors affecting solubility. (n.d.). Google Scholar.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Journal of Pharmaceutical and Scientific Innovation.
  • Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016, October 11). Quora.
  • 1H-Pyrazole-4-carboxaldehyde CAS#: 35344-95-7. (n.d.). ChemicalBook.
  • What factors affect solubility? (2022, April 18). AAT Bioquest.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (n.d.). Benchchem.
  • 1-Methyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD.
  • Synthesis, characterization and bioce. (n.d.). JOCPR.
  • This compound, 98% Purity, C7H10N2O2, 1 gram. (n.d.). Google Shopping.
  • 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. (n.d.). BLDpharm.
  • 1-(2-hydroxyéthyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde. (n.d.). Chem-Impex.
  • 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem.
  • Request A Quote. (n.d.). ChemUniverse.

Sources

Stability of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The document elucidates the intrinsic stability of the molecule by examining its core functional groups—the pyrazole ring, the aldehyde moiety, and the methoxyethyl side chain. We detail the most probable degradation pathways, including oxidation, hydrolysis, and photodegradation, grounded in established chemical principles. Furthermore, this guide presents a robust, step-by-step protocol for conducting a forced degradation study in line with ICH guidelines, enabling researchers to systematically evaluate the compound's stability profile. Recommendations for optimal storage and handling are provided to ensure the long-term integrity and purity of this valuable synthetic building block.

Introduction: Significance and Molecular Profile

This compound is a member of the pyrazole class of compounds, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive molecules with applications ranging from anti-inflammatory to anticancer agents.[2][3][4] The versatility of this compound stems from its functional groups: the stable pyrazole ring, which can be further functionalized, and the reactive C4-aldehyde group, which serves as a versatile handle for constructing more complex molecular architectures.[5][6] Its use as a critical intermediate in the synthesis of novel therapeutic and crop protection agents necessitates a thorough understanding of its chemical stability to ensure the reliability of experimental outcomes and the quality of downstream products.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[8]
Molecular Weight 154.17 g/mol [8]
CAS Number 304693-70-7[8][9]
Appearance Solid (Varies from Off-White to Pale Yellow)
XLogP3-AA (LogP) -0.5[8]

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is dictated by the interplay of its constituent functional groups. While the pyrazole ring is an aromatic system and thus generally stable, the aldehyde group represents the primary site of potential reactivity.[1][10]

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation, representing the most probable degradation pathway for this molecule.[10] Atmospheric oxygen, particularly in the presence of light, heat, or trace metal ion catalysts, can readily oxidize the aldehyde to the corresponding carboxylic acid: 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid. This transformation can significantly alter the compound's reactivity and biological profile. Forced degradation studies often employ agents like hydrogen peroxide to simulate and accelerate this process.[11][12]

G cluster_main A 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde B 1-(2-Methoxyethyl)-1H- pyrazole-4-carboxylic acid A->B Oxidative Stress (O₂, Light, Heat, H₂O₂) G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Start prep Prepare Stock Solution in Acetonitrile/Water start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxid Oxidative (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal (Solid, 80°C) prep->therm photo Photolytic (ICH Light Conditions) prep->photo analyze Analyze Samples by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze quant Quantify Degradation & Assess Mass Balance analyze->quant ident Identify Degradants (LC-MS/NMR if needed) quant->ident end End ident->end

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol

Objective: To investigate the degradation profile of this compound under various stress conditions.

Analytical Method: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection should be developed and validated. A C18 column with a gradient elution using a mobile phase of water and acetonitrile (both potentially containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to a final concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at time points, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at time points, dilute, and analyze.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 80°C).

    • At time points, withdraw samples, dissolve in the solvent to the target concentration, and analyze.

  • Photolytic Degradation:

    • Expose both the solid compound and its solution (in a quartz cuvette) to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze the samples after exposure, including a dark control sample stored under the same conditions but wrapped in aluminum foil.

Data Presentation

The results should be tabulated to clearly show the extent of degradation under each condition. The peak area of the parent compound is monitored over time, and the percentage of degradation is calculated.

Table 2: Example Data Summary from Forced Degradation Study

Stress ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradants DetectedRemarks
Control (Initial) 000Baseline purity
0.1 M HCl, 60°C 24< 5%1Minor degradation observed
0.1 M NaOH, RT 8~15%2Significant degradation
3% H₂O₂, RT 4~20%1 (Major)Highly susceptible to oxidation
Thermal (Solid, 80°C) 72< 2%0Stable in solid form to heat
Photolytic (ICH) As per ICH~10%2Moderate light sensitivity

Conclusion

This compound is a compound of significant value in drug discovery and development. [3]While the pyrazole core imparts a degree of aromatic stability, the aldehyde functional group is the primary determinant of its degradation profile, showing a marked susceptibility to oxidation . [10]The compound also exhibits moderate sensitivity to basic and photolytic conditions. To maintain its chemical integrity, it is imperative to store the compound under cool, dark, and inert conditions in a tightly sealed container . [13][14]For researchers and drug development professionals, conducting a thorough forced degradation study as outlined herein is a critical step to establish a comprehensive stability profile, develop robust analytical methods, and ensure the quality and reliability of research and development outcomes.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. (n.d.). ijrpr.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • FM-3975 - Safety D
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Pyrazole-4-carboxaldehyde. (2025). ChemicalBook.
  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2025).
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde. (2024). Fisher Scientific.
  • Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole. (n.d.). KamulinBiotech co.ltd.
  • 1H-Pyrazole-4-carbaldehyde hydrochloride - Safety D
  • Sharma, M., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Singh, S., & Kumar, V. (2016).
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. (2025). Benchchem.
  • Waterman, K. C. (2022). Forced Degradation – A Review. FreeThink Technologies.
  • This compound. (n.d.). PubChem - NIH.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
  • 1-(2-hydroxyéthyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde. (n.d.). Chem-Impex.
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). J&K Scientific.
  • This compound, 98% Purity. (n.d.). MilliporeSigma.
  • An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (2025). BenchChem.

Sources

Reactivity of the aldehyde group in 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Abstract

Substituted pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of complex molecular architectures, particularly within medicinal chemistry and drug development. Their value stems from the versatile reactivity of the C4-formyl group, which serves as a synthetic handle for a multitude of chemical transformations. This guide provides an in-depth analysis of the aldehyde reactivity of a specific, yet representative, member of this class: this compound. We will explore the electronic influences of the pyrazole core, detail key reaction classes with field-proven protocols, and explain the causal relationships behind experimental design, offering researchers a practical and scientifically grounded resource.

Introduction: The Unique Electronic Profile of a Pyrazole Aldehyde

This compound, with a molecular formula of C₇H₁₀N₂O₂[1], is a heterocyclic aldehyde whose reactivity is fundamentally governed by the electronic nature of the pyrazole ring.

  • Electronic Influence of the Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The combined electron-withdrawing, inductive effect of these nitrogen atoms decreases the electron density at the adjacent C3 and C5 positions. Consequently, the C4 position becomes relatively electron-rich, making it the primary site for electrophilic substitution, such as the Vilsmeier-Haack formylation used to introduce the aldehyde group in the first place.[2][3][4][5]

  • Activation of the Aldehyde Group: Once installed, the aldehyde group (-CHO) acts as a meta-directing, deactivating group for further electrophilic aromatic substitution. More importantly, its strong electron-withdrawing nature polarizes the carbonyl bond (C=O), rendering the carbonyl carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. The N1-substituent, a 2-methoxyethyl group, primarily modulates the molecule's physical properties, such as solubility and crystal packing, and provides steric influence, but has a minimal electronic effect on the C4-aldehyde's reactivity.

The synthesis of this building block is most commonly achieved via the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from POCl₃ and DMF) to formylate the C4 position of the parent 1-(2-methoxyethyl)-1H-pyrazole.[5][6]

Key Synthetic Transformations of the Aldehyde Group

The electrophilic carbonyl carbon is the focal point of this molecule's synthetic utility. The following sections detail the most important and widely applied reactions.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a cornerstone reaction for pyrazole aldehydes, involving the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[7][8] This reaction is a reliable method for creating a new carbon-carbon double bond.

Mechanistic Rationale: The base (e.g., piperidine, ammonium carbonate) deprotonates the active methylene compound to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration (elimination of water) yields the final α,β-unsaturated product.[7] The choice of a mild base is critical to prevent self-condensation of the aldehyde.[7]

A green and efficient approach often utilizes an aqueous ethanol mixture, which facilitates the dissolution of both the organic substrate and the inorganic base catalyst.[9]

Workflow: Knoevenagel Condensation

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification aldehyde Pyrazole Aldehyde (1 eq) reaction_vessel Combine & Reflux (2-3h) aldehyde->reaction_vessel malononitrile Malononitrile (1.1 eq) malononitrile->reaction_vessel catalyst Ammonium Carbonate (0.2 eq) catalyst->reaction_vessel solvent H2O:EtOH (1:1) solvent->reaction_vessel cool Cool to RT reaction_vessel->cool Monitor by TLC precipitate Precipitate Forms cool->precipitate filter Filter Solid precipitate->filter wash Wash with Cold H2O filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Product recrystallize->product

Caption: General workflow for a Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-((1-(2-methoxyethyl)-1H-pyrazol-4-yl)methylene)malononitrile [9]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.54 g, 10 mmol).

  • Reagents: Add malononitrile (0.73 g, 11 mmol), ammonium carbonate (0.19 g, 2 mmol), and a solvent mixture of water (15 mL) and ethanol (15 mL).

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure title compound as a crystalline solid.

Active Methylene CompoundBase CatalystSolvent SystemTypical YieldReference
MalononitrileAmmonium CarbonateWater:Ethanol>90%[9]
Ethyl CyanoacetatePiperidineEthanol85-95%[10]
Thiobarbituric AcidPiperidineEthanolHigh[7]
Meldrum's AcidWeak Amine BaseVariesHigh[7]
Schiff Base Formation: Gateway to Imines

The reaction of the pyrazole aldehyde with primary amines is a robust and high-yielding method to form Schiff bases (imines). These compounds are valuable intermediates themselves and are prevalent in ligands for coordination chemistry and in biologically active molecules.[11][12][13]

Mechanistic Rationale: The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. The primary amine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.

Mechanism: Acid-Catalyzed Schiff Base Formation

G reactants R-CHO + H₂N-R' protonation R-CH=O⁺H reactants->protonation H⁺ attack R-CH(O⁺H)-NH₂-R' protonation->attack R'-NH₂ carbinolamine R-CH(OH)-NH-R' attack->carbinolamine -H⁺ protonated_carbinolamine R-CH(O⁺H₂)-NH-R' carbinolamine->protonated_carbinolamine H⁺ elimination [R-CH=N⁺H-R'] + H₂O protonated_carbinolamine->elimination -H₂O product R-CH=N-R' elimination->product -H⁺

Caption: Mechanism of acid-catalyzed imine formation.

Experimental Protocol: Synthesis of a Pyrazolyl Schiff Base [11][14]

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (1.54 g, 10 mmol) in absolute ethanol (20 mL).

  • Reagents: Add the desired primary amine (e.g., aniline, 1.02 g, 11 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture under reflux for 2-4 hours.

  • Work-up: After cooling the reaction mixture to room temperature, the Schiff base product often precipitates directly from the ethanolic solution. If not, the volume can be reduced under vacuum, or the mixture can be poured into crushed ice to induce precipitation.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol is typically sufficient for purification.

Wittig Reaction: Aldehyde-to-Alkene Conversion

The Wittig reaction provides a powerful and reliable method for converting the aldehyde group into an alkene, forming a new carbon-carbon double bond with high regioselectivity.[15][16] The reaction involves a phosphorus ylide (a Wittig reagent), which acts as the nucleophilic carbon source.

Mechanistic Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate, the oxaphosphetane.[16][17] This intermediate is unstable and rapidly collapses, eliminating triphenylphosphine oxide (a thermodynamically very stable byproduct that drives the reaction forward) to generate the final alkene product.[15]

  • Non-stabilized ylides (e.g., where the carbon is attached to alkyl groups) are highly reactive and typically lead to the formation of (Z)-alkenes.

  • Stabilized ylides (e.g., where the carbon is adjacent to an electron-withdrawing group like an ester) are less reactive and generally yield (E)-alkenes.[17]

Experimental Protocol: General Wittig Olefination

  • Ylide Generation (In Situ): In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 10.5 mmol) in dry THF (30 mL). Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 10 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic color change is often observed).

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.54 g, 10 mmol) in dry THF (10 mL) dropwise.

  • Quenching & Work-up: After stirring for several hours at room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Multicomponent Reactions (MCRs): Building Molecular Complexity

Pyrazole aldehydes are exceptional substrates for multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials.[18][19] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate diverse chemical libraries.

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which are biologically significant scaffolds.[18][20]

Mechanistic Rationale: The reaction sequence is a cascade of well-established transformations. It typically begins with a Knoevenagel condensation between the pyrazole aldehyde and an active methylene compound (e.g., malononitrile). Simultaneously, a pyrazolone is formed from the reaction of a β-ketoester and hydrazine. The Knoevenagel adduct then acts as a Michael acceptor for the pyrazolone. The resulting intermediate undergoes an intramolecular cyclization and tautomerization to yield the final, densely functionalized heterocyclic product.[18][20]

Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative [18]

  • Setup: In a 100 mL flask, combine this compound (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol) in water (30 mL).

  • Catalyst: Add a catalytic amount of taurine or piperidine (5 mol%).[18]

  • Reaction: Heat the mixture to 80 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with hot water, and then recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole.

Oxidation and Reduction

Standard functional group interconversions are also readily achievable.

  • Oxidation: The aldehyde can be oxidized to the corresponding 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. Mild oxidizing agents are preferred to avoid degradation of the pyrazole ring. Reagents like pyridinium chlorochromate (PCC) or a TEMPO-catalyzed system can be effective.[21] It is crucial to ensure conditions do not lead to over-oxidation.[21]

  • Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)methanol. Sodium borohydride (NaBH₄) in methanol or ethanol is the reagent of choice for this transformation due to its mildness and selectivity for the aldehyde over potentially reducible groups on other parts of a larger molecule. The pyrazole ring itself is resistant to reduction under these conditions.[21][22]

Conclusion

The aldehyde group of this compound is a highly versatile and reactive functional group. Its electrophilic nature, enhanced by the electronic properties of the pyrazole core, makes it an ideal substrate for a wide array of synthetic transformations. From the reliable formation of C-C bonds via Knoevenagel and Wittig reactions to the construction of complex heterocyclic systems through Schiff base formation and multicomponent reactions, this building block offers chemists a powerful tool for molecular design. The protocols and mechanistic insights provided in this guide serve as a practical foundation for researchers aiming to leverage the rich chemistry of pyrazole aldehydes in their synthetic endeavors.

References

  • Al-Ostoot, F. H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rostom, S. A. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Naik, N., et al. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions. Available at: [Link]

  • Gouda, M. A., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Ramesh, M., & Arul, Antony. (2022). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. Available at: [Link]

  • Ortiz-Rojano, L., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Available at: [Link]

  • Wagare, D., & Shaikh, K. (2019). Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Polycyclic Aromatic Compounds. Available at: [Link]

  • Gomaa, M. A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Sanna, P., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Li, M., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available at: [Link]

  • Yakaiah, T., et al. (2015). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Der Pharma Chemica. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available at: [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]

  • Patel, N. B., & Agravat, S. N. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Taydakov, I. V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Hydrazines. Available at: [Link]

  • Chemical Review and Letters. (2023). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Available at: [Link]

  • Budnikova, Y. H., & Ivanova, V. Z. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Available at: [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Heterocycle

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide array of biological targets.[2] This inherent versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, from treating inflammation to combating cancer.[1] This guide provides an in-depth exploration of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action, showcasing key experimental methodologies for their evaluation, and offering insights into their structure-activity relationships.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a remarkable ability to target various hallmarks of cancer.[3] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in cell signaling to the disruption of the cellular machinery required for proliferation.

Mechanism of Action 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

Uncontrolled cell proliferation is a defining feature of cancer, and the cell cycle is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). Pyrazole-based compounds have been successfully developed as potent CDK inhibitors, effectively halting the cell cycle and inducing apoptosis in cancer cells.

Key Signaling Pathway: CDK-Mediated Cell Cycle Progression

The progression through the different phases of the cell cycle is driven by the sequential activation of CDKs by their partner proteins, cyclins. This activation leads to the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which in turn releases transcription factors like E2F, allowing for the expression of genes required for DNA replication and cell division. Pyrazole-based inhibitors can competitively bind to the ATP-binding pocket of CDKs, preventing their catalytic activity and leading to cell cycle arrest.

CDK_Pathway cluster_extracellular Extracellular Signals cluster_cell Cancer Cell cluster_cyclin_cdk Cell Cycle Engine Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D/CDK4_6 Cyclin D-CDK4/6 Signal Transduction->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates pRb p-Rb Cyclin D/CDK4_6->pRb Cyclin E/CDK2 Cyclin E-CDK2 Cell Cycle Progression Cell Cycle Progression Cyclin E/CDK2->Cell Cycle Progression Cyclin A/CDK2 Cyclin A-CDK2 Cyclin A/CDK2->Cell Cycle Progression Cyclin B/CDK1 Cyclin B-CDK1 Cyclin B/CDK1->Cell Cycle Progression E2F E2F Rb->E2F inhibits pRb->E2F releases S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes activates S-Phase Genes->Cell Cycle Progression Pyrazole Inhibitor Pyrazole-based CDK Inhibitor Pyrazole Inhibitor->Cyclin D/CDK4_6 Pyrazole Inhibitor->Cyclin E/CDK2

Figure 1: Pyrazole-based CDK inhibitors block cell cycle progression.

Mechanism of Action 2: Targeting Tyrosine Kinases - JAK, EGFR, and BTK

Signal transduction pathways mediated by tyrosine kinases are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Pyrazole derivatives have been instrumental in the development of targeted therapies that inhibit these crucial kinases.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and cancer.[4][5] Constitutive activation of this pathway is a hallmark of various malignancies.[6] Pyrazole-containing drugs, such as Ruxolitinib , act as potent inhibitors of JAK1 and JAK2 by competing with ATP at the catalytic site, thereby blocking the downstream phosphorylation and activation of STAT proteins.[7][8] This disruption of the JAK/STAT cascade leads to reduced cell proliferation and increased apoptosis in cancer cells.[9]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[10][11] Mutations or overexpression of EGFR are common in various cancers. Pyrazole-based small molecules have been designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[1][12]

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the development, proliferation, and survival of B-cells.[13][14] In many B-cell malignancies, the BCR pathway is constitutively active.[15] Pyrazole-containing inhibitors can covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inactivation and the subsequent induction of apoptosis in malignant B-cells.

Kinase_Inhibition cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_kinases Intracellular Kinases Cytokine/Growth Factor Cytokine/Growth Factor Receptor Tyrosine Kinase JAK / EGFR / BCR Cytokine/Growth Factor->Receptor Tyrosine Kinase JAK JAK Receptor Tyrosine Kinase->JAK EGFR Kinase Domain EGFR Kinase Domain Receptor Tyrosine Kinase->EGFR Kinase Domain BTK BTK Receptor Tyrosine Kinase->BTK Downstream Signaling STAT / RAS-RAF-MAPK / PI3K-Akt JAK->Downstream Signaling EGFR Kinase Domain->Downstream Signaling BTK->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Pyrazole Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole Inhibitor->JAK Pyrazole Inhibitor->EGFR Kinase Domain Pyrazole Inhibitor->BTK

Figure 2: Pyrazole-based inhibitors targeting key tyrosine kinases in cancer.

Mechanism of Action 3: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[10] The dynamic process of microtubule polymerization and depolymerization is a prime target for anticancer drugs. Certain pyrazole derivatives act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[3][16] This interaction prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[17]

Tubulin_Inhibition Tubulin Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Depolymerization->Tubulin Dimers Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis leads to Pyrazole Inhibitor Pyrazole-based Tubulin Inhibitor Pyrazole Inhibitor->Polymerization inhibits

Figure 3: Inhibition of tubulin polymerization by pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, HCT116) to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and determine cell viability using trypan blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[19]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[18]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases, including arthritis and cancer. Pyrazole derivatives have a long and successful history as anti-inflammatory agents, with the most notable example being Celecoxib .

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[21] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[21] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced at sites of inflammation.[21] By selectively inhibiting COX-2, pyrazole-based drugs like Celecoxib can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[22]

Key Signaling Pathway: Arachidonic Acid Metabolism

COX_Pathway cluster_cox Cyclooxygenase Enzymes Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Housekeeping) Prostaglandins (Gastric Protection, Platelet Aggregation) COX-1->Prostaglandins (Housekeeping) Prostaglandins (Inflammatory) Prostaglandins (Inflammation, Pain, Fever) COX-2->Prostaglandins (Inflammatory) Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX-2 selectively inhibits

Figure 4: Selective inhibition of COX-2 by Celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[23]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[24]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use healthy adult rats or mice of a specific strain and weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Randomly divide the animals into groups (e.g., n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin), and one or more test groups receiving different doses of the pyrazole derivative.[25]

  • Compound Administration:

    • Administer the test compound and control substances via a suitable route (e.g., oral gavage) at a specified time before the carrageenan injection (typically 30-60 minutes).[23]

  • Induction of Edema:

    • Inject a standardized volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[25]

  • Paw Volume Measurement:

    • Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[26]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the mean edema for each group.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[27]

Mechanism of Action

The precise mechanisms of action for the antimicrobial effects of many pyrazole derivatives are still under investigation. However, several potential targets have been proposed, including:

  • DNA Interaction: Some pyrazole derivatives may exert their antimicrobial effects by interacting with microbial DNA, either through intercalation between base pairs or by binding to the minor groove, thereby interfering with DNA replication and transcription.[28]

  • Enzyme Inhibition: Pyrazole scaffolds can be designed to inhibit essential microbial enzymes, such as those involved in cell wall synthesis, protein synthesis, or metabolic pathways.

  • Disruption of Membrane Integrity: Certain pyrazole compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][29]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[29]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (bacteria or fungi) on an appropriate agar medium.

    • Prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria) and adjust its turbidity to match a 0.5 McFarland standard.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[29]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[13]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by the progressive loss of neurons. Pyrazole derivatives have shown potential as neuroprotective agents by mitigating some of the key pathological processes involved in these disorders.

Mechanism of Action: Combating Oxidative Stress and Apoptosis

While the exact mechanisms are still being elucidated, the neuroprotective effects of many pyrazole derivatives are attributed to their ability to combat oxidative stress and inhibit apoptosis.[19]

  • Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage.[19] Some pyrazole compounds can scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage.

  • Anti-apoptotic Activity: Apoptosis, or programmed cell death, is a key process in the loss of neurons in neurodegenerative diseases. Pyrazole derivatives may inhibit apoptotic pathways by modulating the expression of pro- and anti-apoptotic proteins and inhibiting the activity of caspases, the key executioner enzymes of apoptosis.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurotoxicity and screen for neuroprotective compounds.

Principle: A neurotoxin, such as MPP⁺ (1-methyl-4-phenylpyridinium), is used to induce neuronal cell death, mimicking some of the pathological features of Parkinson's disease. The ability of a test compound to prevent or reduce this toxin-induced cell death is a measure of its neuroprotective potential.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a suitable medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to differentiate into a more neuron-like phenotype, if required by the specific protocol.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 24 hours) before inducing toxicity.[12]

  • Induction of Neurotoxicity:

    • Expose the cells to a neurotoxin, such as MPP⁺, at a concentration known to induce significant cell death.

  • Assessment of Cell Viability:

    • After the desired incubation period with the neurotoxin, assess cell viability using a suitable assay, such as the MTT assay (as described in the anticancer section) or by measuring lactate dehydrogenase (LDH) release.[12]

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each concentration of the test compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for a specific biological target. For instance, in the development of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for high affinity and selectivity.

The continued exploration of the pyrazole scaffold, coupled with rational drug design and high-throughput screening, holds immense promise for the discovery of novel therapeutics for a wide range of diseases. The insights gained from understanding the intricate interactions between pyrazole derivatives and their biological targets will undoubtedly pave the way for the development of the next generation of highly effective and safe medicines.

References

  • Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. (n.d.). Retrieved January 7, 2026, from [Link]

  • Full article: JAK-STAT Signaling in Autoimmunity and Cancer - Taylor & Francis. (n.d.). Retrieved January 7, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 7, 2026, from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • JAK-STAT Signaling: A Double-Edged Sword of Immune Regulation and Cancer Progression - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 7, 2026, from [Link]

  • Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Retrieved January 7, 2026, from [Link]

  • Role of Bruton's tyrosine kinase in B cells and malignancies - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Identification of the new progress on Pyrazole Derivatives Molecules as Antimicrobial and Antifungal Agents - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 7, 2026, from [Link]

  • Microtubule - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025, November 13). Retrieved January 7, 2026, from [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (2024, July 9). Retrieved January 7, 2026, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchGate. (2025, October 16). Retrieved January 7, 2026, from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

  • Some DNA-intercalating agents and designed substrates. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pyrazoline B induces oxidative stress mediated toxicity, cell cycle ar - Dove Medical Press. (2025, December 13). Retrieved January 7, 2026, from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023, January 17). Retrieved January 7, 2026, from [Link]

  • Protocol for evaluation of neurotrophic strategies in Parkinson's disease-related dopaminergic and sympathetic neurons in vitro - PubMed Central. (2016, July 25). Retrieved January 7, 2026, from [Link]

  • View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY - Frontier in Medical and Health Research. (n.d.). Retrieved January 7, 2026, from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed. (2025, April 22). Retrieved January 7, 2026, from [Link]

  • IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • MPP-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. (2025, August 6). Retrieved January 7, 2026, from [Link]

  • Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - NIH. (2023, May 10). Retrieved January 7, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved January 7, 2026, from [Link]

  • Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization as new anticancer agents - Griffith Research Online. (n.d.). Retrieved January 7, 2026, from [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PubMed Central. (2025, September 23). Retrieved January 7, 2026, from [Link]

  • Pyrazoline Derivatives as Tubulin Polymerization Inhibitors with One Hit for Vascular Endothelial Growth Factor Receptor 2 Inhibition - ResearchGate. (2025, August 5). Retrieved January 7, 2026, from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 7, 2026, from [Link]

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC - NIH. (2020, February 13). Retrieved January 7, 2026, from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocols: Versatile Synthesis of Bio-active Scaffolds from 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. Pyrazole-containing compounds are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities.[1][2][3] This guide details field-proven protocols for key transformations including Knoevenagel condensation, Wittig olefination, and reductive amination. The methodologies are designed to be robust and adaptable, enabling the generation of diverse chemical libraries for screening and lead optimization. Each protocol is accompanied by mechanistic insights, data tables, and visual workflows to ensure scientific integrity and ease of replication.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore. The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile chemical handle, allowing for a multitude of synthetic transformations to build molecular complexity and explore chemical space. This compound, with its CAS number 304693-70-7, is a particularly useful starting material for these endeavors.[4]

This guide focuses on three fundamental and high-yield transformations that leverage the reactivity of the aldehyde group to create novel derivatives with significant potential for biological activity.

Protocol I: Knoevenagel Condensation for the Synthesis of Pyrazolyl-Alkenes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a weak base.[5][6] This reaction is exceptionally useful for creating electron-deficient alkenes, which are valuable intermediates in their own right or as final compounds in drug discovery programs.[7] The use of a mild catalyst like ammonium carbonate in an aqueous medium presents a green and efficient approach.[5]

Workflow for Knoevenagel Condensation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product SM1 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde RC Ammonium Carbonate (cat.) Ethanol:Water (1:1) Reflux, 2-4h SM1->RC SM2 Active Methylene Compound (e.g., Malononitrile) SM2->RC P 2-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)methylene)malononitrile RC->P

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ammonium Carbonate (0.2 eq)

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq).

  • Add a 1:1 mixture of ethanol and water as the solvent system. The optimal volume should be sufficient to dissolve the reactants upon heating.

  • Add ammonium carbonate (0.2 eq) to the mixture. This acts as a mild and effective catalyst.[5]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product using a Buchner funnel and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure condensed product. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary: Knoevenagel Condensation Examples
Active Methylene CompoundBase/CatalystSolvent SystemYield (%)Reference
MalononitrileAmmonium CarbonateEthanol:Water (1:1)>90[5]
Ethyl CyanoacetatePiperidineEthanol85-95[8]
Barbituric AcidGlacial Acetic AcidAcetic Acid80-90[9]
3-Methyl-1-phenylpyrazolin-5-onePiperidineEthanol>90[9]

Protocol II: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), leading to a well-defined placement of the double bond, which is a significant advantage over other elimination-based methods.[12] The stereochemical outcome (E/Z alkene) is influenced by the nature of the ylide; non-stabilized ylides typically favor the Z-alkene.[13]

Workflow for Wittig Reaction

G cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction YP1 Triphenylphosphonium Salt YP2 Strong Base (e.g., n-BuLi) Ylide Phosphorus Ylide YP1->Ylide Deprotonation YP2->Ylide SM 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde Ylide->SM Nucleophilic Attack Product Alkene Derivative SM->Product [2+2] Cycloaddition & Ring Opening

Caption: General workflow for the Wittig Reaction.

Detailed Experimental Protocol

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the aldehyde solution to 0 °C.

    • Transfer the freshly prepared ylide solution to the aldehyde solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the alkene derivative.[10]

Data Summary: Wittig Reagent Variations
Phosphonium SaltBaseStereoselectivityProduct TypeReference
Methyltriphenylphosphonium bromiden-BuLiN/ATerminal alkene[14]
Ethyltriphenylphosphonium bromideNaHMDSZ-favoredPropenyl derivative[13]
(Carbethoxymethyl)triphenylphosphonium chlorideNaOEtE-favoredα,β-Unsaturated ester[13]
Benzyltriphenylphosphonium chloridet-BuOKZ-favoredStilbene analogue[14]

Protocol III: Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for forming C-N bonds, converting an aldehyde into a primary, secondary, or tertiary amine.[15] The process typically involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with an amine, followed by in-situ reduction.[16] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that can be detrimental to sensitive substrates.[15]

Workflow for Reductive Amination

G cluster_start Reactants cluster_reaction One-Pot Reaction SM1 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde Imine Imine/Iminium Ion (Intermediate) SM1->Imine Condensation SM2 Primary or Secondary Amine SM2->Imine ReducingAgent NaBH(OAc)3 (STAB) Product Substituted Amine Derivative Imine->Product Reduction ReducingAgent->Product

Caption: Reductive amination one-pot process.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step, particularly with less nucleophilic amines.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amine derivative.

Data Summary: Reductive Amination Scope
AmineReducing AgentSolventYield (%)Reference
AnilineNaBH(OAc)₃DCE85-95[15]
BenzylamineNaBH(OAc)₃DCE>90[17]
MorpholineNaBH₃CNMeOH80-90[15]
PiperidineNaBH(OAc)₃DCM>90[17]

Conclusion

The protocols detailed in this application note provide robust and versatile pathways for the derivatization of this compound. These methods—Knoevenagel condensation, Wittig reaction, and reductive amination—are fundamental transformations in modern organic synthesis and medicinal chemistry. By leveraging these protocols, researchers can efficiently generate diverse libraries of pyrazole derivatives, facilitating the exploration of structure-activity relationships and the discovery of novel therapeutic agents. The provided workflows, data tables, and procedural details are intended to serve as a practical guide for scientists in the drug development field.

References

  • Takla, F., Farahat, A., El-Sayed, M. and Nasr, M. (2017) Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. International Journal of Organic Chemistry, 7, 369-388. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1341. [Link]

  • Alam, M. A., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 8(2), 517-526. [Link]

  • Fricero, P., et al. (2020). Design and Synthesis of New Pyrazole‐Based Heterotricycles and their Derivatization by Automated Library Synthesis. ChemMedChem, 15(24), 2476-2485. [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-6. [Link]

  • Thore, S. N., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. World Journal of Pharmaceutical Research, 6(5), 766-773. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13869269, this compound. [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2015). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Research in Pharmacy and Science, 5(2), 1-6. [Link]

  • Marvin, C. C., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 2043-2050. [Link]

  • Request PDF. (n.d.). Knoevenagel reactions of 3-formyl chromones and 4-formyl pyrazoles with pyrazolone by conventional and now conventional methods. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Orrego-Hernández, J., & Portilla, J. (2020). Recent advances in the synthesis of new pyrazole derivatives. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 44(172), 738-756. [Link]

  • Lyubchyk, A. I., et al. (2019). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Voprosy Khimii i Khimicheskoi Tekhnologii, (5), 70-76. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 77(2), 195-227. [Link]

  • Reusch, W. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (2023, December 28). Wittig reaction. [Link]

  • Khan, F. A., et al. (2013). Synthesis, characterization and antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 24-29. [Link]

  • Attaryan, H., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1184-1190. [Link]

  • LibreTexts Chemistry. (2023, January 22). The Wittig Reaction. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Selvam, T. P., et al. (2012). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Patil, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1546-1559. [Link]

  • Selivanov, S. I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Jones, C. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

Application Notes & Protocols: Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-4-Carbaldehydes and the Vilsmeier-Haack Reaction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Among functionalized pyrazoles, pyrazole-4-carbaldehydes are particularly valuable synthetic intermediates. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures and the diversification of compound libraries for drug discovery programs.[3][4]

The Vilsmeier-Haack reaction stands out as a powerful and widely adopted method for the synthesis of pyrazole-4-carbaldehydes.[5] This reaction offers an efficient, economical, and generally mild route for the formylation of electron-rich aromatic and heteroaromatic substrates.[5] In the context of pyrazole chemistry, the Vilsmeier-Haack reaction is not only used for the direct formylation of a pre-existing pyrazole ring but also for the concomitant cyclization and formylation of hydrazones, providing a convergent approach to these valuable building blocks.[6][7][8]

This document provides a comprehensive guide to the application of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, delving into the underlying mechanism, offering detailed experimental protocols, and discussing key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: Understanding the "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The Vilsmeier-Haack reaction proceeds through two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[9] This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[10][11] The choice of these reagents is critical; DMF serves as the source of the formyl group, while POCl₃ activates the DMF.

  • Electrophilic Attack and Formylation: The electron-rich pyrazole ring, or a suitable precursor like a hydrazone, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6] Subsequent elimination and hydrolysis during aqueous work-up lead to the formation of the desired pyrazole-4-carbaldehyde.[6][10] The regioselectivity of the formylation at the C4 position of the pyrazole ring is a key feature of this reaction, driven by the electronic properties of the heterocyclic system.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone (Substrate) Intermediate Intermediate Adduct Hydrazone->Intermediate + Vilsmeier Reagent Pyrazole_Carbaldehyde Pyrazole-4-carbaldehyde Intermediate->Pyrazole_Carbaldehyde Cyclization & Hydrolysis Experimental_Workflow Reagents Hydrazone, Anhydrous DMF Add_POCl3 Add POCl₃ dropwise at 0°C Reagents->Add_POCl3 Heat Heat to 80-90°C Add_POCl3->Heat Workup Aqueous Work-up (Ice, NaOH) Heat->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Pyrazole-4-carbaldehyde Purification->Product

Sources

Application Notes & Protocols: The Use of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry. By combining three or more reactants in a single, one-pot operation, MCRs provide rapid, efficient, and atom-economical access to complex molecular architectures. This approach aligns perfectly with the demands of high-throughput screening and lead optimization in drug discovery, where molecular diversity and operational simplicity are paramount.

The pyrazole nucleus is a well-established "privileged scaffold" in pharmacology, forming the core of numerous blockbuster drugs such as Celecoxib (a COX-2 inhibitor), Viagra (a PDE5 inhibitor), and Rimonabant (a cannabinoid receptor antagonist). Its prevalence stems from its ability to engage in various biological interactions, its metabolic stability, and its synthetic versatility.

This guide focuses on the application of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde , a versatile building block for synthesizing novel pyrazole-containing compounds via MCRs. The N-methoxyethyl substituent is of particular interest as it can enhance aqueous solubility and modulate the pharmacokinetic profile of the resulting molecules, making it a valuable moiety for drug design. We will explore its use in three seminal isocyanide- and aldehyde-based MCRs: the Ugi, Passerini, and a Biginelli-type reaction, providing detailed mechanistic insights and step-by-step protocols for researchers in organic synthesis and drug development.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating peptide-like molecules, known as α-acylamino amides, from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] The reaction's high convergence and the vast number of commercially available starting materials make it ideal for creating large, diverse compound libraries.[2]

Mechanistic Rationale

The reaction is initiated by the condensation of the aldehyde and the amine to form a Schiff base (imine). Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide carbon. This forms a nitrilium ion intermediate, which is then trapped by the carboxylate anion. The final step is a rapid, irreversible intramolecular acyl transfer (the Mumm rearrangement) to yield the stable α-acylamino amide product.

Workflow and Mechanism Diagram

Ugi_Reaction cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A Combine Aldehyde, Amine, Carboxylic Acid in Methanol B Add Isocyanide A->B C Stir at Room Temp (Monitor by TLC) B->C D Work-up & Purification C->D E Characterization (NMR, MS) D->E Aldehyde Pyrazole Aldehyde Imine Schiff Base (Imine) Aldehyde->Imine + Amine, -H2O Amine Amine Amine->Imine Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide, H+ Isocyanide Isocyanide Isocyanide->Nitrilium Intermediate Mumm Intermediate Nitrilium->Intermediate + Carboxylate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Nitrilium Product Ugi Product Intermediate->Product Mumm Rearrangement

Caption: Ugi reaction workflow and simplified mechanism.

Protocol: Synthesis of a Pyrazole-Containing Peptidomimetic

This protocol describes a typical Ugi reaction using this compound.

Materials:

  • This compound

  • Benzylamine

  • Acetic Acid (Glacial)

  • tert-Butyl isocyanide

  • Methanol (Anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 154.2 mg).

  • Add anhydrous methanol (5 mL) to dissolve the aldehyde.

  • Add benzylamine (1.0 mmol, 107.2 mg, 109 µL) to the solution, followed by acetic acid (1.0 mmol, 60.1 mg, 57 µL).

  • Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Carefully add tert-butyl isocyanide (1.0 mmol, 83.1 mg, 113 µL) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Perform this step in a well-ventilated fume hood.

  • Seal the flask and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired Ugi product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary Table
ReactantM.W. ( g/mol )Moles (mmol)Amount UsedRole
This compound154.171.0154.2 mgAldehyde
Benzylamine107.151.0109 µLAmine
Acetic Acid60.051.057 µLCarboxylic Acid
tert-Butyl isocyanide83.131.0113 µLIsocyanide

The Passerini Three-Component Reaction (P-3CR)

First reported in 1921, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly synthesize α-acyloxy amides.[3] It is mechanistically distinct from the Ugi reaction but offers similar advantages in building molecular complexity rapidly.[4]

Mechanistic Rationale

The Passerini reaction is believed to proceed through a non-ionic, cyclic transition state in aprotic solvents.[4] The aldehyde and carboxylic acid are thought to form a hydrogen-bonded adduct, which then reacts with the isocyanide in a concerted or near-concerted fashion. This is followed by an acyl transfer to yield the final α-acyloxy amide product. The reaction is typically performed at high concentrations to favor the termolecular interaction.

Mechanism Diagram

Passerini_Reaction cluster_mechanism Passerini Reaction Mechanism R1 Pyrazole Aldehyde Adduct H-Bonded Adduct R1->Adduct R2 Carboxylic Acid R2->Adduct R3 Isocyanide Intermediate Tricyclic Intermediate R3->Intermediate Adduct->Intermediate + Isocyanide Product α-Acyloxy Amide Intermediate->Product Acyl Transfer

Caption: Simplified mechanism of the Passerini reaction.

Protocol: Synthesis of a Pyrazole-Derived α-Acyloxy Amide

This protocol provides a general procedure for the Passerini reaction.

Materials:

  • This compound

  • Benzoic Acid

  • Cyclohexyl isocyanide

  • Dichloromethane (DCM, Anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry 10 mL round-bottom flask, combine this compound (1.0 mmol, 154.2 mg) and benzoic acid (1.0 mmol, 122.1 mg).

  • Add anhydrous DCM (2 mL) to dissolve the solids. A higher concentration is often beneficial for this reaction.

  • Add cyclohexyl isocyanide (1.0 mmol, 109.2 mg, 124 µL) to the stirred solution. Caution: Use a fume hood.

  • Seal the flask and stir the mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC. The reaction may be slow and require gentle heating (e.g., 40 °C) if no progress is observed at room temperature.

  • Once the reaction is complete, dilute the mixture with DCM (15 mL).

  • Wash the organic layer with 1 M HCl (1 x 10 mL) to remove any unreacted carboxylic acid, followed by saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (hexane/ethyl acetate) to isolate the pure Passerini product.

  • Confirm the structure of the product by spectroscopic methods (NMR, IR, MS).

Data Summary Table
ReactantM.W. ( g/mol )Moles (mmol)Amount UsedRole
This compound154.171.0154.2 mgAldehyde
Benzoic Acid122.121.0122.1 mgCarboxylic Acid
Cyclohexyl isocyanide109.181.0124 µLIsocyanide

Biginelli-Type Reaction for Pyrazolo[1,5-a]pyrimidines

The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones.[5] The reaction scope has been expanded to include other components, leading to a wide array of heterocyclic structures. A notable variation involves using aminoazoles, such as 5-aminopyrazoles, as the N,N-dinucleophilic component instead of urea.[6][7] This "non-classical" Biginelli-type reaction provides a direct route to fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.

Mechanistic Rationale

This catalyst-free variant often proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound (1,3-dicarbonyl) to form an α,β-unsaturated intermediate.[7] This is followed by a Michael addition of the exocyclic amino group of the 5-aminopyrazole to the unsaturated system. The final step is an intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen onto a carbonyl group, followed by dehydration, to yield the fused pyrazolo[1,5-a]pyrimidine ring system.[7]

Mechanism Diagram

Biginelli_Type_Reaction cluster_mechanism Biginelli-Type Reaction Mechanism Aldehyde Pyrazole Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + 1,3-Dicarbonyl (Knoevenagel Condensation) Dicarbonyl 1,3-Dicarbonyl (e.g., Dimedone) Dicarbonyl->Knoevenagel MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct + 5-Aminopyrazole (Michael Addition) Aminopyrazole 5-Aminopyrazole Aminopyrazole->MichaelAdduct Product Pyrazolo[1,5-a]pyrimidine MichaelAdduct->Product Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli-type reaction.

Protocol: Catalyst-Free Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from catalyst-free procedures for synthesizing fused pyrimidine systems.[6][7]

Materials:

  • This compound

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • 5-Amino-3-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for reflux

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 154.2 mg), dimedone (1.0 mmol, 140.2 mg), and 5-amino-3-phenyl-1H-pyrazole (1.0 mmol, 159.2 mg).

  • Add DMF (5 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to boiling (approx. 153 °C) with stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual DMF.

  • Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary Table
ReactantM.W. ( g/mol )Moles (mmol)Amount UsedRole
This compound154.171.0154.2 mgAldehyde
Dimedone140.181.0140.2 mg1,3-Dicarbonyl
5-Amino-3-phenyl-1H-pyrazole159.191.0159.2 mgN,N-Dinucleophile

Conclusion

This compound is a highly effective and versatile substrate for a range of multicomponent reactions. Its participation in the Ugi, Passerini, and Biginelli-type reactions provides straightforward access to diverse and complex heterocyclic scaffolds with potential applications in medicinal chemistry. The protocols detailed herein offer robust starting points for the synthesis of novel pyrazole-containing compound libraries, enabling further exploration of this privileged chemical space in drug discovery and development.

References

  • Kolosov, M. A., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances. Available at: [Link]

  • Harkins, R. P., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Ti Imidos via Oxidatively Induced N-N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Available at: [Link]

  • de Souza, A. C. D., et al. (2017). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazole derivatives. Available at: [Link]

  • Neubauer, T., & Kappe, C. O. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zaragoza-Gomez, R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Zaragoza-Gomez, R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Harkins, R. P., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2020). Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

  • Sharma, U., et al. (2014). An efficient Passerini tetrazole reaction (PT-3CR). Green Chemistry. Available at: [Link]

  • Sharma, U., et al. (2014). An Efficient Passerini Tetrazole Reaction (PT-3CR). Green Chemistry. Available at: [Link]

  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the formation of the Passerini products in the presence of Pregabalin. Available at: [Link]

  • Shaabani, S., et al. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • Neubauer, T., & Kappe, C. O. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Multicomponent reactions of 1-alkyl-2-phenylindoles,... Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

Sources

Application Notes & Protocols: 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde as a Foundational Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2][3] This guide provides an in-depth examination of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a highly versatile and strategically important precursor for the synthesis of novel pharmaceutical candidates. We will explore its chemical properties, detail a robust protocol for its use in reductive amination—a cornerstone reaction in drug discovery—and illustrate its application in building kinase inhibitor scaffolds. The rationale behind experimental choices, process validation, and the strategic impact of the N-(2-methoxyethyl) substituent on molecular properties are discussed to provide researchers with both practical and theoretical insights.

Strategic Importance in Drug Discovery

The utility of this compound stems from two key structural features:

  • The Pyrazole-4-carbaldehyde Moiety: The aldehyde group at the C4 position is a versatile chemical handle. It serves as an electrophilic site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the systematic construction of diverse compound libraries.[4][5][6] This is particularly crucial for Structure-Activity Relationship (SAR) studies, where modifications around the pyrazole core are necessary to optimize potency, selectivity, and pharmacokinetic profiles.

  • The N-(2-Methoxyethyl) Substituent: The methoxyethyl group at the N1 position is not merely a placeholder. Its inclusion is a deliberate design choice intended to modulate the physicochemical properties of the final compound. This group can improve aqueous solubility and metabolic stability and may engage in specific hydrogen bond interactions within a target protein's active site.[7][8] This type of modification is a common tactic in drug design to enhance "drug-like" properties and improve the overall developability of a lead candidate.[7]

Physicochemical and Safety Profile

A clear understanding of the precursor's properties is fundamental for its safe and effective use in synthesis.

PropertyValueSource
IUPAC Name 1-(2-methoxyethyl)pyrazole-4-carbaldehydePubChem
CAS Number 304693-70-7PubChem
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Core Application: Reductive Amination for Library Synthesis

Reductive amination is one of the most powerful and widely used methods for synthesizing amines in medicinal chemistry. It facilitates the introduction of a vast array of functional groups, enabling broad exploration of chemical space. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

Workflow for Precursor Application in Discovery

The logical flow from the precursor to a potential lead compound underscores its value as a foundational building block.

G A Precursor 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde C Reductive Amination (Parallel Synthesis) A->C B Amine Building Block Library (R1R2NH) B->C D Diverse Pyrazole-Amine Product Library C->D Formation of diverse C-N bonds E High-Throughput Biological Screening D->E F SAR Analysis & Lead Identification E->F

Caption: Drug discovery workflow using the pyrazole precursor.

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a representative, lab-scale reductive amination.

Objective: To synthesize a secondary or tertiary amine by coupling this compound with a representative amine.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.

Protocol Steps:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 154 mg, 1.0 mmol).

    • Dissolve the aldehyde in anhydrous DCE (10 mL).

    • Causality: Using an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the intermediate iminium ion and to ensure the hydride reducing agent is not quenched by water.

  • Amine Addition:

    • Add the desired amine (1.1 mmol, 1.1 eq) to the solution.

    • If the amine is supplied as a hydrochloride salt, a mild base like triethylamine (TEA) (1.1 eq) should be added to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Causality: This initial period allows for the formation of the hemiaminal, followed by dehydration to the key imine/iminium ion intermediate. For less reactive amines, adding a catalytic amount of acetic acid can accelerate iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 318 mg, 1.5 mmol) to the mixture in one portion.

    • Stir the reaction at room temperature for 2-16 hours.

    • Causality: NaBH(OAc)₃ is the reducing agent of choice for this transformation.[9] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion). Its mild acidity from the acetate groups can also help catalyze the reaction. This selectivity is paramount for a clean reaction, making it a trustworthy and self-validating system.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

  • Work-up and Extraction:

    • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The basic NaHCO₃ quench neutralizes any remaining acid and destroys excess hydride reagent. The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.

Application Case Study: Synthesis of a Pyrazole-Based Kinase Inhibitor Scaffold

Pyrazole derivatives are prominent scaffolds for designing protein kinase inhibitors, which are crucial in oncology and inflammation research.[10][11][12] The pyrazole core often acts as a "hinge-binder," forming key hydrogen bonds in the ATP-binding site of the kinase.[10] The following pathway illustrates how our precursor can be used to build a molecule with features common to kinase inhibitors.

G cluster_0 Starting Materials cluster_1 Final Product A 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde Process Reductive Amination (DCE, NaBH(OAc)₃) A->Process B Aniline Derivative (e.g., 4-fluoroaniline) B->Process C Product: N-((1-(2-methoxyethyl)-1H-pyrazol-4-yl)methyl) -4-fluoroaniline Process->C C-N Bond Formation

Caption: Synthetic pathway to a kinase inhibitor-like fragment.

This synthetic transformation directly employs the protocol detailed in Section 2.2. The resulting N-arylmethyl amine product serves as a core scaffold that can be further elaborated. The pyrazole nitrogen atoms are positioned to act as hydrogen bond acceptors, while the pendant N-aryl group can be tailored to occupy a hydrophobic pocket within a kinase active site, a common strategy in structure-based drug design.[13][14]

Concluding Remarks

This compound is a high-value precursor for pharmaceutical research and development. Its utility is defined by the synthetic versatility of the aldehyde functional group and the beneficial physicochemical properties imparted by the N-(2-methoxyethyl) substituent. The robust and reliable nature of the reductive amination protocol enables the rapid generation of diverse chemical libraries, accelerating the hit-to-lead optimization process. As the demand for novel therapeutics continues to grow, such strategically designed building blocks will remain indispensable tools for medicinal chemists worldwide.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Pharmacy Research. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]

  • Bennani, F., et al. (2019). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry. Available at: [Link]

  • Truong, T., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. Available at: [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Voll, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Naim, M. J., et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). This compound. PubChem Compound Database. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Al-Matar, H. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. Available at: [Link]

  • J&K Scientific (n.d.). 1H-Pyrazole-4-carbaldehyde. J&K Scientific. Available at: [Link]

  • Sharma, P., & Rane, N. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Orrego-Hernández, J., et al. (2015). Chemoselective Synthesis of 5-Alkylamino-1H-pyrazole-4-carbaldehydes by Cesium- and Copper-Mediated Amination. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. Available at: [Link]

  • Chemical Review and Letters (2023). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. Available at: [Link]

  • Attaryan, H. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Available at: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology (2024). The role of bioisosterism in modern drug design: Current applications and challenges. JPTCP. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Patsnap Synapse (2024). What is the role of bioisosterism in drug design?. Patsnap. Available at: [Link]

Sources

Application Note & Protocol: Reductive Amination of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Amines in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5] The synthesis of novel pyrazole-based molecules is therefore a critical pursuit for drug development professionals.

A key transformation in elaborating pyrazole scaffolds is the formation of carbon-nitrogen bonds to introduce amine functionalities, which are pivotal for modulating pharmacokinetic and pharmacodynamic properties. Reductive amination stands out as one of the most robust and versatile methods for synthesizing secondary and tertiary amines from aldehydes or ketones.[6][7] This one-pot procedure is highly valued for its efficiency, operational simplicity, and broad substrate scope.[8][9]

This guide provides a detailed examination and a field-proven protocol for the reductive amination of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a versatile building block in pharmaceutical synthesis. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages over other hydride sources.[10][11]

Mechanistic Rationale: The Selectivity of Sodium Triacetoxyborohydride

The success of a one-pot reductive amination hinges on the selective reduction of an in situ-formed iminium ion in the presence of the starting aldehyde. This is where the choice of reducing agent is paramount.

The reaction proceeds via two key stages:

  • Iminium Ion Formation: The aldehyde (this compound) reacts with a primary or secondary amine to form a carbinolamine intermediate. Under the reaction conditions, this intermediate rapidly dehydrates to yield a transient, electrophilic iminium ion.

  • Hydride Reduction: A hydride source then reduces the C=N double bond of the iminium ion to furnish the final amine product.

While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to unwanted alcohol byproducts and reduced yields.[12][13] Sodium triacetoxyborohydride (NaBH(OAc)₃), however, is a significantly milder agent.[11][14] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it incapable of reducing the aldehyde at an appreciable rate. It is, however, highly effective at reducing the more electrophilic iminium ion.[11][12] This exquisite selectivity allows the reaction to be performed in a single step with high efficiency and minimal side-product formation.[6][10]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product & Purification Aldehyde 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde Iminium In Situ Iminium Ion Formation Aldehyde->Iminium Amine Primary or Secondary Amine (R₂NH) Amine->Iminium Reduction Selective Reduction with NaBH(OAc)₃ Iminium->Reduction Addition of NaBH(OAc)₃ Product Substituted Pyrazole Amine Reduction->Product Purification Workup & Chromatography Product->Purification

Figure 1. General workflow for the one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for reacting this compound with a generic primary amine. Molar equivalents should be adjusted based on the specific amine used.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Molar Eq.Typical Amount
This compound304693-70-7154.171.0500 mg
Primary/Secondary AmineVariesVaries1.1 - 1.2Varies
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.4 - 1.5~740 mg
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96-15 mL
Saturated Sodium Bicarbonate (NaHCO₃), aq.144-55-8--20 mL
Dichloromethane (DCM)75-09-2--3 x 20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--As needed
Required Equipment
  • Round-bottom flask (50 mL) with stir bar

  • Magnetic stir plate

  • Nitrogen or Argon inlet (optional, but recommended for anhydrous conditions)

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (500 mg, 1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 15 mL) to dissolve the aldehyde.[10] Follow this with the addition of the selected amine (1.1 eq.) via syringe. Stir the resulting mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, ~740 mg, 1.4 eq.) to the stirring solution in three portions over 5 minutes. Note: The addition may be slightly exothermic. NaBH(OAc)₃ is moisture-sensitive and should be handled quickly in a dry environment.[13]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). The reaction is typically complete within 1-4 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is generally effective. The optimal polarity will depend on the specific amine used.

  • Procedure: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the chosen solvent system, collecting fractions and analyzing by TLC to isolate the pure amine product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time.2. Deactivated NaBH(OAc)₃ due to moisture.3. Sterically hindered amine.1. Allow the reaction to run for a longer period (up to 24h).2. Use a fresh bottle of NaBH(OAc)₃.3. Gently heat the reaction to 40-50 °C.
Low Yield 1. Inefficient extraction of a polar product.2. Competing reduction of the aldehyde.1. Use a different extraction solvent like ethyl acetate or perform more extractions.2. Ensure NaBH(OAc)₃ is used, not NaBH₄.
Dialkylation Side Product (with primary amines)The newly formed secondary amine reacts again with the aldehyde.Use a stepwise procedure: form the imine first, then add the reducing agent. Alternatively, use a slight excess (1.05 eq) of the aldehyde.[10]
Streaking on TLC Plate The amine product is basic and interacts strongly with the acidic silica gel.Add 1% triethylamine (Et₃N) to the TLC eluent to neutralize the silica gel and obtain well-defined spots. Use this modified eluent for column chromatography as well.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.[15]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable hydrogen gas. It is corrosive and causes skin burns and eye damage. Handle in a dry, inert atmosphere where possible.

  • 1,2-Dichloroethane (DCE): Is a flammable liquid and is classified as a carcinogen. It is toxic if swallowed, inhaled, or absorbed through the skin.[10] Strict adherence to safety protocols is mandatory when using this solvent.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link][1]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Center for Biotechnology Information. [Link][2]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link][4]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness. [Link][6]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link][3]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Organic Chemistry Portal. [Link][10]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). OUCI. [Link][16]

  • Example of pyrazole-containing bioactive compounds. (n.d.). ResearchGate. [Link][17]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). SciSpace. [Link][18]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). ACS Publications. [Link][19]

  • Method for purifying pyrazoles. (2011). Google Patents. [20]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link][11]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link][12]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2019). ACS Publications. [Link][14]

  • Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. [Link][13]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2017). ResearchGate. [Link][21]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. [Link][22]

  • This compound. (n.d.). PubChem. [Link][15]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. [Link][23]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2012). ResearchGate. [Link][24]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link][25]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. [Link][5]

  • Synthesis and Characterization of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link][26]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link][8]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2019). ResearchGate. [Link][7]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). researchgate.net. [Link][27]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link][9]

Sources

Application Note: Selective Oxidation of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Purpose

Pyrazole carboxylic acids are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] The conversion of a pyrazole-4-carbaldehyde to its corresponding carboxylic acid is a critical synthetic step. This document provides a detailed, robust protocol for the selective oxidation of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a representative heterocyclic aldehyde, to 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid.

This application note is intended for researchers, chemists, and process development scientists. It emphasizes a scientifically grounded approach, focusing on the Pinnick oxidation, a method renowned for its mild conditions and high tolerance for sensitive functional groups.[2][3]

Rationale for Method Selection: The Pinnick Oxidation

The oxidation of aldehydes to carboxylic acids can be achieved through various reagents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). However, these methods often employ harsh conditions that are incompatible with the sensitive pyrazole ring and the methoxyethyl side chain.[4][5] Such strong oxidants can lead to undesired side reactions, including over-oxidation or degradation of the heterocyclic core.[4]

The Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) under mildly acidic buffered conditions, stands out as the superior method for this transformation.[2][6] Its advantages include:

  • High Selectivity: It chemoselectively oxidizes the aldehyde without affecting other potentially oxidizable groups or the aromaticity of the pyrazole ring.[4][7]

  • Mild Reaction Conditions: The reaction is typically performed at or below room temperature, preserving the integrity of the substrate.[3][6]

  • Functional Group Tolerance: It is compatible with a wide array of functional groups, making it a workhorse in complex molecule synthesis.[2][4]

  • Cost-Effectiveness: The reagents are relatively inexpensive and readily available.[2]

The core of the Pinnick oxidation involves the in situ generation of chlorous acid (HClO₂), which is the active oxidizing agent.[2][4][8] A critical component is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions like chlorination.[2][4][6]

Detailed Experimental Protocol

This protocol details the Pinnick oxidation of this compound.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmountPurpose
This compound154.171.05.00 g (32.4 mmol)Starting Material
tert-Butanol (t-BuOH)74.12-100 mLSolvent
Water (DI H₂O)18.02-50 mLSolvent
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.985.019.4 g (162 mmol)Buffer (pH ~4-5)
2-Methyl-2-butene70.1310.022.7 g (324 mmol)HOCl Scavenger
Sodium Chlorite (NaClO₂, 80% technical grade)90.441.55.50 g (48.6 mmol)Oxidant
Sodium Sulfite (Na₂SO₃)126.04-Sat. aq. solutionQuenching Agent
Ethyl Acetate (EtOAc)88.11-~300 mLExtraction Solvent
Brine--~100 mLWashing Agent
Sodium Sulfate (Na₂SO₄), anhydrous142.04-As neededDrying Agent
Hydrochloric Acid (HCl, 2M)36.46-As neededAcidification
Step-by-Step Procedure

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation Dissolve 1. Dissolve Aldehyde in t-BuOH/H₂O AddBuffer 2. Add NaH₂PO₄ Buffer Dissolve->AddBuffer AddScavenger 3. Add 2-Methyl-2-butene AddBuffer->AddScavenger Cool 4. Cool to 0 °C AddScavenger->Cool AddOxidant 6. Add NaClO₂ Dropwise Cool->AddOxidant PrepOxidant 5. Prepare NaClO₂ Solution PrepOxidant->AddOxidant Stir 7. Stir & Monitor (TLC) Quench 8. Quench with Na₂SO₃ Stir->Quench Acidify 9. Acidify to pH 2-3 Quench->Acidify Extract 10. Extract with EtOAc Acidify->Extract Dry 11. Dry & Concentrate Extract->Dry Purify 12. Purify Product Dry->Purify

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.00 g, 32.4 mmol) in a mixture of tert-butanol (100 mL) and water (50 mL).

  • Buffering: To the stirred solution, add sodium dihydrogen phosphate (19.4 g, 162 mmol). Stir until the buffer salt is mostly dissolved. The use of a phosphate buffer is crucial to maintain a mildly acidic pH, which facilitates the formation of the active oxidant, chlorous acid, while preventing the formation of explosive chlorine dioxide gas.[4]

  • Scavenger Addition: Add 2-methyl-2-butene (22.7 g, 324 mmol). A large excess is used to ensure all byproduct hypochlorous acid (HOCl) is trapped, preventing side reactions.[4][6]

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C.

  • Oxidant Preparation: In a separate beaker, dissolve sodium chlorite (5.50 g of 80% grade, 48.6 mmol) in water (20 mL). Note: Prepare this solution immediately before use as it can be light-sensitive.

  • Oxidation: Add the sodium chlorite solution dropwise to the cooled, vigorously stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

Work-up and Purification Protocol

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with KI-starch paper is negative.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the tert-butanol.

  • Acidification & Extraction: Dilute the remaining aqueous slurry with water (100 mL). Adjust the pH to 2-3 using 2M HCl. This protonates the carboxylate salt, rendering the carboxylic acid product soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

G Aqueous Aqueous Layer (Salts, Impurities) Organic1 Organic Layer (EtOAc) (Product) Organic2 Combined Organic Layers Organic1->Organic2 Brine Brine Wash (Removes H₂O) Organic2->Brine Discard Final Dried Organic Layer (Product in EtOAc) Organic2->Final Wash start Acidified Reaction Mixture in Separatory Funnel start->Aqueous Discard start->Organic1 Extract x3

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) or by silica gel column chromatography if impurities persist. The expected product, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid, should be a white to off-white solid.

Safety Precautions

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent.[9] It can form explosive mixtures with combustible materials, acids, or reducing agents.[9][10] Avoid contact with skin and eyes, and do not breathe dust.[10][11] Handle with care, using only clean, dry utensils.[9] Contaminated clothing should be removed immediately and washed to prevent fire risk.[10][12]

  • 2-Methyl-2-butene: Highly flammable liquid and vapor. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these reagents.[11][12] An accessible safety shower and eyewash station are mandatory.[9][12]

References

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • OxyChem. Sodium Chlorite Health & Safety. [Link]

  • ChemSupply Australia. (2024, July 8). Safety Data Sheet SODIUM CHLORITE Solution. [Link]

  • International Dioxcide, Inc. Step-by-Step Sodium Chlorite Safety Procedures. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • Carl ROTH GmbH + Co. KG. (2024, October 10). Safety Data Sheet: Sodium chlorite ≥75 %. [Link]

  • Organic Chemistry Reaction. Pinnick oxidation. [Link]

  • SynArchive. Pinnick-Lindgren Oxidation. [Link]

  • Grokipedia. Pinnick oxidation. [Link]

  • IOC 25. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13903115, this compound. [Link]

  • Al-Hourani, B. J., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5696-5705. [Link]

  • Al-Hourani, B. J., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. [Link]

  • Asratyan, G. V., et al. (2014). Oxidation of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde under phase-transfer catalysis. Russian Journal of General Chemistry, 84(4), 700-702. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Royal Society of Chemistry. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. [Link]

Sources

Synthesis of pyrazolo[3,4-d]pyrimidines using 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined Approach to the Synthesis of 1-(2-Methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidines: A Key Scaffold for Kinase Inhibitor Discovery

Abstract

The pyrazolo[3,4-d]pyrimidine core is a foundational scaffold in medicinal chemistry, recognized as a purine isostere that serves as a privileged structure for the development of potent kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively mimic ATP and interact with the hinge region of kinase active sites, leading to numerous applications in oncology and inflammation research.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of N1-substituted pyrazolo[3,4-d]pyrimidines, commencing from the versatile starting material, 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. We present a robust, two-step methodology encompassing the initial Vilsmeier-Haack formylation to generate the key aldehyde intermediate, followed by a highly efficient oxidative cyclization with guanidine to construct the target heterocyclic system. This guide is designed for researchers in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and validation checkpoints to ensure reliable and reproducible outcomes.

Background and Rationale

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Nitrogen-containing heterocycles are paramount in pharmaceutical sciences, and the pyrazolo[3,4-d]pyrimidine nucleus is a standout example.[4] Its structural analogy to endogenous purines has made it a focal point for targeting ATP-dependent enzymes, particularly protein kinases.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, numerous kinase inhibitors based on this scaffold have been developed, targeting enzymes such as Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and vascular endothelial growth factor receptor (VEGFR).[3][6][7] The strategic placement of substituents on the pyrazole and pyrimidine rings allows for the fine-tuning of selectivity and potency, making versatile synthetic routes to this core highly valuable.

Synthetic Strategy: Leveraging Pyrazole-4-carbaldehyde

While several pathways exist for constructing the pyrazolo[3,4-d]pyrimidine system, many traditional methods begin with 5-aminopyrazole-4-carbonitriles or -carboxylates.[4] Our presented strategy utilizes a pyrazole-4-carbaldehyde intermediate. This approach is advantageous due to the reactivity of the aldehyde functional group, which allows for a direct and efficient condensation reaction to form the pyrimidine ring.

The overall synthetic workflow is depicted below. It begins with the N-alkylation of pyrazole, followed by a Vilsmeier-Haack reaction to install the C4-aldehyde, and culminates in a condensation-cyclization reaction with guanidine. The methoxyethyl group at the N1 position is selected as it can enhance solubility and potentially provide an additional vector for molecular interactions in a biological target.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis A 1H-Pyrazole B 1-(2-Methoxyethyl)-1H-pyrazole A->B  Alkylation  (NaH, 2-bromoethyl  methyl ether) C This compound B->C  Vilsmeier-Haack  (POCl3, DMF) D Target: 1-(2-Methoxyethyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine C->D  Condensation &  Oxidative Cyclization  (Guanidine, K2CO3, Air) G A Aldehyde + Guanidine B Condensation Intermediate (Imine) A->B - H2O C Intramolecular Cyclization (Attack of NH2) B->C Tautomerization & Cyclization D Dehydrated Dihydro- Intermediate C->D - H2O E Oxidation (Aromatization) D->E [O] (Air) F Final Product E->F

Sources

Application Notes & Protocols: Synthesis of Selective COX-2 Inhibitors as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Inflammation at its Source

Inflammation is a fundamental biological process, a double-edged sword that both protects the body from pathogens and injury, and contributes to a host of chronic diseases when dysregulated. A key family of enzymes in this process is the cyclooxygenases (COX), which catalyze the conversion of arachidonic acid into prostaglandins—potent lipid mediators of pain and inflammation.[1][2] Two primary isoforms exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like maintaining the gastric mucosa, and COX-2, which is typically induced by inflammatory stimuli.[1][2][3]

Conventional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. While this provides effective pain relief, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues.[1][4] This understanding spurred the development of a new class of anti-inflammatory agents: selective COX-2 inhibitors. These drugs are designed to specifically target the inflammation-driving COX-2 enzyme while sparing the protective COX-1, offering a more targeted therapeutic approach.[5][6]

This guide provides a detailed protocol for the synthesis of a prominent selective COX-2 inhibitor, Celecoxib (1) . We will explore the key chemical transformations, the rationale behind the chosen synthetic strategy, and the analytical methods required for validation.

The Target Molecule: Celecoxib

Celecoxib is a diaryl-substituted pyrazole that demonstrates potent anti-inflammatory, analgesic, and antipyretic effects.[4] Its chemical structure features a sulfonamide side chain that binds to a specific hydrophilic region near the active site of the COX-2 enzyme, contributing to its selectivity.[6][7] The core of the molecule is a 1,5-diarylpyrazole ring, which is the primary focus of the synthetic strategy outlined below.

Biological Pathway: The Role of COX-2 in Inflammation

To appreciate the rationale for Celecoxib's design, it is crucial to understand its target's role in the inflammatory cascade. The diagram below illustrates the pathway from an inflammatory stimulus to the production of prostaglandins and the specific point of intervention for COX-2 inhibitors.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 Catalyzes PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Catalyzes Homeostatic_PGs Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Homeostatic_PGs Leads to Inflammatory_PGs Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Inflammatory_PGs Leads to Inflammation Pain & Inflammation Inflammatory_PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Synthesis_Workflow Start_A 4'-Methylacetophenone (2) Step1 Step 1: Claisen Condensation (NaOCH3, Toluene) Start_A->Step1 Start_B Ethyl Trifluoroacetate Start_B->Step1 Start_C 4-Sulfamoylphenylhydrazine (4) Step2 Step 2: Cyclocondensation (Methanol, Reflux) Start_C->Step2 Intermediate Intermediate: 4,4,4-trifluoro-1-(p-tolyl) butane-1,3-dione (3) Step1->Intermediate Intermediate->Step2 Crude_Product Crude Celecoxib Step2->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Celecoxib (1) Purification->Final_Product QC QC Analysis (NMR, IR, MS) Final_Product->QC

Caption: Overall synthetic workflow for Celecoxib.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (3)

This reaction forms the critical β-diketone intermediate. The Claisen condensation involves the acylation of a ketone with an ester in the presence of a strong base.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4'-Methylacetophenone (2) 134.1850.0 g0.373
Ethyl trifluoroacetate142.0863.6 g (53.5 mL)0.447
Sodium methoxide (30% in MeOH)54.0280.6 g0.447
Toluene-250 mL-
Hydrochloric Acid (10% aq.)-200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-methylacetophenone (2) (50 g) and toluene (250 mL).

  • With stirring, add the 30% methanolic sodium methoxide solution (80.6 g) at room temperature (25-30 °C).

  • Slowly add ethyl trifluoroacetate (63.6 g) to the mixture. An exotherm may be observed. Maintain the temperature below 40 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 55-60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 20-25 °C. Carefully quench the reaction by slowly adding 10% aqueous hydrochloric acid (200 mL) to neutralize the base.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Concentrate the organic layer under reduced pressure at 50-55 °C to yield the crude product (3) as a dense oil. [8]This intermediate is often used in the next step without further purification.

Scientist's Note (Rationale): Sodium methoxide is a strong base required to deprotonate the α-carbon of the acetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The trifluoromethyl group is a strong electron-withdrawing group, which makes the ester highly reactive and drives the condensation forward. The acidic workup ensures the final product is in its neutral dione form.

Step 2: Cyclocondensation to Synthesize Celecoxib (1)

This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with a substituted hydrazine, a classic example of the Knorr pyrazole synthesis. [9]

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
Product from Step 1 (3) 230.19 ~80 g (crude) ~0.347
4-Hydrazinylbenzenesulfonamide HCl (4) 223.68 77.7 g 0.347
Triethylamine 101.19 35.2 g (48.5 mL) 0.347

| Methanol | - | 800 mL | - |

Protocol:

  • Dissolve the crude 1,3-dione (3) from the previous step in methanol (800 mL) in a 2 L round-bottom flask.

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (4) (77.7 g) to the solution.

  • Add triethylamine (35.2 g) at room temperature. Triethylamine acts as a base to neutralize the HCl salt of the hydrazine.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 10 hours. [10][8]Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to 25-30 °C and remove the solvent completely under reduced pressure.

  • Dissolve the resulting residue in a suitable solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Celecoxib.

Scientist's Note (Rationale): The reaction proceeds via initial condensation of one of the hydrazine's nitrogen atoms with one of the ketone carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The reaction is regioselective; the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl (adjacent to the CF3 group), leading to the desired 1,5-diarylpyrazole isomer. [8]

Purification: Recrystallization
  • Dissolve the crude Celecoxib residue in a minimal amount of hot toluene or an ethyl acetate/heptane mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the resulting white, crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

  • The expected yield of pure Celecoxib should be in the range of 60-75% based on the initial amount of 4'-methylacetophenone.

Product Characterization and Validation

To ensure the successful synthesis and purity of Celecoxib, a suite of analytical techniques must be employed. The data obtained should be compared with established reference spectra. [11][12]

Technique Purpose Expected Key Signals for Celecoxib
¹H-NMR Structural Elucidation (DMSO-d₆, 500 MHz): δ ~2.3 ppm (s, 3H, -CH₃); δ ~7.2-7.9 ppm (m, aromatic protons); δ ~7.5 ppm (s, 2H, -SO₂NH₂); δ ~6.9 ppm (s, 1H, pyrazole C4-H). [8][13]
IR Spectroscopy Functional Group ID (KBr, cm⁻¹): ~3350 & 3250 (N-H stretch, sulfonamide); ~1597 (C=N stretch, pyrazole); ~1350 & 1160 (S=O stretch, sulfonamide). [8][12]
Mass Spectrometry Molecular Weight Confirmation (ESI+): m/z 382.1 [(M+H)⁺]. [8]

| Melting Point | Purity Assessment | 162-164 °C |

Conclusion and Future Directions

The synthetic route detailed in these notes represents a robust and well-established method for producing the selective COX-2 inhibitor, Celecoxib. The two-step process, centered around a Claisen condensation and a subsequent Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry and provides a clear path to this important anti-inflammatory agent.

Modern advancements continue to refine such syntheses. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is becoming increasingly prevalent for constructing the biaryl linkages found in many anti-inflammatory drugs. [14][15][16]Furthermore, the development of continuous flow synthesis methodologies is offering safer, more efficient, and scalable alternatives to traditional batch processing for API manufacturing. [17]These innovative approaches will undoubtedly shape the future of anti-inflammatory drug synthesis.

References
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Available at: [Link]

  • Mandal, A. (Reviewed by Robertson, S.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • Dornbluth, C., & Ang, D. (2023). Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Wikipedia. (2024). Ullmann condensation. Available at: [Link]

  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Available at: [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Grokipedia. Ullmann condensation. Available at: [Link]

  • Slideshare. Ullmann reaction. Available at: [Link]

  • BYJU'S. Ullmann Reaction. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Available at: [Link]

  • Wikipedia. (2024). Celecoxib. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Siddiqui, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). COX-2 in Inflammation and Resolution. Available at: [Link]

  • Minghetti, L. (2008). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. PubMed Central. Available at: [Link]

  • Wisdomlib. (2025). COX 2 pathway: Significance and symbolism. Available at: [Link]

  • Chen, B. C., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme Connect. Available at: [Link]

  • Zappavigna, S., et al. (2015). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PubMed Central. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]

  • Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]

  • Yüksek, H., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • Gérardy, R., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central. Available at: [Link]

  • JoVE. (2022). Synthesis of a Borylated Ibuprofen Derivative Through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. Available at: [Link]

  • Fröehlich, P. E., et al. (2007). Celecoxib Identification Methods. Acta Farm. Bonaerense. Available at: [Link]

  • Kennedy, C. R., et al. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. PubMed. Available at: [Link]

  • ResearchGate. (2007). (PDF) Celecoxib Identification Methods. Available at: [Link]

  • ResearchGate. NMR spectrum of celecoxib in DMSO. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and optimize your experimental outcomes. As Senior Application Scientists, we aim to deliver not just protocols, but a thorough understanding of the "why" behind each step, ensuring both success and scientific rigor in your work.

I. Synthesis Pathway Overview

The most common and efficient method for synthesizing this compound is a two-step process. The first step involves the N-alkylation of pyrazole with a suitable methoxyethylating agent. The second, and often more challenging step, is the formylation of the resulting 1-(2-Methoxyethyl)-1H-pyrazole, typically achieved through the Vilsmeier-Haack reaction.[1][2][3]

Below is a diagrammatic representation of the overall synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrazole Pyrazole Alkylated_Pyrazole 1-(2-Methoxyethyl)- 1H-pyrazole Pyrazole->Alkylated_Pyrazole Methoxyethyl_Halide 2-Bromoethyl methyl ether Alkylated_pyrazole Alkylated_pyrazole Methoxyethyl_Halide->Alkylated_pyrazole Base Base (e.g., K2CO3) Base->Alkylated_Pyrazole Solvent1 Solvent (e.g., DMF) Solvent1->Alkylated_Pyrazole Alkylated_Pyrazole2 1-(2-Methoxyethyl)- 1H-pyrazole Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Target_Molecule 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde Vilsmeier_Reagent->Target_Molecule Alkylated_Pyrazole2->Target_Molecule caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Step 1: N-Alkylation of Pyrazole

Q1: I am observing a low yield of the N-alkylated product, 1-(2-Methoxyethyl)-1H-pyrazole. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of pyrazole can stem from several factors. Here's a troubleshooting guide:

  • Purity of Starting Materials: Ensure your pyrazole is of high purity. Impurities can lead to unwanted side reactions.

  • Choice of Base and Solvent: The combination of a moderate base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) is generally effective.[4] Stronger bases might lead to deprotonation at other positions or side reactions.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures (e.g., 70-90 °C).[5] Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures may cause decomposition of the starting materials or product.

  • Moisture: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the base and hinder the reaction.

  • Regioselectivity: Alkylation of pyrazole can potentially yield two regioisomers (N1 and N2 substituted products). While the formation of the N1-alkylated product is generally favored, the ratio can be influenced by steric and electronic factors.[6] Careful purification by column chromatography is often necessary to isolate the desired isomer.

Q2: How can I confirm the correct regiochemistry of the N-alkylation?

A2: The regiochemistry of the N-alkylation can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through a Nuclear Overhauser Effect (NOE) experiment. For the desired 1-(2-Methoxyethyl)-1H-pyrazole, an NOE correlation should be observed between the protons of the methoxyethyl group and the proton at the C5 position of the pyrazole ring.

Step 2: Vilsmeier-Haack Formylation

Q3: My Vilsmeier-Haack formylation is resulting in a low yield of the target aldehyde. What are the key parameters to optimize?

A3: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, but its success is highly dependent on reaction conditions.[7][8] Here are critical parameters to consider for optimization:

ParameterRecommendationRationale
Vilsmeier Reagent Stoichiometry Use a slight excess of the Vilsmeier reagent (POCl₃ and DMF), typically 1.5 to 2.0 equivalents relative to the pyrazole substrate.Insufficient reagent will lead to incomplete conversion. A large excess can sometimes promote side reactions.
Temperature Control The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) before the addition of the pyrazole substrate. The formylation reaction itself often requires heating (e.g., 60-80 °C) to proceed at a reasonable rate.[2][9]The initial formation of the Vilsmeier reagent is exothermic. Subsequent heating is necessary to drive the electrophilic aromatic substitution.
Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 6 hours.[9]Prolonged reaction times at elevated temperatures can lead to product decomposition or the formation of tar-like byproducts.
Purity of Substrate Ensure the 1-(2-Methoxyethyl)-1H-pyrazole is free from any residual base from the previous step.Residual base can neutralize the Vilsmeier reagent, leading to lower yields.
Work-up Procedure The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. The product can then be extracted with an appropriate organic solvent.This hydrolyzes the intermediate iminium salt to the final aldehyde and helps to manage the exothermic nature of the quench.

Q4: I am observing the formation of a significant amount of dark, tar-like material during the Vilsmeier-Haack reaction. How can I prevent this?

A4: The formation of tar is a common issue in Vilsmeier-Haack reactions, often due to polymerization or decomposition of the starting material or product under the acidic and high-temperature conditions. To mitigate this:

  • Strict Temperature Control: Avoid overheating the reaction mixture. Maintain the recommended temperature range and use a well-controlled heating mantle or oil bath.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

  • Gradual Addition: Add the pyrazole substrate to the pre-formed Vilsmeier reagent slowly and at a low temperature to control the initial exotherm.

Q5: What are the best methods for purifying the final product, this compound?

A5: Purification is crucial for obtaining the desired product with high purity. The following methods are recommended:

  • Column Chromatography: This is the most effective method for separating the target aldehyde from unreacted starting material and any side products. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities.

Below is a troubleshooting workflow to guide your optimization process:

Troubleshooting_Workflow Start Low Yield or Impurities in Vilsmeier-Haack Reaction Check_Purity Check Purity of 1-(2-Methoxyethyl)-1H-pyrazole Start->Check_Purity Check_Purity->Start Impure Optimize_Stoichiometry Optimize Vilsmeier Reagent Stoichiometry (1.5-2.0 eq.) Check_Purity->Optimize_Stoichiometry Pure Control_Temperature Strict Temperature Control (Reagent Prep: 0-5°C, Reaction: 60-80°C) Optimize_Stoichiometry->Control_Temperature Monitor_Time Monitor Reaction by TLC (2-6 hours) Control_Temperature->Monitor_Time Proper_Workup Ensure Proper Work-up (Quench on ice) Monitor_Time->Proper_Workup Purify Purify by Column Chromatography Proper_Workup->Purify caption Troubleshooting workflow for the Vilsmeier-Haack reaction.

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole
  • To a solution of pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add 2-bromoethyl methyl ether (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-(2-Methoxyethyl)-1H-pyrazole.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, add anhydrous DMF (2.0 eq.) and cool to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(2-Methoxyethyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.[9]

IV. References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-148. [Link]

  • Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]

  • Joray, M., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1498. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Request PDF. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Obata, T., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 59(46), 20569-20574. [Link]

  • Request PDF. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

  • Klier, L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10373-10381. [Link]

  • Request PDF. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Request PDF. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Deng, X., & Mani, N. S. (2006). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses, 83, 51. [Link]

  • Request PDF. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Google Patents. (1996). N-alkylation method of pyrazole.

  • National Center for Biotechnology Information. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PubMed Central. [Link]

  • Request PDF. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Request PDF. (2025). Optimization of reaction conditions. ResearchGate. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Center for Biotechnology Information. (2025). This compound. PubChem. [Link]

  • Request PDF. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • MDPI. (2020). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Chemistry Steps. (2025). Vilsmeier-Haack Reaction. [Link]

  • STM Journals. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. [Link]

  • Google Patents. (2010). Processes for the preparation of pyrazoles.

  • Research Square. (2020). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • ChemBK. (2025). This compound Shanghai Macklin Biochemical Co., Ltd. [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • Chem-Impex. (2025). 1-(2-hydroxyéthyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde. [Link]

Sources

Technical Support Center: Purification of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 304693-70-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification challenges and achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of the polar methoxyethyl group, the pyrazole ring, and the reactive aldehyde functionality can sometimes complicate purification. Common impurities may include unreacted starting materials from synthesis (e.g., Vilsmeier-Haack reagents), over-oxidized products (carboxylic acids), or byproducts from side reactions. This guide provides a systematic approach to tackling these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most effective and commonly used methods for purifying this compound are silica gel column chromatography and recrystallization. For highly impure samples or to remove specific aldehyde-related impurities, a chemical method involving bisulfite adduct formation can be employed.[2][3]

Q2: My crude material is a dark oil. What is the likely cause and how should I proceed?

A2: A dark, oily appearance often indicates the presence of polymeric byproducts or residual high-boiling solvents like DMF, which is commonly used in the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.[4][5] It is recommended to first attempt purification via column chromatography to separate the desired product from these less-polar or highly polar impurities. An initial aqueous work-up with a suitable organic solvent (e.g., ethyl acetate) can also help remove some of these impurities.

Q3: I am seeing poor separation and streaking during column chromatography. What can I do to improve this?

A3: Streaking on a silica gel column is often due to the interaction of the somewhat basic pyrazole ring with the acidic silica surface.[6] To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (Et3N). A common practice is to use a mobile phase containing 0.1-1% triethylamine.

  • Optimize the Solvent System: The polarity of your mobile phase is critical. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is often effective.[7] Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute your product.

  • Consider an Alternative Stationary Phase: If issues persist, switching to a different stationary phase like neutral or basic alumina can be beneficial.[6]

Q4: What is the best solvent system for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, a mixed solvent system is often effective.[8] A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane with a more polar solvent such as ethyl acetate or isopropanol.[8] Dissolve the crude product in a minimal amount of the hot polar solvent, then slowly add the hot non-polar solvent until turbidity appears. Allow the solution to cool slowly to promote crystal formation.

Q5: My aldehyde seems to be degrading on the column. How can I prevent this?

A5: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to the formation of acetals or hemiacetals if an alcohol is used as the eluent.[9] To prevent this:

  • Avoid using alcohol-based eluents like methanol or ethanol if possible. Opt for solvent systems like hexane/ethyl acetate or dichloromethane/acetone.

  • If an alcohol is necessary to elute the product, keep its concentration low and consider deactivating the silica with triethylamine as mentioned in A3.[9]

  • Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.

Q6: I suspect an acidic impurity (e.g., the corresponding carboxylic acid) is present. How can I remove it?

A6: An acidic impurity can be removed with a simple liquid-liquid extraction prior to chromatography or recrystallization. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO3) solution. The acidic impurity will be deprotonated and move into the aqueous layer. Be sure to then wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4) before concentrating.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is too polar and remains on the column. 2. Compound is degrading on the silica gel. 3. Inappropriate solvent system.1. Increase the polarity of the mobile phase (e.g., add a small percentage of methanol to your ethyl acetate). 2. Deactivate the silica with triethylamine; use a less acidic stationary phase like alumina.[6] 3. Perform thorough TLC analysis to find an optimal solvent system where the Rf value is between 0.2 and 0.4.[9]
Product Fails to Crystallize 1. Solution is supersaturated or cooled too quickly. 2. Presence of impurities inhibiting crystal formation. 3. Incorrect solvent or solvent ratio.1. Scratch the inside of the flask with a glass rod; add a seed crystal if available. 2. Subject the material to a preliminary purification by column chromatography. 3. Try different solvent systems; slowly evaporate the solvent to increase the concentration.
Oily Product After Recrystallization 1. Melting point of the compound is below room temperature or it is an oil at room temperature. 2. "Oiling out" due to high impurity levels or poor solvent choice.1. Confirm the physical state of the pure compound. If it is an oil, recrystallization is not a suitable method. 2. Re-dissolve the oil in the hot solvent and add more of the "good" solvent before cooling slowly. Consider a pre-purification step.
Multiple Spots on TLC After Purification 1. Incomplete separation. 2. Decomposition of the product on the TLC plate.1. Re-purify using a shallower gradient in column chromatography or re-crystallize. 2. Spot the sample and develop the TLC plate immediately. Use a mobile phase containing a small amount of triethylamine.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is the recommended first-line approach for purifying crude this compound.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting with a low-polarity mobile phase, such as 9:1 hexane:ethyl acetate.
  • Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and then 3:7 hexane:ethyl acetate).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization

This method is suitable for purifying material that is already of moderate purity (>85%).

1. Solvent Selection:

  • Place a small amount of the impure product in a test tube.
  • Add a few drops of a potential solvent (e.g., isopropanol, ethyl acetate). If it dissolves readily at room temperature, it is not a good single solvent for recrystallization.
  • If it is sparingly soluble, heat the solvent. If it dissolves when hot, it may be a good candidate.
  • For a mixed-solvent system, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) and add a hot "bad" solvent (e.g., hexane) dropwise until the solution becomes cloudy.

2. Dissolution:

  • Place the crude material in an Erlenmeyer flask.
  • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a mixed pair) until the product is fully dissolved.

3. Cooling and Crystallization:

  • If using a mixed-solvent system, add the "bad" solvent as described above.
  • Cover the flask and allow it to cool slowly to room temperature.
  • For maximum recovery, place the flask in an ice bath for 30 minutes.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven or desiccator.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) Analysis TLC/NMR Analysis Crude->Analysis Column Column Chromatography (Silica Gel) Analysis->Column High Impurity Low Purity Recrystal Recrystallization Analysis->Recrystal Moderate Impurity >85% Purity Pure Pure Product (>98%) Column->Pure Waste Impurities Column->Waste Recrystal->Pure Recrystal->Waste

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

TroubleshootingPurification start Purification Unsatisfactory check_method Which method was used? start->check_method column Column Chromatography check_method->column Column recrystal Recrystallization check_method->recrystal Recrystallization streaking Streaking or Poor Separation? column->streaking low_recovery_col Low Recovery? streaking->low_recovery_col No add_tea Add 0.5% Et3N to eluent streaking->add_tea Yes change_solvent_col Optimize solvent system via TLC low_recovery_col->change_solvent_col No, but separation is poor increase_polarity Increase eluent polarity low_recovery_col->increase_polarity Yes add_tea->low_recovery_col dry_load Use dry loading technique increase_polarity->dry_load no_crystals No Crystals Forming? recrystal->no_crystals oiling_out Product Oiling Out? no_crystals->oiling_out No scratch Scratch flask / Add seed crystal no_crystals->scratch Yes re_dissolve Re-dissolve, add more 'good' solvent, cool slowly oiling_out->re_dissolve Yes pre_purify Pre-purify with column chromatography oiling_out->pre_purify If persists change_solvent_rec Try different solvent system scratch->change_solvent_rec

Caption: Decision tree for troubleshooting common purification issues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13847596, this compound. Retrieved from [Link].

  • Patel, J. M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 38-42. Available at: [Link].

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24(1), 247-253. Available at: [Link].

  • Mali, P. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(22), 6896. Available at: [Link].

  • Organic Syntheses. (n.d.). Pyrazole Synthesis Procedure. Retrieved from [Link].

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link].

  • Whittaker, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57362. Available at: [Link].

Sources

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic building block. The guidance is structured to address specific experimental issues, explaining the underlying chemical principles and offering validated protocols to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation is giving a very low yield. What are the most likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation of 1-(2-methoxyethyl)-1H-pyrazole are a common issue. The reaction is an electrophilic aromatic substitution, and its success hinges on several critical factors.[1][2][3]

Common Causes for Low Yield:

  • Incomplete Formation of the Vilsmeier Reagent: The active electrophile, a chloroiminium salt, is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4][5] This reaction is sensitive to moisture. Any water present will consume the POCl₃, preventing the formation of the reagent.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion of the starting pyrazole. Researchers have found that using a significant excess of both DMF and POCl₃ can dramatically improve yields.[6]

  • Suboptimal Reaction Temperature: The formylation of electron-rich heterocycles like pyrazoles can be sluggish at low temperatures.[7] While the initial formation of the Vilsmeier reagent is often performed at 0 °C, the subsequent formylation step may require heating to drive the reaction to completion.[1][8]

  • Ineffective Quenching and Workup: The reaction is typically quenched by pouring the mixture onto ice and neutralizing with a base (e.g., sodium bicarbonate, sodium acetate).[1][9] Improper pH adjustment or insufficient hydrolysis of the iminium intermediate can lead to product loss.

Troubleshooting Protocol to Improve Yield:

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven. Use anhydrous DMF, and handle POCl₃ in a fume hood with care, ensuring it is fresh and has been stored properly to prevent degradation from atmospheric moisture.

  • Optimize Reagent Stoichiometry: Start with a 2 to 5-fold excess of DMF relative to your pyrazole substrate. For the POCl₃, a 1.5 to 2-fold excess is a common starting point.[1][6]

  • Control Reaction Temperature:

    • Add POCl₃ dropwise to the solution of pyrazole in DMF at 0 °C to control the initial exothermic reaction.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • If monitoring (e.g., by TLC or LC-MS) shows incomplete conversion, consider gently heating the reaction mixture (e.g., to 50-70 °C) for a few hours.[10]

  • Refine Workup Procedure:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Slowly add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic (pH 7-8).[1]

    • Ensure the iminium intermediate is fully hydrolyzed to the aldehyde. This may require stirring for a period after neutralization.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Q2: I've isolated my product, but NMR analysis shows it's contaminated with a significant byproduct. What could this be?

A2: The most probable byproducts in this synthesis arise from two key stages: the initial N-alkylation to form the pyrazole substrate and the subsequent Vilsmeier-Haack formylation.

Potential Byproduct Profile
Byproduct ClassSpecific ExampleOrigin StageReason for Formation
Regioisomeric Pyrazole 1-(2-Methoxyethyl)-1H-pyrazole-5 -carbaldehydeVilsmeier-HaackWhile formylation of 1-substituted pyrazoles strongly favors the C4 position, minor amounts of C5 formylation can occur, particularly if the C4 position is sterically hindered.[7][11]
N-Alkylation Isomer This compoundN-AlkylationThe alkylation of an unsubstituted pyrazole ring with 2-methoxyethyl bromide can produce a mixture of 1,3- and 1,5-disubstituted regioisomers.[12][13] Formylation of this isomeric mixture would lead to the corresponding aldehyde isomers.
Unreacted Starting Material 1-(2-Methoxyethyl)-1H-pyrazoleVilsmeier-HaackIncomplete reaction due to reasons outlined in Q1.
Diformylated Product 1-(2-Methoxyethyl)-1H-pyrazole-3,4-dicarbaldehydeVilsmeier-HaackUnder harsh conditions or with a large excess of the Vilsmeier reagent, diformylation can occur, although it is less common for pyrazoles.
Chlorinated Byproduct 3-Chloro-1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehydeVilsmeier-HaackThe Vilsmeier reagent (formed with POCl₃) can act as a chlorinating agent for some activated substrates, though this is more common with pyrazolones.[10][14]

Workflow for Byproduct Identification & Mitigation

Caption: Troubleshooting workflow for byproduct identification.

Q3: How can I avoid the formation of the N-alkylation regioisomer, 1-(2-methoxyethyl)-1H-pyrazole?

A3: The N-alkylation of unsymmetrical pyrazoles is a well-known challenge that often yields a mixture of regioisomers.[12][15] The two nitrogen atoms in the pyrazole ring have similar electronic properties, making it difficult to achieve high selectivity.[16]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom.

  • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. Studies have shown that specific solvents, like fluorinated alcohols, can dramatically improve selectivity in some pyrazole syntheses, although this is more documented for ring formation than N-alkylation.[15][17]

  • Base and Counter-ion: The nature of the base used to deprotonate the pyrazole and the resulting counter-ion can affect the site of alkylation.[12]

Strategies for Regioselective Synthesis:

  • Purification is Key: The most straightforward approach is often to accept the formation of a mixture and then meticulously purify the desired 1-(2-methoxyethyl)-1H-pyrazole intermediate before the Vilsmeier-Haack step. The isomers often have different polarities and can be separated by silica gel column chromatography.

  • Directed Synthesis: If purification is difficult, consider a multi-step, regioselective synthesis route. For example, starting from a precursor that already has the desired connectivity, such as reacting 2-methoxyethylhydrazine with a suitable three-carbon building block that ensures the formation of the correct isomer.[18]

  • Optimize Alkylation Conditions:

    • Base Selection: Experiment with different bases. A strong but non-nucleophilic base like sodium hydride (NaH) is common. The choice between NaH, potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can sometimes alter the isomeric ratio.

    • Temperature Control: Running the alkylation at a lower temperature may favor the thermodynamically more stable product, potentially increasing the ratio of the desired isomer.

Reaction Scheme: N-Alkylation and Potential Isomer Formation

N_Alkylation cluster_products Products pyrazole Pyrazole product_N1 1-(2-Methoxyethyl)-1H-pyrazole(Desired Product) pyrazole->product_N1 N1 Attack product_N2 1-(2-Methoxyethyl)-1H-pyrazole(Isomeric Byproduct) pyrazole->product_N2 N2 Attack alkyl_halide 2-MethoxyethylBromide alkyl_halide->product_N1 N1 Attack alkyl_halide->product_N2 N2 Attack base Base (e.g., NaH) base->product_N1 N1 Attack base->product_N2 N2 Attack

Caption: N-alkylation of pyrazole leading to regioisomers.

Q4: My final product appears oily and difficult to crystallize. What purification strategy do you recommend?

A4: this compound is often reported as an oil or a low-melting solid.[19] Achieving a pure, crystalline solid can be challenging if minor impurities are present.

Recommended Purification Protocol:

  • Initial Purification by Column Chromatography: This is the most effective method for removing both polar and non-polar impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar byproducts. Gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your product.

    • Monitoring: Use TLC with visualization under a UV lamp (the pyrazole ring is UV active) and a potassium permanganate stain to track the separation.

  • Post-Chromatography Workup:

    • Combine the pure fractions identified by TLC.

    • Remove the solvent using a rotary evaporator. It is crucial to co-evaporate with a solvent like dichloromethane multiple times to remove residual high-boiling point solvents like DMF, which can inhibit crystallization.

    • Place the resulting oil under high vacuum for several hours to remove any remaining volatile impurities.

  • Inducing Crystallization (If Necessary):

    • Solvent Selection: If the purified product is still an oil, attempt crystallization from a non-polar solvent system. A mixture of diethyl ether and hexanes is a good starting point. Dissolve the oil in a minimal amount of ether and slowly add hexanes until the solution becomes turbid.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to induce crystallization.

    • Low Temperature: Cool the solution slowly to 0 °C or -20 °C to encourage crystal formation.

By following these rigorous purification steps, you can effectively remove common byproducts and improve the likelihood of obtaining your target compound as a pure, crystalline solid.

References

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2011). Journal of Organic Chemistry. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules. Retrieved from [Link]

  • Mechanistic explanation for the regioisomeric alkylation of pyrazole derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2014). Chem-Station. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. Retrieved from [Link]

  • Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. (n.d.). University of Glasgow. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2011). ACS Publications. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Regioselectivity in pyrazole EAS. (2022). Reddit. Retrieved from [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie. Retrieved from [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (2001). RSC Publishing. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2013). Semantic Scholar. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI. Retrieved from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Retrieved from [Link]

  • 5-Benzo[1][12]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. (2007). Organic Syntheses. Retrieved from [Link]

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (2023). Chemical Review and Letters. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yields and troubleshoot common issues encountered during this versatile and widely used reaction. My goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to Vilsmeier-Haack Formylation of Pyrazoles

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems like pyrazoles.[1][2] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3][4] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the formation of a formylated product after aqueous workup.[1][5]

Pyrazoles are significant pharmacophores in medicinal chemistry, and their formylation provides a key synthetic handle for further molecular elaboration.[6][7] However, achieving high yields and regioselectivity can be challenging, often influenced by the substitution pattern of the pyrazole ring and the specific reaction conditions employed.

Visualizing the Core Mechanism

To effectively troubleshoot, it's crucial to understand the reaction pathway. The following diagram illustrates the generally accepted mechanism for the Vilsmeier-Haack formylation of a pyrazole.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole Pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Formyl_Pyrazole 4-Formylpyrazole Iminium_Intermediate->Formyl_Pyrazole Aqueous Workup (H2O)

Caption: Mechanism of Vilsmeier-Haack Formylation of Pyrazole.

Troubleshooting Guide

This section addresses common problems encountered during the Vilsmeier-Haack formylation of pyrazoles, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not observing any formation of the desired formylated pyrazole, or the yield is very low. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

1. Substrate Reactivity:

  • Underlying Principle: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, the electron density of the pyrazole ring is paramount.[2][8] Electron-donating groups (EDGs) on the pyrazole ring will activate it towards formylation, while electron-withdrawing groups (EWGs) will deactivate it.[9]

  • Troubleshooting Steps:

    • Analyze Your Substrate: Identify the electronic nature of the substituents on your pyrazole. Pyrazoles with strong EWGs may require more forcing conditions.[10]

    • Increase Reaction Temperature: For deactivated pyrazoles, increasing the reaction temperature can provide the necessary activation energy. Temperatures up to 120°C have been reported to be effective.[9][10]

    • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent can help drive the reaction to completion, especially for less reactive substrates.[10][11] Some protocols have shown improved yields by increasing the amount of POCl₃.[11]

    • Consider a Different Formylation Method: For highly deactivated systems, alternative formylation methods might be more suitable.

2. Vilsmeier Reagent Formation and Stability:

  • Underlying Principle: The Vilsmeier reagent is moisture-sensitive and can decompose. Its proper formation is critical for the reaction to proceed.[12]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that the DMF and POCl₃ are of high purity and anhydrous. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[12]

    • Order of Addition: The Vilsmeier reagent is typically pre-formed by adding POCl₃ dropwise to ice-cooled DMF.[1] This exothermic reaction needs to be controlled to prevent reagent decomposition. After formation, the pyrazole substrate is added.

    • Precipitation During Reagent Formation: The Vilsmeier reagent can sometimes precipitate from the reaction mixture. This can hinder stirring and lead to poor reaction kinetics.[13] Using a co-solvent like chloroform might be beneficial in such cases.[12]

3. Reaction Conditions:

  • Underlying Principle: Time and temperature are crucial parameters that need to be optimized for each specific substrate.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and prevent decomposition of the product due to prolonged heating.

    • Temperature Control: For many pyrazoles, the reaction is initiated at 0°C and then allowed to warm to room temperature or heated.[14] The optimal temperature profile will depend on the substrate's reactivity.

Issue 2: Poor Regioselectivity

Question: I am obtaining a mixture of formylated isomers. How can I control the regioselectivity of the formylation?

Answer:

Regioselectivity in the Vilsmeier-Haack formylation of pyrazoles is a well-documented challenge.

  • Underlying Principle: Formylation of pyrazoles typically occurs at the C4 position, which is the most electron-rich position in an unsubstituted pyrazole ring.[15] However, the substituents on the ring can direct the formylation to other positions.

  • Troubleshooting Steps:

    • Steric Hindrance: Bulky substituents at the N1 or C3/C5 positions can sterically hinder the approach of the Vilsmeier reagent to the C4 position, potentially leading to formylation at less hindered sites.

    • Directing Effects of Substituents: The electronic nature of existing substituents will influence the position of electrophilic attack. Carefully consider the directing effects of your substituents when predicting the outcome.

    • Protecting Groups: In some cases, it may be necessary to introduce a protecting group at a more reactive site to direct the formylation to the desired position.

Issue 3: Formation of Byproducts

Question: I am observing significant byproduct formation, which is complicating my purification. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can occur during Vilsmeier-Haack formylation.

  • Chlorination:

    • Underlying Principle: The Vilsmeier reagent itself is a source of chlorine and can act as a chlorinating agent, especially at higher temperatures.[14] This is more common with substrates that have activated hydroxyl groups.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Running the reaction at the lowest possible effective temperature is crucial to minimize chlorination.[14]

      • Alternative Reagents: In some cases, using a different halogenating agent to form the Vilsmeier reagent, such as oxalyl chloride, might reduce chlorination.[3]

  • Di-formylation:

    • Underlying Principle: If the pyrazole ring is highly activated, a second formylation can occur, leading to di-formylated byproducts.[14]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (e.g., 1.1 equivalents) to favor mono-formylation.[14]

      • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the pyrazole can help maintain a low concentration of the reagent and reduce the likelihood of di-formylation.[14]

      • Monitor Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[14]

  • Formation of Colored Impurities:

    • Underlying Principle: Highly colored byproducts, such as cyanine dyes, can form from the self-condensation of the Vilsmeier reagent.[16]

    • Troubleshooting Steps:

      • Proper Quenching: A careful and controlled aqueous work-up is essential. Pouring the reaction mixture onto crushed ice is a standard procedure.[1]

      • Purification: These colored impurities can often be removed by column chromatography or recrystallization.

Data-Driven Optimization

To illustrate the impact of stoichiometry on product distribution, consider the following generalized data for a reactive aromatic substrate.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Table adapted from general observations in Vilsmeier-Haack reactions.[14]

This data clearly demonstrates that increasing the excess of the Vilsmeier reagent can lead to a significant increase in di-formylation.

Standard Experimental Protocol

The following is a general, step-by-step protocol for the Vilsmeier-Haack formylation of a pyrazole. Note: This is a starting point and may require optimization for your specific substrate.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 10°C.

  • Stir the resulting mixture at 0°C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80°C).

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is approximately 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[17]

Workflow for Troubleshooting Low Yield

The following diagram provides a logical workflow for addressing low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Check_Substrate Assess Substrate Reactivity (EDGs vs. EWGs) Start->Check_Substrate Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Check_Substrate->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Increase_Stoich Increase Reagent Stoichiometry Optimize_Conditions->Increase_Stoich Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Increase_Temp->Monitor_Reaction Increase_Stoich->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

Q1: Can I use other amides besides DMF? A: Yes, other N,N-disubstituted amides can be used, which will result in the formation of a ketone instead of an aldehyde. For example, using N,N-dimethylacetamide will introduce an acetyl group.[18]

Q2: What are some common solvents for this reaction? A: DMF is often used in excess and serves as both a reagent and a solvent. Other inert solvents like chloroform, dichloromethane, benzene, or toluene can also be used.[18]

Q3: My pyrazole has an N-H bond. Will this interfere with the reaction? A: Pyrazoles with an unsubstituted N-H may fail to undergo formylation at the C4 position under standard conditions.[15] N-alkylation or N-arylation is often a prerequisite for successful C4 formylation.

Q4: How do I remove residual DMF after the reaction? A: DMF has a high boiling point, making it difficult to remove completely by evaporation. Washing the organic extract with water or brine during the work-up can help remove a significant amount of DMF. For complete removal, azeotropic distillation with a solvent like heptane or lyophilization may be necessary.

Q5: Is it possible to achieve formylation at a position other than C4? A: While C4 is the most common site of formylation, substitution at other positions is possible depending on the directing effects of existing substituents and steric factors. For instance, formylation of 1,3,5-triarylpyrazolines has been observed on the N-phenyl ring.[19]

References

  • Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem. (n.d.).
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (n.d.).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5).
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. (n.d.).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. (2014, April 1).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5).
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9).
  • Method for purifying pyrazoles - Google Patents. (n.d.).
  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR. (n.d.).
  • Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem. (n.d.).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - arkat usa. (2019, July 3).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (2020, September 7).
  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021, October 11).

Sources

Technical Support Center: 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. Here, we address common experimental challenges, from synthesis to downstream applications, providing in-depth mechanistic explanations and validated troubleshooting protocols to ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Challenges During Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most common and efficient method for synthesizing pyrazole-4-carbaldehydes by formylating the electron-rich C4 position of the pyrazole ring.[1][2][3][4] However, the reaction is sensitive to conditions and can lead to several side products.

FAQ 1: My Vilsmeier-Haack reaction has a very low or no yield. What went wrong?

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted 1-(2-Methoxyethyl)-1H-pyrazole starting material.

  • The final crude material shows only a faint spot corresponding to the desired product after work-up.

Potential Causes & Mechanisms:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is highly moisture-sensitive. It is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Any trace of water will rapidly quench the reagent, halting the formylation reaction.

  • Insufficient Activation: The pyrazole ring, while electron-rich, requires a sufficiently electrophilic Vilsmeier reagent to react.[5][6][7] Inadequate temperature or reaction time can lead to incomplete conversion. The optimal temperature for the formylation of similar pyrazoles is often elevated, for instance, between 60-120 °C.[1][8][9]

  • Product Decomposition during Work-up: The aldehyde product can be sensitive to harsh work-up conditions.[1] Using strong bases or high temperatures during neutralization and extraction can lead to degradation or polymerization.

Troubleshooting & Recommended Protocol:

Parameter Recommendation Rationale
Reagents & Solvents Use freshly distilled POCl₃. Use anhydrous DMF (e.g., from a sealed bottle over molecular sieves).To prevent premature quenching of the Vilsmeier reagent.
Reaction Setup Assemble glassware under an inert atmosphere (Nitrogen or Argon) and flame-dry if possible.Ensures strictly anhydrous conditions throughout the reaction.
Temperature Control Add POCl₃ to DMF slowly at 0 °C to form the reagent, then add the pyrazole substrate. After addition, allow the reaction to warm to room temperature before heating to 60–90 °C.[1]Controlled formation of the Vilsmeier reagent prevents decomposition. Subsequent heating drives the electrophilic substitution on the pyrazole ring to completion.
Aqueous Work-up Quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1]This method controls the exothermic quench and neutralizes the acidic mixture without exposing the product to harsh pH, minimizing degradation.
Monitoring Monitor reaction progress by TLC until the starting material is fully consumed.[1]Prevents unnecessary heating which could lead to side reactions.

dot

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

FAQ 2: I've isolated a major byproduct with a mass corresponding to a chlorinated species. What is it and how did it form?

Symptoms:

  • Mass spectrometry (MS) of a major byproduct shows a mass of M+32.5 (or M+Cl-OCH₃).

  • ¹H NMR shows unexpected shifts or disappearance of the methoxy group signals.

Potential Causes & Mechanisms:

This is a known, though sometimes unexpected, side reaction pathway in Vilsmeier-Haack reactions when substrates contain susceptible functional groups.[8] While your starting material has a methoxyethyl group, analogous reactions with hydroxyethyl pyrazoles are known to produce chloroethyl pyrazole aldehydes.[8][10] The Vilsmeier conditions (POCl₃) are capable of converting alcohols to chlorides.

Two plausible mechanisms could be at play for your 1-(2-Methoxyethyl) substrate:

  • Acid-Catalyzed Ether Cleavage & Chlorination: The acidic conditions generated during the reaction could slowly cleave the methoxyethyl ether, particularly at elevated temperatures, to form a transient hydroxyethyl intermediate. This alcohol is then rapidly chlorinated by excess POCl₃.

  • Direct Substitution: Although less common for ethers than alcohols, direct reaction of the ether oxygen with the Vilsmeier reagent or POCl₃ could lead to an activated intermediate that undergoes substitution by a chloride ion.

dot

G cluster_main Vilsmeier-Haack Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Pathway Start 1-(2-Methoxyethyl)-1H-pyrazole Vilsmeier + POCl₃ / DMF Start->Vilsmeier DesiredProduct 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde Vilsmeier->DesiredProduct C4 Formylation Intermediate Possible Intermediate: 1-(2-Hydroxyethyl)-1H-pyrazole Vilsmeier->Intermediate Ether Cleavage (Harsh Conditions) SideProduct Side Product: 1-(2-Chloroethyl)-1H- pyrazole-4-carbaldehyde Intermediate->SideProduct Chlorination (POCl₃)

Caption: Desired vs. side reaction pathways during Vilsmeier-Haack synthesis.

Preventative Measures:

  • Use Milder Conditions: Avoid prolonged reaction times at very high temperatures (>100 °C). Monitor the reaction closely and stop heating as soon as the starting material is consumed.

  • Stoichiometry Control: Use the minimum necessary excess of the Vilsmeier reagent (typically 1.5 - 2.0 equivalents of POCl₃ is sufficient).[8]

  • Purification: If the side product forms, it can often be separated from the desired aldehyde by column chromatography on silica gel, as the polarity will be significantly different.

Section 2: Challenges in Reactions Involving the Aldehyde Functionality

Once synthesized, the aldehyde group is a versatile handle for further transformations. However, its reactivity can also lead to undesired outcomes.

FAQ 3: My aldehyde is being oxidized to a carboxylic acid during a subsequent reaction step. How can I prevent this?

Symptoms:

  • The product of your reaction has a mass of M+16.

  • IR spectroscopy shows a broad O-H stretch (~3000 cm⁻¹) and a shift in the carbonyl peak.

  • The aldehyde proton signal (~9.8-10 ppm) disappears in the ¹H NMR spectrum.

Potential Causes & Mechanisms:

The pyrazole-4-carbaldehyde is susceptible to oxidation, which can be caused by:

  • Oxidizing Reagents: Use of even mild oxidizing agents in the reaction mixture (e.g., certain metal catalysts, nitrates, peroxides).

  • Air Oxidation: On prolonged storage or during work-up in basic conditions, aldehydes can be slowly oxidized by atmospheric oxygen. This is particularly true for heterocyclic aldehydes.

G

Sources

Technical Support Center: Column Chromatography of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the successful purification of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this versatile synthetic intermediate.

Introduction: The Challenge of Purifying Pyrazole Aldehydes

This compound is a key building block in medicinal chemistry. Its structure, featuring a polar pyrazole ring, an ether linkage, and a reactive aldehyde group, presents a moderate polarity that makes purification by silica gel chromatography a well-suited but nuanced task. The primary synthesis route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction[1][2][3][4]. This reaction, while effective, can introduce impurities such as unreacted starting materials, partially reacted intermediates, or byproducts from side reactions.

Achieving high purity is critical, as these impurities can interfere with subsequent synthetic steps, leading to lower yields and complex downstream purification challenges. This guide offers a detailed protocol and addresses common issues encountered during the chromatographic purification of this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound?

A1: Flash column chromatography using silica gel is the most common and highly effective method for purifying this compound on a laboratory scale.[5] Its moderate polarity, with a Topological Polar Surface Area (TPSA) of 44.1 Ų, makes it amenable to separation from both less polar and more polar impurities using standard normal-phase chromatography.[6]

Q2: What are the typical impurities I should expect from the synthesis?

A2: If synthesized via a Vilsmeier-Haack reaction, common impurities may include residual N,N-dimethylformamide (DMF), unreacted pyrazole starting material, and potentially dimeric or polymeric side-products. The work-up procedure is crucial for removing the bulk of DMF, but trace amounts often persist and must be removed chromatographically.

Q3: My compound appears to be degrading on the silica gel column. What should I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. If you observe streaking on your TLC plate or recover low yields of your product, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a non-volatile base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, using a different stationary phase like neutral alumina could be a viable option.[5][7]

Experimental Workflow: From Crude Material to Pure Compound

The following diagram illustrates the logical flow for developing a robust purification protocol.

purification_workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Work-up TLC 1. TLC Analysis (Optimize Solvent System) Solubility 2. Solubility Test (Determine Loading Method) TLC->Solubility Informs Loading 4. Sample Loading (Wet or Dry) Solubility->Loading Determines Column_Prep 3. Column Packing (Slurry Method) Column_Prep->Loading Elution 5. Elution & Fraction Collection Loading->Elution Fraction_TLC 6. Fraction Analysis (TLC) Elution->Fraction_TLC Yields Pooling 7. Pool Pure Fractions Fraction_TLC->Pooling Evaporation 8. Solvent Removal Pooling->Evaporation Pure_Compound Pure Compound Evaporation->Pure_Compound

Caption: Workflow for chromatographic purification.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a standard silica gel stationary phase. Adjustments may be needed based on preliminary TLC analysis.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The causality behind this first step is paramount: TLC is a small-scale simulation of your column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4 . This Rf value provides the optimal balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with non-polar impurities.

  • Prepare Samples: Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.

  • Spot Plate: Spot the solution onto a silica gel TLC plate.

  • Develop: Test various ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Start with a low polarity mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Visualize: Check the plate under UV light (254 nm). The desired solvent system should show good separation between your product spot and any visible impurities.

Step 2: Column Preparation and Packing

A well-packed column is essential for achieving good separation. Air bubbles and channels will lead to a poor outcome.

  • Select Column: Choose a column size appropriate for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare Slurry: In a beaker, create a slurry of silica gel in your chosen low-polarity starting eluent.

  • Pack Column: Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed firmly. Ensure a flat, undisturbed surface at the top.

Step 3: Sample Loading

The choice between wet and dry loading depends on the sample's solubility and volume.[8]

  • Wet Loading (for highly soluble samples):

    • Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.

    • Carefully pipette the concentrated solution directly onto the top of the silica bed.[8]

    • Allow the sample to absorb fully into the silica before adding more eluent.

  • Dry Loading (recommended for poorly soluble samples):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto silica.[8]

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add the eluent to the top of the column, ensuring the silica bed is not disturbed.

  • Apply pressure and begin collecting fractions.

  • Monitor the elution process by periodically taking TLC spots from the collected fractions.

  • Once the desired compound begins to elute, you may choose to switch to a slightly more polar solvent mixture (a "gradient") to speed up the elution if it is slow, but this risks co-elution with more polar impurities.[7]

Step 5: Analysis and Product Isolation
  • Run a TLC of all collected fractions.

  • Identify the fractions containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No compound is eluting from the column. 1. The eluent is not polar enough. 2. The compound may have decomposed on the silica.[7] 3. The compound is insoluble and precipitated at the top of the column.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Test compound stability on a silica TLC plate by spotting and letting it sit for an hour before developing. If degradation is confirmed, use deactivated silica or alumina.[7] 3. Try dry-loading the sample. If the issue persists, a different solvent system may be required for both loading and elution.[8]
The compound elutes too quickly (in the solvent front). 1. The eluent is too polar. 2. The column was overloaded with the sample.1. Re-develop your method with a less polar eluent system (e.g., increase the percentage of hexane).[7] 2. Use a larger column with more silica gel relative to the amount of your crude product.
Poor separation of product and impurities. 1. The chosen eluent system does not provide adequate resolution. 2. The column was packed improperly. 3. The sample was loaded in too large a volume (wide band).1. Re-evaluate your TLC. Try a different solvent system (e.g., dichloromethane/methanol or ether/hexane) to find one that gives better separation. 2. Repack the column, ensuring a homogenous slurry and a firm, level bed. 3. When wet-loading, dissolve the sample in the absolute minimum amount of solvent.[8] If solubility is an issue, switch to the dry-loading method.[8]
The product peak is "tailing" or "streaking." 1. The compound is interacting too strongly with the acidic silica gel. 2. The column is overloaded. 3. The compound is degrading during chromatography.1. Add a small amount of triethylamine (~0.5%) to your eluent system to neutralize active sites on the silica. 2. Reduce the amount of sample loaded onto the column. 3. See the solutions for compound decomposition.[7]
The final product is a colored oil instead of a solid. 1. Presence of highly colored, minor impurities. 2. Residual solvent.1. Dissolve the product in a minimal amount of solvent and pass it through a short "plug" of silica gel to capture polar, colored impurities. Alternatively, treatment with activated charcoal followed by filtration can remove color.[5] 2. Ensure complete solvent removal by placing the product under a high vacuum for several hours.

Summary of Recommended Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Heptane/Ethyl Acetate
TLC Rf Target 0.3 - 0.4
Loading Method Dry loading is preferred, especially for larger scales.
Detection UV light at 254 nm
References
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • troubleshooting column chromatography. Reddit. [Link]

  • Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • A MILD AND EFFICIENT ONE-POT SYNTHESIS OF 1,3,5-SUBSTITUTED PYRAZOLES. Organic Syntheses. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • 1H-pyrazole-4-carbaldehyde. PubChem, National Institutes of Health. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

Sources

Technical Support Center: Recrystallization of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for the purification of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde via recrystallization. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this and structurally similar heterocyclic aldehydes.

Overview & Key Considerations

This compound (CAS: 304693-70-7, Formula: C₇H₁₀N₂O₂, MW: 154.17 g/mol ) is a versatile intermediate in organic synthesis.[1][2] Its purification is a critical step to ensure the integrity of subsequent reactions and the purity of final products. While recrystallization is a powerful technique for purifying solids, the unique structural features of this compound—namely the flexible methoxyethyl side chain and the polar carbaldehyde group—can introduce specific challenges.

A primary consideration is the compound's physical state. While many pyrazole-4-carbaldehydes are solids at room temperature, some sources describe this specific compound as a liquid.[3][4][5] Recrystallization is fundamentally a method for purifying solids.[6] If your crude material is an oil or liquid at ambient temperature, alternative purification methods such as flash column chromatography or vacuum distillation should be considered.[7][8]

Table 1: Physicochemical Properties & Recrystallization Parameters

Property Value / Recommendation Source
Molecular Formula C₇H₁₀N₂O₂ [1]
Molecular Weight 154.17 g/mol [1]
Appearance Varies; may be an off-white/pale yellow solid or a liquid. [3][5]
Primary Challenge Potential for "oiling out" due to a potentially low melting point. [7][9]
Suggested Solvents Moderately polar single solvents (e.g., Isopropanol, Ethyl Acetate). General Principle

| Suggested Solvent Pairs | Ethyl Acetate/Hexane, Toluene/Hexane, Acetone/Water. |[10] |

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the recrystallization of this compound.

Q1: My compound separated as an oil instead of crystals. What happened and how can I fix it?

A1: This phenomenon, known as "oiling out," is the most common issue for compounds with low melting points or when the solution is supersaturated at a temperature above the compound's melting point.[9] The flexible methoxyethyl chain on your compound may contribute to a lower melting point compared to more rigid pyrazole derivatives.

Causality & Solution:

  • High Solute Concentration: The concentration of the aldehyde in the hot solvent may be too high.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly.[7]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a liquid before it has time to form an ordered crystal lattice.[11]

    • Solution: Slow down the cooling process significantly. Insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature undisturbed. This is more effective than leaving it on a benchtop.[10]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.

    • Solution: If slow cooling fails, you must change your solvent system. Select a solvent with a lower boiling point or use a mixed solvent system. In a mixed system (e.g., Ethyl Acetate/Hexane), dissolve the compound in a minimum of the "good" solvent (Ethyl Acetate) and then slowly add the "poor" solvent (Hexane) dropwise at an elevated temperature until turbidity persists. Add a drop or two of the "good" solvent to clarify and then cool slowly.[10]

Q2: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

A2: The failure of crystals to form typically points to one of two issues: excessive solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[7]

Causality & Solution:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[7] If too much solvent is used, the solution never becomes saturated upon cooling, and the compound remains dissolved.

    • Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off (use a boiling chip). Reduce the volume by 20-30% and attempt to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of impure material.[9][12]

  • Lack of Nucleation Sites: Crystal growth requires a starting point, or a nucleus. A perfectly smooth flask and a highly pure compound in a clean solution can sometimes lead to a stable supersaturated state.

    • Solution (Inducing Crystallization):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[11][12]

      • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[11]

      • Ultra-Cooling: A short period in a dry ice/acetone bath can sometimes induce nucleation, but be prepared for rapid crystal growth which may trap impurities.[10]

Q3: My crystal yield is very low. How can I improve recovery?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor (the solvent after filtration).[11]

Causality & Solution:

  • Using Too Much Solvent: As discussed in Q2, excess solvent is a primary cause of low recovery.[13]

    • Solution: Always use the absolute minimum amount of hot solvent required to fully dissolve your crude solid. Work in small solvent additions.[13]

  • Incomplete Crystallization: Cooling for an insufficient period or not cooling to a low enough temperature can leave product in the solution.

    • Solution: Once the flask has slowly cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[6]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Solution: Be patient. Allow the solution to stand undisturbed until you see no further crystal formation.

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.

    • Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[13]

Q4: The final crystals are colored, but the pure compound should be white. How do I remove colored impurities?

A4: Colored impurities are common byproducts in heterocyclic synthesis. They can often be removed by adsorption onto activated carbon.[14]

Causality & Solution:

  • Highly Polar, Colored Impurities: These often have a strong affinity for the crystal lattice.

    • Solution: After dissolving your crude compound in the hot solvent, and before cooling, add a very small amount (1-2% of the solute's weight) of activated carbon to the hot solution. Swirl the mixture for a few minutes to allow the colored impurities to adsorb to the carbon. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.[14]

  • Hot Filtration: The activated carbon must be removed before the solution is cooled.

    • Solution: Perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel to filter the hot solution and remove the carbon.[10] The clear, colorless (or less colored) filtrate is then allowed to cool and crystallize as usual.

Experimental Workflow & Protocols

Workflow for Troubleshooting Recrystallization

The following diagram outlines the logical decision-making process when troubleshooting the recrystallization of this compound.

G Recrystallization Troubleshooting Workflow start Initial State: Crude Solid Dissolved in Hot Solvent cool Cool Solution Slowly to Room Temperature start->cool observe Observe Outcome cool->observe oiled_out Problem: 'Oiling Out' observe->oiled_out Liquid layer forms no_crystals Problem: No Crystals Form observe->no_crystals Solution remains clear good_crystals Success: Crystals Formed observe->good_crystals Solid precipitates reheat_add_solvent 1. Re-heat to dissolve oil 2. Add small amount of hot solvent 3. Cool much slower oiled_out->reheat_add_solvent Try First reduce_volume 1. Evaporate excess solvent 2. Re-cool no_crystals->reduce_volume Likely Cause: Too much solvent ice_bath Place in Ice Bath to Maximize Yield good_crystals->ice_bath reheat_add_solvent->cool Retry Cooling change_solvent If oiling persists: Change to a lower-boiling solvent or use a mixed-solvent system reheat_add_solvent->change_solvent If Fails reduce_volume->cool Retry Cooling induce If still no crystals: Induce Nucleation (Scratch, Seed, or Ultra-cool) reduce_volume->induce If Fails filtrate Collect Crystals via Vacuum Filtration ice_bath->filtrate wash_dry Wash with Ice-Cold Solvent and Dry to Constant Weight filtrate->wash_dry

Sources

Preventing decomposition of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde (Product ID: C7H10N2O2; CAS: 304693-70-7). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this versatile heterocyclic aldehyde in your experiments. Proper handling and storage are critical for maintaining its purity and reactivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate potential decomposition.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific experimental observations that may indicate decomposition of your this compound.

Question 1: My previously off-white solid has developed a yellow or brownish tint. What is causing this discoloration, and can I still use the material?

Answer:

Discoloration is the most common visual indicator of decomposition. The aldehyde functional group is highly susceptible to oxidation, which is the primary cause of the color change you are observing.

  • Primary Cause: Oxidation. The aldehyde group (-CHO) can be readily oxidized by atmospheric oxygen to the corresponding carboxylic acid, 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid. This process can be accelerated by exposure to light, heat, and trace metal impurities. Aldehydes can also undergo polymerization or self-condensation reactions, which often produce colored oligomers[1][2].

  • Usability Assessment: The material's usability depends on the extent of degradation. A slight color change may indicate minor impurity levels (<5%) that might not significantly affect some screening reactions. However, for reactions sensitive to stoichiometry or those requiring high purity (e.g., GMP synthesis, kinetic studies), the presence of impurities can lead to lower yields, side product formation, and purification challenges.

  • Recommended Action:

    • Quantify Purity: Do not proceed based on visual assessment alone. Use analytical techniques like ¹H NMR, HPLC, or GC-MS to determine the purity of the reagent. In the ¹H NMR spectrum, look for the disappearance of the aldehyde proton signal (typically ~9.8 ppm) and the appearance of a broad singlet for a carboxylic acid proton (typically >10 ppm).

    • Repurification: If the impurity level is unacceptable, the material can sometimes be repurified. Recrystallization from a suitable solvent system or flash column chromatography are common methods. However, weigh the time and cost against using a fresh, high-purity batch.

    • Prevention: For future use, strictly adhere to the recommended storage and handling protocols outlined below to prevent recurrence.

Question 2: My reaction yield is inconsistent or lower than expected. I suspect the aldehyde is the problem. How can I confirm this?

Answer:

Inconsistent yields are a classic sign of reagent degradation. Since the aldehyde is the reactive component, any degradation reduces its effective concentration in the reaction mixture.

  • Plausible Causes:

    • Reduced Stoichiometry: If a portion of the aldehyde has oxidized to the unreactive carboxylic acid, the actual amount of aldehyde available for your reaction is less than what you weighed out.

    • Reaction Inhibition: The carboxylic acid impurity or other degradation byproducts could potentially interfere with your reaction mechanism, for instance, by quenching a basic catalyst or coordinating to a metal center.

  • Troubleshooting Workflow:

    • Confirm Purity of Starting Material: Before starting your reaction, always confirm the purity of the aldehyde from the specific bottle you are using, especially if it has been opened previously. A quick NMR or HPLC trace is a worthwhile investment.

    • Perform a Control Reaction: Run the reaction in parallel with a fresh, unopened batch of this compound. If this reaction proceeds with a higher yield, it strongly implicates the degradation of your original stock.

    • Forced Degradation Study: To understand potential interferences, you can perform a forced degradation study by intentionally exposing the aldehyde to air or a mild oxidant, and then using that material in your reaction to see if it replicates the low yield. Forced degradation studies are a systematic way to investigate the stability of a drug substance under various stress conditions like acid, base, heat, and oxidation[3][4][5].

Below is a troubleshooting flowchart to guide your decision-making process.

G start Low or Inconsistent Yield Observed check_purity Analyze Aldehyde Purity (NMR, HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure control_rxn Run Control Reaction with Fresh, Unopened Reagent is_pure->control_rxn Yes bad_stock Original Aldehyde Stock is Decomposed. Use Fresh Reagent. is_pure->bad_stock No control_ok Does Control Reaction Give Higher Yield? control_rxn->control_ok control_ok->bad_stock Yes other_issue Decomposition is Unlikely the Cause. Investigate Other Reaction Parameters (Solvents, Other Reagents, Temp, etc.). control_ok->other_issue No

Caption: Troubleshooting flowchart for low reaction yields.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and properties of this compound.

What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound must be protected from its primary degradation triggers: oxygen, moisture, and light.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential oxidative and polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by displacing atmospheric oxygen[6].
Light Amber Glass Vial / Protect from LightPrevents potential photochemical degradation.
Moisture Tightly Sealed ContainerPrevents hydrolysis and moisture-catalyzed degradation pathways.

Pro-Tip: For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.

What are the main chemical decomposition pathways I should be aware of?

Understanding the potential degradation routes is key to preventing them. For this molecule, two pathways are of primary concern.

G cluster_0 Primary Degradation Pathways A 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde B 1-(2-Methoxyethyl)-1H- pyrazole-4-carboxylic acid A->B Oxidation (O₂, Light, Heat) C Polymer / Oligomers A->C Polymerization (Trace Acid/Base)

Caption: Primary decomposition pathways for the title compound.

  • Oxidation: As detailed previously, the aldehyde is susceptible to oxidation to the carboxylic acid. This is the most common degradation pathway. The pyrazole ring itself is generally stable towards oxidation[7].

  • Polymerization: Like many aldehydes, this compound can undergo acid- or base-catalyzed polymerization to form trimers or other oligomers, which are typically non-reactive and can complicate purification[1]. Ensure all glassware is clean and neutral, and use high-purity solvents.

How should I handle the compound during an experiment to minimize degradation?

Proper handling technique is as crucial as storage.

Recommended Handling Workflow:

G start Equilibrate Vial to Room Temp inert Transfer to Inert Atmosphere (Glovebox/Glovebag) start->inert weigh Weigh Required Amount into Dry Vessel inert->weigh seal Promptly Reseal Main Container weigh->seal dissolve Dissolve in Anhydrous, Degassed Solvent weigh->dissolve use Use Solution Immediately dissolve->use

Caption: Recommended workflow for handling the aldehyde.

  • Step 1: Equilibrate: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold solid.

  • Step 2: Use Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a positive pressure of inert gas (argon or nitrogen)[6].

  • Step 3: Use Anhydrous Solvents: Use high-purity, anhydrous solvents. If the solvent is not freshly opened from a sealed bottle, consider purifying it through a solvent system or using appropriate drying agents.

  • Step 4: Consider Dilution for Storage: For some aliphatic aldehydes, storage as a 10% solution in a primary alcohol like ethanol can improve stability by forming a more stable hemiacetal in equilibrium[1]. While this has not been specifically validated for this compound, it may be a viable strategy for long-term storage of a solution. Test this on a small scale first.

Which analytical methods are best for assessing purity?

A multi-pronged approach is often best for a comprehensive purity assessment.

MethodInformation ProvidedNotes
¹H NMR Quantitative Purity & Structural ID. Allows for direct observation of the aldehyde proton and key structural features. Can quantify impurities if they have unique, non-overlapping signals.The "gold standard" for initial purity assessment. Fast and highly informative.
HPLC-UV High-Sensitivity Purity Check. Excellent for detecting trace-level impurities, especially those that are UV-active. Can be developed into a stability-indicating method.Often requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) for optimal sensitivity and stability of the analyte[8][9].
LC-MS Impurity Identification. Provides the mass of any degradation products, which is critical for identifying their structures (e.g., confirming the mass of the oxidized carboxylic acid).The method of choice for identifying unknown peaks seen in an HPLC chromatogram[10].
GC-MS Volatile Impurity Analysis. Useful if volatile impurities or byproducts are suspected.The compound itself may require derivatization to improve its volatility and thermal stability for GC analysis[10].

By implementing these best practices, you can ensure the integrity of your this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Center for Biotechnology Information.[Link]

  • Que Hee-S; Tso-JC. (1999). New analytical method for determining aldehydes in aqueous samples. CDC Stacks.[Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2009). ResearchGate.[Link]

  • quantitatively determine aldehydes: Topics by Science.gov. (n.d.). Science.gov.[Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency.[Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019). PubMed.[Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.[Link]

  • This compound. (n.d.). PubChem, National Institutes of Health.[Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.[Link]

  • Bhateja, P., & Bansal, G. (2016). Forced Degradation Studies. MedCrave online.[Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.[Link]

  • Bhateja, P., & Bansal, G. (2016). Forced Degradation Studies. SciSpace.[Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.[Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.[Link]

  • Mechanisms of thermal decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazole. (2020). ResearchGate.[Link]

  • Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. (2013). ResearchGate.[Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation.[Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses.[Link]

  • Thermal Decomposition of 1-[2,2-Bis(Methoxy-NNO-Azoxy)Ethyl]-Pyrazole. (2022). ResearchGate.[Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Chemistry.[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI.[Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2011). ResearchGate.[Link]

  • Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability. (2024). MDPI.[Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance, field-proven insights, and robust troubleshooting protocols for common catalytic transformations involving this versatile building block.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses preliminary questions regarding the substrate's reactivity and common issues that can arise during catalytic reactions.

FAQ: Understanding the Reactivity of this compound

Question: What are the key reactive sites on this compound, and how do they influence catalyst selection?

Answer: The molecule possesses three primary sites of reactivity that dictate the choice of catalytic system:

  • The Aldehyde Group (-CHO): This is the most versatile functional group, readily participating in nucleophilic additions and subsequent transformations like reduction, oxidation, and imine formation.

  • The Pyrazole Ring Nitrogens: The pyridine-type nitrogen (at position 2) is basic and can act as a ligand. This is a critical consideration as it can coordinate to transition metal catalysts, potentially leading to catalyst inhibition or poisoning.[1][2] The pyrrole-type nitrogen (at position 1) is generally non-coordinating due to its involvement in the aromatic system and steric hindrance from the methoxyethyl substituent.

  • The C5 Position of the Pyrazole Ring: This is the most electron-rich carbon on the ring, making it susceptible to electrophilic attack. In certain transition-metal-catalyzed C-H activation reactions, this position can compete with the desired reaction pathway.

The presence of the coordinating nitrogen atom is the most significant challenge, often necessitating specific catalyst choices or strategies to mitigate its inhibitory effects.

Question: My transition-metal-catalyzed reaction (e.g., a coupling reaction) is sluggish or fails completely. What is the likely cause and how can I fix it?

Answer: The most probable cause is catalyst poisoning by the pyridine-type nitrogen of the pyrazole ring.[1][2] This nitrogen atom can strongly coordinate to the metal center (e.g., Palladium, Rhodium, Ruthenium), blocking the active sites required for the catalytic cycle.

Signs of Catalyst Poisoning:

  • A significant drop in reaction rate or complete stalling.[1]

  • Formation of insoluble materials, such as palladium black in Pd-catalyzed reactions.[1]

  • A noticeable change in the color of the reaction mixture.[1]

Below is a troubleshooting workflow to diagnose and solve this issue.

G start Reaction Stalled or Low Yield check_poisoning Hypothesis: Catalyst Poisoning by Pyrazole Nitrogen? start->check_poisoning strategy1 Strategy 1: Increase Catalyst Loading check_poisoning->strategy1 Quick Fix strategy2 Strategy 2: Use a Less Susceptible Catalyst System check_poisoning->strategy2 Robust Fix strategy3 Strategy 3: Modify Reaction Conditions check_poisoning->strategy3 Alternative solution1a Action: Increase catalyst loading (e.g., from 1 mol% to 5 mol%). strategy1->solution1a solution2a Action: Switch to a catalyst with bulky ligands (e.g., use XPhos or Buchwald ligands for Pd). strategy2->solution2a solution3a Action: Add a 'sacrificial' ligand or additive that coordinates more weakly than the substrate but can displace the pyrazole. strategy3->solution3a end Reaction Optimized solution1a->end solution2b Rationale: Steric hindrance can disfavor pyrazole coordination. solution2a->solution2b solution2b->end solution3a->end

Caption: Troubleshooting workflow for catalyst poisoning.

Section 2: Reductive Amination

Reductive amination is one of the most common and powerful methods for converting aldehydes into amines, a crucial transformation in pharmaceutical and agrochemical synthesis.

FAQ: Catalyst Selection for Reductive Amination

Question: What are the best catalytic systems for the reductive amination of this compound with primary and secondary amines?

Answer: The choice of catalyst (reducing agent) depends on the stability of the amine and the intermediate iminium ion. For this substrate, mild hydride donors are generally preferred to avoid side reactions. The reaction can be performed in one or two steps.

Catalyst / Reducing AgentAmine ScopeTypical ConditionsAdvantages & CausalityDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Primary & Secondary1,2-Dichloroethane (DCE) or THF, Room Temp, Acetic Acid (cat.)Method of Choice. Mild and selective for iminium ions over the aldehyde, reducing the chance of reducing the starting material. The mild acidity of the reagent itself can catalyze imine formation.[3]Moisture sensitive; requires anhydrous solvent.
Sodium Cyanoborohydride (NaBH₃CN)Primary & SecondaryMethanol, pH 6-7Effective and mild. Requires slightly acidic conditions to protonate the imine/iminium, accelerating reduction.Highly toxic (releases HCN at low pH). Less reactive than NaBH(OAc)₃.
H₂ / Transition Metal (e.g., Pd/C, PtO₂)Primary & SecondaryMethanol or Ethanol, 2-10 bar H₂"Green" and cost-effective for large-scale synthesis. High atom economy.[4]High risk of catalyst poisoning by the pyrazole nitrogen. May require higher catalyst loading or specialized catalysts. Can also reduce other functional groups.
Biocatalysis (Imine Reductases / Amine Dehydrogenases)Varies by enzymeAqueous buffer, Room TempExtremely high chemo-, regio-, and stereoselectivity. Operates under green conditions.[5][6]Requires specific enzyme screening for substrate acceptance. May be costly for initial setup.
Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a reliable method for the reductive amination of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 1-2 drops)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in anhydrous DCE (approx. 0.1 M concentration).

  • Add the amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less nucleophilic amines.[3]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 3: Oxidation to Carboxylic Acid

Oxidation of the aldehyde to the corresponding carboxylic acid is a fundamental transformation, often required for subsequent amide couplings or other derivatizations.

FAQ: Catalyst Selection for Oxidation

Question: How can I selectively oxidize the aldehyde group without affecting the methoxyethyl side chain or the pyrazole ring?

Answer: Chemoselectivity is key. A strong, non-specific oxidant could potentially cleave the ether linkage or oxidize the pyrazole ring. Therefore, milder, more specific catalytic systems are recommended.

| Catalyst / Oxidant System | Typical Conditions | Advantages & Causality | Disadvantages | | :--- | :--- | :--- | :--- | :--- | | Potassium Permanganate (KMnO₄) with Phase Transfer Catalyst | Water-Benzene, 0-30°C, TEBACl | Effective for related pyrazole aldehydes. The phase transfer catalyst (e.g., triethylbenzylammonium chloride) brings the permanganate ion into the organic phase to react with the aldehyde.[7] | Can be difficult to control. Over-oxidation or side reactions are possible if not cooled properly. Generates MnO₂ waste. | | TEMPO / Bleach (NaOCl) | Dichloromethane/Water, 0°C, KBr, NaHCO₃ buffer | Catalytic TEMPO is regenerated by the stoichiometric oxidant (bleach). It is a very mild and highly selective system for converting primary alcohols and aldehydes to carboxylic acids. | Reaction pH must be carefully controlled to prevent side reactions. | | Pinnick Oxidation (NaClO₂) | t-BuOH/Water, Room Temp, 2-methyl-2-butene | Highly chemoselective for aldehydes. The 2-methyl-2-butene acts as a scavenger for the reactive byproduct hypochlorite (HOCl), preventing unwanted side reactions. | Sodium chlorite can be explosive under certain conditions. |

Protocol: Oxidation using Phase-Transfer Catalysis

This protocol is adapted from a known procedure for the oxidation of a structurally similar pyrazole-4-carbaldehyde.[7]

Materials:

  • This compound (1.0 eq)

  • Potassium Permanganate (KMnO₄) (2.0-3.0 eq)

  • Triethylbenzylammonium chloride (TEBACl) (0.1 eq)

  • Benzene (or Toluene) and Water

Procedure:

  • Dissolve this compound and TEBACl (0.1 eq) in benzene in a round-bottom flask equipped with a mechanical stirrer.

  • In a separate beaker, dissolve KMnO₄ (2.0-3.0 eq) in water.

  • Cool the flask containing the aldehyde solution to 0-5°C in an ice bath.

  • Slowly add the aqueous KMnO₄ solution to the vigorously stirred organic solution over 1-2 hours. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. The purple color of permanganate will disappear, and a brown precipitate of MnO₂ will form.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the pad thoroughly with water and ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Discard the organic layer.

  • Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 2M HCl. The carboxylic acid product should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Section 4: C-C Bond Forming and Multicomponent Reactions

The aldehyde functionality is an excellent electrophile for various C-C bond-forming reactions.

FAQ: Catalysis for C-C Bond Formation

Question: What catalytic conditions are suitable for using this aldehyde in Knoevenagel or Aldol-type condensations?

Answer: These reactions are typically catalyzed by a base or, in some cases, an acid. The choice of catalyst depends on the nature of the nucleophile (the active methylene compound or enolate).

  • For Knoevenagel Condensations (with active methylene compounds like malononitrile or ethyl cyanoacetate): A weak organic base is usually sufficient. Piperidine, triethylamine, or even milder catalysts like taurine have been shown to be effective for pyrazole aldehydes in multicomponent reactions.[8] The reaction mechanism involves the base deprotonating the active methylene compound to generate the nucleophilic carbanion.

  • For Aldol Condensations: A stronger base (e.g., NaOH, LDA) is often required to generate the enolate from a ketone or ester. However, for a sensitive substrate like this, milder conditions using a catalyst like L-proline (organocatalysis) might be preferable to minimize side reactions.

G cluster_0 Reaction Selection cluster_1 Catalyst Choice start Desired Transformation q1 What is the incoming nucleophile? start->q1 nuc1 Active Methylene (e.g., Malononitrile) q1->nuc1 Knoevenagel nuc2 Ketone/Ester Enolate q1->nuc2 Aldol nuc3 Amine + Reducing Agent q1->nuc3 Reductive Amination cat1 Weak Organic Base (Piperidine, Taurine) nuc1->cat1 cat2 Strong Base (LDA, NaOH) or Organocatalyst (Proline) nuc2->cat2 cat3 Mild Hydride Donor (NaBH(OAc)₃) nuc3->cat3

Caption: Catalyst selection guide based on reaction type.

Question: Can this aldehyde be used in multicomponent reactions (MCRs)?

Answer: Absolutely. Pyrazole-4-carbaldehydes are excellent substrates for MCRs, which allow for the rapid construction of complex molecules in a single step.[8] For example, they can participate in four-component reactions with hydrazine, a β-ketoester, and an active methylene compound, often catalyzed by a simple base like piperidine or an organocatalyst like taurine, to generate highly substituted pyrano[2,3-c]pyrazole scaffolds.[8] The catalyst's role is typically to facilitate the initial Knoevenagel condensation step, which then triggers a cascade of subsequent cyclization reactions.

References

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • El-Sayed, M. A.-M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Rybakov, V.B., et al. (2020). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available from: [Link]

  • This compound. PubChem. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Rstakyan, V.I., et al. (2014). Oxidation of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde under phase-transfer catalysis. Russian Journal of General Chemistry. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. SILIAChem. Available at: [Link]

  • Rowlinson, B., et al. (2022). Multifunctional biocatalyst for conjugate reduction and reductive amination. Nature. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Zare, A., et al. (2023). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]

  • Ananikov, V.P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. Available at: [Link]

  • Gand, M., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

  • Kalinowski, D., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • Jonnalagadda, S.B., et al. (2019). Efficient synthesis of novel pyrazole-linked 1,2,4-triazolidine-3-thiones using bismuth on zirconium oxide as a recyclable catalyst in aqueous medium. Research in Chemical Intermediates. Available at: [Link]

  • Touzani, R., et al. (2024). Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. Journal of the Iranian Chemical Society. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Wang, S.-G., et al. (2019). Cooperative Au/Ag Dual-Catalyzed Cross-Dehydrogenative Biaryl Coupling: Reaction Development and Mechanistic Insight. Journal of the American Chemical Society. Available at: [Link]

  • Kuriyama, S., et al. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Kalinowski, D., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solvent Effects in Reactions of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile aldehyde in their synthetic workflows. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and explain the critical role of solvent selection in achieving desired reaction outcomes. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust and efficient reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, synthesis, and reactivity of this compound.

Q1: My Vilsmeier-Haack formylation to synthesize the aldehyde is giving a low yield. What are the most likely causes?

A1: Low yields in the Vilsmeier-Haack reaction are a frequent issue and typically stem from a few key areas.[1] First, the reaction is highly sensitive to moisture; ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Second, the purity of your starting materials is critical. Impurities in the precursor pyrazole can lead to unwanted side reactions.[2] Finally, the reaction temperature is crucial; consider experimenting with a range of temperatures (e.g., 60-80°C) to find the optimal condition for your specific setup.[1]

Q2: I'm observing an incomplete Knoevenagel condensation reaction. How does my choice of solvent impact this?

A2: Solvent choice is paramount in the Knoevenagel condensation. The mechanism involves two main steps: an initial aldol-type addition followed by a dehydration step.[3] Protic polar solvents (like ethanol or methanol) can stabilize the initial reactants but may slow down the dehydration step. Conversely, aprotic polar solvents (such as DMF or acetonitrile) are often more effective as they accelerate the dehydration phase.[3] If your reaction is sluggish, switching from a protic to a polar aprotic solvent can often drive the reaction to completion.

Q3: Why is my nucleophilic addition (e.g., Grignard reaction) to the aldehyde sluggish or failing?

A3: The primary culprit in sluggish nucleophilic additions is often the presence of moisture, which quenches the nucleophile (e.g., Grignard reagent).[1] Ensure you are using anhydrous solvents and have thoroughly dried all glassware. Additionally, the activity of the nucleophile is key; use freshly prepared or properly stored reagents. If conditions are strictly anhydrous and the issue persists, the solvent may be complexing with the nucleophile, reducing its reactivity. In such cases, switching to a less coordinating solvent like toluene from a more coordinating one like THF might be beneficial.

Q4: Are there any specific safety precautions for this compound?

A4: Yes. According to its hazard classification, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] It is imperative to handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.[1]

Part 2: Troubleshooting Guides by Reaction Type

This section provides structured troubleshooting workflows for common synthetic transformations involving this compound.

Knoevenagel Condensation: Low Yield or Incomplete Reaction

The Knoevenagel condensation is a cornerstone reaction for this aldehyde, used to form new carbon-carbon bonds.[5] However, its success is highly dependent on reaction conditions.

Causality Behind Solvent Choices: The reaction proceeds via a charged intermediate. The ability of the solvent to stabilize this intermediate without inhibiting the subsequent dehydration step is the key to high yields. Polar aprotic solvents are often ideal because they can solvate cations while leaving the anionic intermediate relatively "bare" and more reactive for the elimination step.[3]

Troubleshooting Workflow Diagram

Knoevenagel_Troubleshooting start Low Yield / Incomplete Reaction Observed check_reagents Step 1: Verify Reagent Purity & Stoichiometry (Aldehyde, Active Methylene Compound, Base) start->check_reagents reagents_impure Purify Reagents / Use Fresh Base check_reagents->reagents_impure Impure check_conditions Step 2: Assess Reaction Conditions (Temperature, Time) check_reagents->check_conditions Pure conditions_suboptimal Optimize Temperature & Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->conditions_suboptimal Suboptimal check_solvent Step 3: Evaluate Solvent Choice check_conditions->check_solvent Optimal solvent_protic Using Protic Solvent? (e.g., EtOH, MeOH) check_solvent->solvent_protic switch_aprotic Switch to Polar Aprotic Solvent (e.g., Acetonitrile, DMF, DMSO) solvent_protic->switch_aprotic Yes solvent_nonpolar Using Nonpolar Solvent? (e.g., Toluene, Hexane) solvent_protic->solvent_nonpolar No final_optimization Systematically Optimize Base & Concentration switch_aprotic->final_optimization switch_polar Switch to Polar Solvent (Aprotic preferred) solvent_nonpolar->switch_polar Yes solvent_nonpolar->final_optimization No switch_polar->final_optimization

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Nucleophilic Addition: Grignard & Organolithium Reactions

These reactions are fundamental for introducing alkyl or aryl groups at the carbonyl carbon. The primary challenge is the high reactivity of the organometallic reagents.

Causality Behind Solvent Choices: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices because they are aprotic and effectively solvate the magnesium or lithium cation, stabilizing the reagent. However, the Lewis basicity of the solvent can influence reactivity.

Troubleshooting Guide:

Problem Potential Cause Recommended Solution & Explanation
No reaction or very low conversion 1. Wet Reagents/Solvent: Organometallics are extremely sensitive to moisture.[1]1. Action: Use freshly distilled anhydrous solvents. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere.
2. Inactive Reagent: The Grignard or organolithium reagent may have degraded.2. Action: Titrate the organometallic reagent before use to determine its active concentration. Use freshly prepared reagents whenever possible.
Complex mixture of products 1. Side Reactions: The methoxyethyl side chain's oxygen could potentially coordinate with the organometallic reagent, influencing reactivity.1. Action: Lower the reaction temperature (-78°C) to improve selectivity. Consider a switch to a less coordinating solvent like toluene, although this may reduce reagent solubility and reaction rate.
2. Enolization: A strong, sterically hindered base can deprotonate the alpha-position of the aldehyde.2. Action: This is less common with aldehydes than ketones. However, if suspected, use a less basic organometallic reagent if possible or ensure rapid addition of the aldehyde to the reagent to minimize contact time before workup.

Part 3: Experimental Protocols & Data

Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a robust starting point for the condensation of this compound with an active methylene compound.

Step-by-Step Methodology:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add malononitrile (1.1 eq) and your chosen solvent (see table below, ~0.2 M concentration).

  • Catalyst: Add a catalytic amount of a mild base, such as piperidine or ammonium acetate (0.1 eq).[1][6]

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux for acetonitrile or toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Solvent Effects on a Typical Knoevenagel Condensation

SolventTypeDielectric Constant (approx.)Typical Outcome & Rationale
Ethanol Protic, Polar25Moderate yield, potentially slow reaction. Ethanol can solvate and stabilize all species, but its protic nature may slow the final E2 elimination step.[3]
Acetonitrile Aprotic, Polar37Good to excellent yield, faster reaction time. Acetonitrile effectively stabilizes charged intermediates without interfering with the proton transfer needed for elimination.[7]
Toluene Aprotic, Nonpolar2.4Moderate yield, often requires longer reaction times or azeotropic removal of water. The low polarity does not effectively stabilize the ionic intermediates, slowing the reaction.[3]
DMF Aprotic, Polar37Excellent yield, fast reaction. DMF's high polarity provides strong stabilization for intermediates. However, its high boiling point can make removal difficult.[3]
Solvent-free N/AN/ACan provide high yields and is environmentally friendly. Requires thermal conditions and a solid catalyst. The reaction proceeds in the molten phase.[6]
Protocol: Vilsmeier-Haack Synthesis of the Aldehyde

This is the standard method for formylating the pyrazole ring.[8][9]

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF, 4.0 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise with vigorous stirring.[9] Allow the mixture to stir at 0°C for 30 minutes, during which the viscous, white Vilsmeier reagent will form.

  • Substrate Addition: Dissolve the precursor, 1-(2-Methoxyethyl)-1H-pyrazole (1.0 eq), in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C. Stir for 4-24 hours, monitoring by TLC until the starting material is consumed.[9]

  • Work-up & Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute NaOH until the pH is approximately 7-8.[1]

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Part 4: Mechanistic Insights into Solvent Effects

Understanding why a solvent influences a reaction is key to rational optimization. The pyrazole aldehyde's reactivity is governed by the electrophilicity of the carbonyl carbon and the electronic nature of the pyrazole ring.

Diagram: Solvent Stabilization in Nucleophilic Addition

Solvent_Effect Reactants Reactants (Aldehyde + Nu⁻) TS Transition State [Aldehyde---Nu]⁻ Product Product (Alkoxide) Reactants_NP Reactants (Poorly Solvated) TS_NP Transition State (High Energy) Reactants_NP->TS_NP High ΔG‡ (Slow Reaction) Product_NP Product (Poorly Solvated) TS_NP->Product_NP Reactants_P Reactants (Solvated) TS_P Transition State (Stabilized) Reactants_P->TS_P Lower ΔG‡ (Fast Reaction) Product_P Product (Well Solvated) TS_P->Product_P

Caption: A polar solvent stabilizes the charged transition state, lowering the activation energy (ΔG‡) and accelerating the reaction rate compared to a nonpolar solvent.

  • Polarity and Dipole Moment: The pyrazole ring system has a significant dipole moment, which is influenced by the solvent environment. In polar solvents, the molecule's dipole moment increases, indicating strong solute-solvent interactions.[10] This can affect the ground state energy of the aldehyde.

  • Transition State Stabilization: For many reactions, like nucleophilic additions and Knoevenagel condensations, the transition state carries a partial or full charge. Polar solvents, particularly aprotic ones, can effectively stabilize this charge separation, lowering the activation energy of the reaction and increasing the rate.[11]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors. While this can help solubilize reactants, it can also form a solvent cage around nucleophiles, decreasing their reactivity. Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and do not form strong hydrogen bonds with anions, leaving them more reactive and often leading to faster reaction rates.[3]

By carefully considering these principles and using the troubleshooting guides provided, you can effectively navigate the challenges associated with the synthesis and derivatization of this compound.

References

  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (n.d.). Effect of various solvents in the condensation reaction of 1,3-diketo-N-phenylpyrazole with benzal.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives.
  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation.
  • National Institutes of Health. (n.d.). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • ResearchGate. (n.d.). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • National Institutes of Health. (n.d.). This compound.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Arkat USA, Inc. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
  • ResearchGate. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde.
  • Chemical Review and Letters. (2023). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines.
  • ResearchGate. (n.d.). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Ambeed. (n.d.). 1H-Pyrazole-4-carboxaldehyde.
  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.

Sources

Temperature control in the synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical role of temperature control throughout the synthesis. The primary method discussed is the Vilsmeier-Haack formylation of 1-(2-Methoxyethyl)-1H-pyrazole, a robust reaction that is nonetheless highly sensitive to thermal conditions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis, linking them directly to temperature control and providing actionable solutions.

Problem: My reaction yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted starting material.

  • Probable Cause: The reaction temperature was likely too low. The Vilsmeier-Haack reaction, while initiated at a low temperature, requires sufficient thermal energy to overcome the activation barrier for the electrophilic substitution on the pyrazole ring.[1][2] The pyrazole ring is an electron-rich aromatic system, but the Vilsmeier reagent (a chloromethyliminium salt) is a relatively weak electrophile.[3] Insufficient temperature leads to a sluggish or stalled reaction.

  • Solution Protocol:

    • Verify Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent was properly formed by combining POCl₃ and anhydrous DMF at a controlled low temperature, typically 0-5 °C.[1] This initial step is exothermic and requires careful management.

    • Controlled Warming: After the dropwise addition of the 1-(2-Methoxyethyl)-1H-pyrazole substrate at 0 °C, allow the reaction to warm gradually to room temperature (20-25 °C).

    • Gentle Heating: If monitoring by TLC or LCMS shows the reaction is still incomplete after several hours at room temperature, consider gently heating the mixture. Depending on the substrate's reactivity, temperatures between 40-80 °C may be necessary.[1][4] Start at the lower end of this range (e.g., 40 °C) and monitor progress before increasing further.

    • Extend Reaction Time: In some cases, particularly with less reactive substrates, extending the reaction time (e.g., to overnight) at a moderate temperature may be required to drive the reaction to completion.[1]

Problem: The final product is impure. I'm observing multiple side products on my NMR and LCMS.

  • Probable Cause: The reaction temperature was too high, or temperature control was inconsistent. Elevated temperatures can lead to several side reactions, including diformylation, decomposition of the Vilsmeier reagent, or unwanted reactions with the methoxyethyl side chain.[5] For some substrates, high temperatures can also lead to dealkylation or other rearrangements.[5]

  • Solution Protocol:

    • Strict Low-Temperature Initiation: Maintain a strict temperature of 0-5 °C during the formation of the Vilsmeier reagent and the subsequent addition of the pyrazole substrate.[1] Use an ice/salt bath for better temperature control if needed.

    • Avoid Aggressive Heating: Do not heat the reaction mixture aggressively. A rapid increase in temperature can cause thermal runaways, especially on a larger scale, leading to decomposition.[6][7] The reaction itself is exothermic, and this heat must be managed.[7]

    • Controlled Quenching: The workup step is also critical. The reaction mixture should be cooled back down to 0 °C before being slowly poured into a vigorously stirred solution of ice water or an ice/base mixture (e.g., sodium carbonate solution).[1] This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes corrosive reagents. Adding the hot reaction mixture to the quench solution can cause localized heating and degradation of the product.

Problem: During the addition of POCl₃ to DMF, the mixture turned dark and a precipitate formed, making stirring difficult.

  • Probable Cause: This indicates that the Vilsmeier reagent salt has precipitated out of solution, likely due to high concentration or poor temperature control. The formation of the reagent is exothermic; if the heat is not dissipated effectively, it can lead to localized side reactions and reagent decomposition.[1][6]

  • Solution Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled or new bottles of POCl₃ and anhydrous DMF. Moisture can interfere with reagent formation.

    • Maintain Low Temperature: Add the POCl₃ dropwise to the DMF while maintaining the temperature strictly below 5 °C.[1]

    • Adequate Solvent Volume: Ensure there is a sufficient volume of DMF to keep the Vilsmeier reagent solubilized as it forms. If necessary, a co-solvent like chloroform or dichloromethane can be used, although excess DMF is common.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for the entire synthesis?

A1: The synthesis involves distinct temperature phases for optimal results:

  • Vilsmeier Reagent Formation: 0 °C to 5 °C. This exothermic step must be cooled to prevent reagent decomposition.[1]

  • Substrate Addition: 0 °C to 10 °C. The pyrazole should be added slowly to the pre-formed reagent at a low temperature to ensure controlled initiation of the reaction.

  • Reaction Progression: 20 °C to 80 °C. After addition, the mixture can be allowed to warm to room temperature. Depending on the pyrazole's reactivity, heating may be required to drive the reaction to completion.[8] For this specific substrate, starting with room temperature and gently heating to 60-70 °C if needed is a common strategy.[9]

  • Quenching: 0 °C to 5 °C. The reaction mixture must be cooled significantly before being added to an aqueous solution for workup to prevent product degradation from the heat of hydrolysis.[1]

Q2: Why is the initial formation of the Vilsmeier reagent performed at 0 °C?

A2: The reaction between POCl₃ and DMF is highly exothermic and forms the reactive chloromethyliminium salt (Vilsmeier reagent). Performing this step at low temperatures (0-5 °C) is crucial for three main reasons:

  • Thermal Stability: The Vilsmeier reagent itself can be thermally unstable and may decompose at higher temperatures, reducing its effectiveness.[6][10]

  • Preventing Side Reactions: High temperatures can promote side reactions between the reagent and the DMF solvent.

  • Controlling Exotherm: It allows for safe and controlled dissipation of the heat generated, preventing a dangerous thermal runaway, especially during scale-up.[7]

Q3: Can I pre-form the Vilsmeier reagent and store it?

A3: While possible, it is not recommended. The Vilsmeier reagent is sensitive to moisture and can degrade over time. For best results and reproducibility, it should be prepared in situ just before adding the pyrazole substrate.[1]

Q4: How does temperature affect the regioselectivity of the formylation on the pyrazole ring?

A4: For most N-substituted pyrazoles, formylation occurs predominantly at the C4 position, which is the most electron-rich and sterically accessible site.[2][11] Temperature generally has a minor effect on the regioselectivity for this class of compounds. However, running the reaction at a lower temperature can sometimes favor the thermodynamically preferred product if competing isomers are possible.[1]

Data & Workflow Visualization

Table 1: Temperature Parameters and Expected Outcomes
Reaction StepRecommended Temperature (°C)Outcome at Optimal TemperaturePotential Issues if Temperature Deviates
Reagent Formation 0 - 5 °CClear to pale yellow, homogenous solution of Vilsmeier reagent.Too High: Reagent decomposition, dark color, precipitate formation.
Substrate Addition 0 - 10 °CControlled, gradual color change as reaction begins.Too High: Rapid exotherm, potential for side product formation.
Reaction 25 - 70 °CComplete consumption of starting material within 2-24 hours.Too Low: Incomplete reaction, low yield. Too High: Impurity formation, reduced yield.
Aqueous Quench 0 - 5 °CClean hydrolysis to the aldehyde product, manageable exotherm.Too High: Product degradation, violent and unsafe quenching process.
Diagram 1: Vilsmeier-Haack Synthesis Workflow

This diagram illustrates the critical temperature control points in the synthesis of this compound.

G cluster_0 Step 1: Reagent Formation (Exothermic) cluster_1 Step 2: Formylation Reaction cluster_2 Step 3: Hydrolysis (Workup) DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) Maintain 0-5 °C POCl3 POCl3 POCl3->Vilsmeier Add dropwise Pyrazole 1-(2-Methoxyethyl)-1H-pyrazole Intermediate Iminium Intermediate Pyrazole->Intermediate Add dropwise at 0 °C, then warm to 25-70 °C Product Final Product: 1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde Intermediate->Product Cool to 0 °C before slow addition Quench Ice Water / Base

Caption: Workflow with critical temperature control points.

References

  • Jadhav, G. N. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 456-474. Retrieved from [Link]

  • Groenewold, F. et al. (2012). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 16(11), 1883–1889. Retrieved from [Link]

  • Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Retrieved from [Link]

  • Sharma, V. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27383. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Badalyan, K. S. et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wang, C. et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Retrieved from [Link]

  • Nemcsok, T. et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1638. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Retrieved from [Link]

  • Kaur, N. et al. (2015). Synthesis of 4-formyl-1-phenylpyrazoles. Encyclopedia.pub. Retrieved from [Link]

  • Attaryan, H. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Standards of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the analytical standards for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry. Its performance will be objectively compared with two structurally similar and widely used alternatives: 1-methyl-1H-pyrazole-4-carbaldehyde and 1-ethyl-1H-pyrazole-4-carbaldehyde. This document will delve into the causality behind experimental choices for various analytical techniques, ensuring a trustworthy and authoritative resource for your laboratory.

Introduction to Substituted Pyrazole-4-carbaldehydes

Substituted pyrazole-4-carbaldehydes are a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. The pyrazole scaffold is a common feature in many biologically active molecules, and the carbaldehyde functional group at the 4-position offers a versatile handle for further synthetic modifications. This compound, with its ether linkage, presents unique solubility and pharmacokinetic properties that are often sought after in drug design. Understanding its analytical profile in comparison to simpler alkyl analogs is crucial for quality control and regulatory compliance.

Physicochemical Properties: A Comparative Overview

The subtle differences in the N-substituent of these pyrazole-4-carbaldehydes lead to variations in their physicochemical properties, which in turn influence the choice of analytical methodologies.

PropertyThis compound1-methyl-1H-pyrazole-4-carbaldehyde1-ethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₇H₁₀N₂O₂C₅H₆N₂OC₆H₈N₂O
Molecular Weight 154.17 g/mol [1]110.11 g/mol [2]124.14 g/mol [3]
LogP (calculated) -0.5[1]-0.3[2]Not available
Boiling Point Not available60-62 °C at 0.08 mmHg[4]Not available
Melting Point Not available29-34 °C[4]Not available
Appearance Not specified, likely a solid or oilSolid[4]Liquid

The methoxyethyl substituent in the target compound increases its polarity (lower LogP) and molecular weight compared to the methyl and ethyl analogs. This suggests that its retention behavior in reversed-phase chromatography and its volatility in gas chromatography will differ, necessitating tailored analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity and stability of pyrazole-4-carbaldehyde derivatives. The choice of stationary phase and mobile phase is dictated by the polarity of the analytes.

Experimental Protocol: RP-HPLC

Objective: To develop a robust RP-HPLC method for the separation and quantification of this compound and its comparison with methyl and ethyl analogs.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of the main analyte from potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the pyrazole chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition (80:20 Water:Acetonitrile).

Rationale for Experimental Choices:

  • The C18 stationary phase provides sufficient hydrophobicity to retain the pyrazole derivatives.

  • The acidic mobile phase (0.1% formic acid) ensures the protonation of any basic functionalities and minimizes peak tailing.

  • A gradient elution is crucial for separating compounds with differing polarities, such as the target compound and its less polar starting materials or more polar degradation products.

Comparative Performance and Expected Results

Based on their physicochemical properties, the expected elution order in RP-HPLC would be:

  • This compound (most polar, shortest retention time)

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • 1-ethyl-1H-pyrazole-4-carbaldehyde (least polar, longest retention time)

This separation allows for the clear identification and quantification of each analog in a mixture and the assessment of the purity of individual batches.

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of pyrazole-4-carbaldehydes.

Experimental Protocol: GC-MS

Objective: To establish a GC-MS method for the analysis of this compound and its analogs, focusing on the identification of potential synthetic byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

GC Conditions:

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Rationale for Experimental Choices:

  • The DB-5ms column provides good separation for a wide range of compounds with varying polarities.

  • The temperature program allows for the elution of both volatile starting materials and the less volatile pyrazole-4-carbaldehyde products.

  • EI at 70 eV generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities.

Comparative Performance and Expected Fragmentation

The elution order in GC will be influenced by both the volatility and polarity of the compounds. Generally, lower molecular weight and less polar compounds will elute earlier.

  • Expected Elution Order:

    • 1-methyl-1H-pyrazole-4-carbaldehyde

    • 1-ethyl-1H-pyrazole-4-carbaldehyde

    • This compound

The mass spectra will show characteristic fragmentation patterns. For all three compounds, a prominent molecular ion peak (M+) is expected. Key fragments will arise from the cleavage of the N-substituent and the pyrazole ring. For this compound, characteristic fragments corresponding to the loss of the methoxyethyl group and subsequent rearrangements are anticipated.

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized pyrazole-4-carbaldehydes.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of this compound and its analogs for structural verification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

Acquisition Parameters (Typical):

  • ¹H NMR:

    • Pulse angle: 30 degrees

    • Relaxation delay: 2 seconds

    • Number of scans: 16

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more

Comparative Spectral Interpretation
CompoundExpected ¹H NMR Chemical Shifts (ppm)Expected ¹³C NMR Chemical Shifts (ppm)
This compound Aldehyde proton (~9.8), pyrazole protons (~8.0-8.2), methoxyethyl protons (CH₂-N ~4.2, CH₂-O ~3.6, OCH₃ ~3.3)Aldehyde carbonyl (~185), pyrazole carbons (~140, ~130, ~115), methoxyethyl carbons (~70, ~59, ~50)
1-methyl-1H-pyrazole-4-carbaldehyde Aldehyde proton (~9.8), pyrazole protons (~7.9, ~8.1), methyl protons (~3.9)Aldehyde carbonyl (~185), pyrazole carbons (~140, ~130, ~115), methyl carbon (~39)
1-ethyl-1H-pyrazole-4-carbaldehyde Aldehyde proton (~9.8), pyrazole protons (~7.9, ~8.1), ethyl protons (CH₂ ~4.2, CH₃ ~1.5)Aldehyde carbonyl (~185), pyrazole carbons (~140, ~130, ~115), ethyl carbons (~47, ~15)

The distinct chemical shifts of the N-substituent protons and carbons provide a clear fingerprint for each analog, allowing for straightforward identification.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. This guide has provided a comparative framework for its analysis alongside its methyl and ethyl analogs using HPLC, GC-MS, and NMR. The choice of analytical technique and the specific experimental parameters are logically derived from the physicochemical properties of each compound. By following these detailed protocols and understanding the underlying scientific principles, researchers can ensure the quality, purity, and structural integrity of these important synthetic intermediates, thereby upholding the highest standards of scientific integrity in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis: HPLC vs. GC for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is non-negotiable. It is a critical parameter that dictates the success of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present a robust HPLC protocol, and offer a data-driven comparison to guide your analytical strategy.

The Critical Role of Purity Analysis

This compound is a heterocyclic aldehyde whose reactivity is centered around the formyl group and the pyrazole ring.[1][2] Potential impurities can arise from starting materials, side reactions during synthesis (e.g., incomplete formylation or positional isomers), or degradation.[2][3] An effective analytical method must be able to separate the main compound from these structurally similar impurities and quantify them with high accuracy and precision.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it an ideal first choice for a compound like this compound.[4][5] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6][7]

A Robust HPLC Method for Purity Determination

The following reverse-phase HPLC (RP-HPLC) method has been developed to provide excellent resolution and sensitivity for the purity analysis of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds with higher hydrophobicity will be retained longer on the column.[8]

Experimental Protocol: HPLC Purity Assay

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the pyrazole derivative. The specified dimensions and particle size offer a good balance between resolution and analysis time.[10]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to control the pH and improve peak shape for heterocyclic compounds by suppressing the ionization of any basic nitrogens.[11]
Mobile Phase B AcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BA gradient elution is employed to ensure that both polar and non-polar impurities are eluted and adequately resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. Operating slightly above ambient temperature can improve peak shape and reduce viscosity.[8]
Detection Wavelength 254 nmA common wavelength for aromatic and conjugated systems. A DAD can be used to scan across a range of wavelengths to identify the optimal absorbance for the main compound and impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (50:50) to a final concentration of 1 mg/mL.The diluent should be compatible with the mobile phase to ensure good peak shape.

3. System Suitability:

  • Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined by guidelines such as the United States Pharmacopeia (USP) <621>.[12][13][14][15][16] This ensures the system is performing adequately.

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.

4. Purity Calculation:

  • The purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting Sample Weigh Sample Dissolve_Smp Dissolve in Diluent (1 mg/mL) Sample->Dissolve_Smp Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent (1 mg/mL) Standard->Dissolve_Std Inject_Smp Inject Sample Dissolve_Smp->Inject_Smp Inject_Std Inject Standard (x6) for System Suitability Dissolve_Std->Inject_Std SST_Check Verify SST Criteria (Tailing, Plates, RSD) Inject_Std->SST_Check SST_Check->Inject_Smp Pass Acquire Data Acquisition (Chromatogram) Inject_Smp->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate Report Generate Report Calculate->Report Validation_Pyramid cluster_top cluster_mid cluster_base Validation Validated Analytical Method Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Accuracy->Linearity LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness Accuracy->Robustness System_Suitability System Suitability Accuracy->System_Suitability Precision->Linearity Precision->LOD_LOQ Precision->Robustness Precision->System_Suitability Specificity->Linearity Specificity->LOD_LOQ Specificity->Robustness Specificity->System_Suitability

Caption: ICH Validation Parameters.

Gas Chromatography (GC): An Alternative for Volatile Compounds

GC is a powerful technique for the analysis of volatile and thermally stable compounds. [5][17][18]While this compound is a solid, its relatively low molecular weight (154.17 g/mol ) may make it amenable to GC analysis, particularly with a high-temperature program. [4][19]

When to Consider GC

GC can be a valuable complementary or alternative technique in specific scenarios:

  • Identification of Volatile Impurities: If volatile impurities from solvents or starting materials are suspected, GC, especially when coupled with a Mass Spectrometer (GC-MS), is superior for identification. [4]* Higher Resolution & Faster Analysis: For certain compounds, GC can offer higher resolution and significantly faster analysis times compared to HPLC. [17][18][20]

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on a thorough understanding of the analyte's properties and the specific analytical goals.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. [6]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. [4]
Applicability Excellent. Well-suited for non-volatile and thermally labile compounds. Ideal for this compound and its potential non-volatile impurities and isomers. [4][17][18]Potentially Feasible. Suitable for volatile and thermally stable compounds. Requires the analyte to be stable at elevated temperatures in the injector and column. [4][5]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability, adding complexity to the workflow. [21]
Speed Typically 10-30 minutes per analysis. [20]Can be faster, often under 10 minutes, especially for volatile compounds. [5][18]
Resolution Good resolution, particularly effective for separating positional isomers. [4]Generally offers higher resolution and narrower peaks for amenable compounds. [17]
Instrumentation Cost Generally higher due to high-pressure pumps and solvent consumption. [20]Can be more cost-effective due to the use of gases instead of expensive solvents. [5][20]
Primary Use Case Recommended. Primary technique for routine quality control, purity determination, and stability testing.Confirmatory/Investigatory. Excellent for identifying unknown volatile impurities (with MS) and for rapid screening if high throughput is needed.

Conclusion: A Symbiotic Approach

For the routine purity analysis of this compound, HPLC is the recommended primary technique . Its robustness, applicability to non-volatile compounds, and excellent capability in separating potential isomers make it the most reliable choice for quality control in a regulated environment. [4]The detailed HPLC method provided in this guide serves as a robust starting point for implementation in your laboratory.

However, GC should not be dismissed . It serves as an excellent confirmatory and investigatory tool. [4]Employing GC-MS can be invaluable for identifying volatile or semi-volatile impurities that may not be detected by HPLC, providing a more comprehensive understanding of the compound's purity profile. Ultimately, a dual-methodology approach, leveraging the strengths of both HPLC and GC, provides the most rigorous and self-validating system for ensuring the quality of this critical pharmaceutical intermediate.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (n.d.). Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . (n.d.). Retrieved from [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . (2024, September 16). Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex . (2025, June 6). Retrieved from [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute . (2025, July 19). Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager Magazine . (2025, August 22). Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . (2020, March 23). Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science . (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025, July 22). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025, July 2). Retrieved from [Link]

  • An Effective Approach to HPLC Method Development - Onyx Scientific . (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . (2023, November 30). Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... . (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . (n.d.). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . (n.d.). Retrieved from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development . (2025, December 1). Retrieved from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC - NIH . (2022, April 5). Retrieved from [Link]

  • hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf - International Journal of Chemical and Pharmaceutical Analysis . (2016, September 17). Retrieved from [Link]

  • A review on method development by hplc - SciSpace . (n.d.). Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . (n.d.). Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research . (2023, December 11). Retrieved from [Link]

  • 1H-Pyrazole-4-carbaldehyde - Amerigo Scientific . (n.d.). Retrieved from [Link]

  • This compound - PubChem - NIH . (n.d.). Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI . (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017, August 15). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies . (n.d.). Retrieved from [Link]

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde and its Analogs in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Aldehydes in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological profiles.[1] Within this important class of heterocycles, pyrazole-4-carbaldehydes stand out as exceptionally valuable synthetic intermediates.[3][4] The aldehyde functionality at the C4 position serves as a versatile chemical handle, enabling a vast array of subsequent transformations including condensations, oxidations, and complex multicomponent reactions.[3][5]

This guide provides a comparative analysis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde against other N-1 substituted pyrazole aldehydes. We will delve into their synthesis, comparative reactivity, and the critical influence of the N-1 substituent on the physicochemical and pharmacological properties of their derivatives. The objective is to provide researchers, scientists, and drug development professionals with the technical insights necessary to select the optimal pyrazole building block for their specific synthetic and therapeutic goals.

Core Synthesis Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][6] This reaction involves the formylation of an electron-rich N-substituted pyrazole using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]

The causality behind this choice of reaction is its high reliability and broad substrate scope for electron-rich heterocycles.[7] The mechanism proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[7][9]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole N-Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction for Pyrazole Formylation.

Featured Compound: this compound

Chemical Profile:

  • Molecular Formula: C₇H₁₀N₂O₂[10]

  • Molecular Weight: 154.17 g/mol [10]

  • CAS Number: 304693-70-7[10]

The defining feature of this molecule is the N-1 substituent: a 2-methoxyethyl group. This chain introduces several key properties:

  • Enhanced Solubility: The ether linkage and the overall polarity of the methoxyethyl group can improve solubility in a wider range of organic solvents compared to simple alkyl or aryl substituents.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, potentially influencing crystal packing and interactions with biological targets.

  • Conformational Flexibility: The ethyl chain provides rotational freedom, which can be advantageous for optimizing binding pocket interactions in drug design.

Comparative Analysis of N-1 Substituted Pyrazole-4-carbaldehydes

The choice of the substituent at the N-1 position is a critical decision in a synthetic campaign, as it directly modulates the electronic and steric nature of the pyrazole ring and the resulting derivatives.[3] Below is a comparison of this compound with other common pyrazole aldehydes.

Compound Structure Molecular Weight ( g/mol ) Key Features of N-1 Substituent
1H-pyrazole-4-carbaldehyde Structure of 1H-pyrazole-4-carbaldehyde96.09[11]Unsubstituted N-H allows for hydrogen bonding (donor & acceptor) and potential for further N-alkylation/arylation.
1-Methyl-1H-pyrazole-4-carbaldehyde Structure of 1-Methyl-1H-pyrazole-4-carbaldehyde110.11[12]Small, non-polar methyl group. Provides baseline steric and electronic properties without introducing reactive functional groups.
This compound Structure of this compound154.17[10]Introduces polarity, an H-bond acceptor site, and conformational flexibility. Improves solubility.
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde Structure of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde154.17[13]The terminal hydroxyl group provides a reactive handle for further derivatization (e.g., esterification, etherification) and acts as a strong hydrogen bond donor/acceptor.[13][14]

Synthetic Utility and Downstream Applications

The aldehyde group of these pyrazoles is a gateway to immense molecular diversity. It readily participates in reactions to form more complex heterocyclic systems, many of which exhibit significant biological activity.[15]

Workflow cluster_reactions Chemical Transformations cluster_products Derivative Classes start N-Substituted Pyrazole-4-carbaldehyde reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation (e.g., Knoevenagel) start->condensation multicomponent Multicomponent Reactions (e.g., Biginelli) start->multicomponent amines Substituted Amines reductive_amination->amines alkenes Styryl Pyrazoles wittig->alkenes fused_heterocycles Fused Heterocycles (Pyranopyrazoles, etc.) condensation->fused_heterocycles dihydropyrimidinones Dihydropyrimidinones multicomponent->dihydropyrimidinones

Caption: Synthetic pathways from pyrazole-4-carbaldehydes to diverse derivatives.

For instance, pyrazole-4-carbaldehydes are key precursors for pyranopyrazoles, a class of compounds with known biological activities, via three-component reactions.[3] The N-1 substituent, such as the 2-methoxyethyl group, can influence not only the reaction kinetics but also the ultimate pharmacological profile of the final fused heterocyclic system.[3] Derivatives of pyrazole aldehydes have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[5]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol provides a self-validating system for the synthesis of N-substituted pyrazole-4-carbaldehydes. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), and the product identity confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Materials:

  • N-substituted pyrazole (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), place anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ dropwise to the cooled DMF with vigorous stirring over 15-30 minutes. The formation of the Vilsmeier reagent is exothermic; maintain the temperature at 0-5 °C. Stir the resulting mixture at this temperature for an additional 30 minutes.[4]

  • Formylation: Dissolve the N-substituted pyrazole starting material in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[16]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to afford the pure N-substituted pyrazole-4-carbaldehyde.

Conclusion

This compound is a valuable and strategic building block in organic synthesis and medicinal chemistry. The 2-methoxyethyl substituent imparts favorable physicochemical properties, such as enhanced solubility and the potential for specific hydrogen bonding interactions, distinguishing it from simpler alkyl or aryl-substituted analogs. A thorough understanding of the Vilsmeier-Haack synthesis and the influence of the N-1 substituent allows researchers to rationally design and synthesize novel pyrazole derivatives with tailored properties for targeted therapeutic applications. The strategic selection of the appropriate pyrazole aldehyde is a crucial first step toward the discovery of new and effective molecular entities.

References

  • A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. (n.d.). Benchchem.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. (n.d.). Benchchem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Shapi, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Al-Azzawi, A. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 578-608. Retrieved January 7, 2026, from [Link]

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2015). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation.
  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. Retrieved January 7, 2026, from [Link]

  • 1-(2-hydroxyéthyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde. (n.d.). Chem-Impex.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). Oriental Journal of Chemistry.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 7, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex. Retrieved January 7, 2026, from [Link]

  • 1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Retrieved January 7, 2026, from [Link]

  • Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition. Organic Syntheses, 83, 133. Retrieved January 7, 2026, from [Link]

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (2023). Chemical Review and Letters.
  • 1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde. (n.d.). EvitaChem.
  • 1-Methyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • 1H-Pyrazole-4-carboxaldehyde, 1-(2-methoxyethyl)-. (n.d.). CymitQuimica.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of N-Substituted Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Pyrazole-4-carbaldehydes in Modern Chemistry

N-substituted pyrazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules. Their significance is particularly pronounced in medicinal chemistry and materials science, where the pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents. The aldehyde functional group at the C4 position provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. These reactions pave the way for the construction of complex molecular architectures with diverse biological activities, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3]

The reactivity of the C4-aldehyde is intricately modulated by the nature of the substituent at the N1 position of the pyrazole ring. This guide offers a comprehensive comparison of the reactivity of N-substituted pyrazole-4-carbaldehydes, supported by experimental data. We will delve into the underlying electronic and steric effects that govern these differences, providing a framework for rational substrate selection and reaction design in your research endeavors.

The Influence of N-Substituents: A Tale of Electronics and Sterics

The substituent at the N1-position of the pyrazole ring exerts a profound influence on the reactivity of the C4-carbaldehyde through a combination of electronic and steric effects. Understanding these effects is paramount for predicting and controlling the outcome of chemical reactions.

Electronic Effects:

The N-substituent's electron-donating or electron-withdrawing nature directly impacts the electron density of the pyrazole ring and, consequently, the electrophilicity of the aldehyde carbon.

  • Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl, ethyl), increase the electron density on the pyrazole ring through an inductive effect. This, in turn, can slightly decrease the electrophilicity of the aldehyde carbon, potentially slowing down reactions with nucleophiles.

  • Electron-withdrawing groups (EWGs) , such as aryl groups (especially those with electron-withdrawing substituents like nitro or chloro groups), decrease the electron density of the pyrazole ring. This enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. The aromaticity of the pyrazole ring is also influenced by N-substitution, with electron-withdrawing groups generally decreasing aromaticity.

Steric Effects:

The size and bulkiness of the N-substituent can play a significant role in dictating the accessibility of the aldehyde group to incoming reagents.

  • Bulky N-substituents , such as a tert-butyl group or an ortho-substituted aryl group, can sterically hinder the approach of nucleophiles to the aldehyde carbon. This steric hindrance can lead to lower reaction rates and yields compared to less hindered analogues.

The interplay of these electronic and steric factors determines the overall reactivity profile of a given N-substituted pyrazole-4-carbaldehyde.

Comparative Reactivity in Key Transformations

To provide a quantitative understanding of the impact of N-substituents, we will now compare their reactivity in two fundamental and widely used reactions: the Vilsmeier-Haack synthesis of the aldehydes themselves and the subsequent Knoevenagel condensation.

Vilsmeier-Haack Formylation: A Comparative Synthesis

The Vilsmeier-Haack reaction is the most common method for the synthesis of pyrazole-4-carbaldehydes. The reaction involves the formylation of an N-substituted pyrazole using the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The success and yield of this reaction are influenced by the electronic nature of the N-substituent.

N-Substituent (R)PrecursorReaction ConditionsYield (%)Reference
Phenyl1-PhenylpyrazolePOCl₃, DMF, 80-90 °C, 4 h90[4]
4-Chlorophenyl1-(4-Chlorophenyl)pyrazolePOCl₃, DMF, 80-90 °C, 4 h88[4]
4-Nitrophenyl1-(4-Nitrophenyl)pyrazolePOCl₃, DMF, 80-90 °C, 4 h81[4]
4-Methylphenyl1-(4-Methylphenyl)pyrazolePOCl₃, DMF, 80-90 °C, 4 h85[4]
2,6-Dichloro-4-(trifluoromethyl)phenylCorresponding PhenylhydrazonePOCl₃, DMF, 80-90 °C, 4 h75-85[5]

Analysis of Vilsmeier-Haack Reactivity:

The data suggests that electron-rich N-aryl substituents generally lead to high yields in the Vilsmeier-Haack formylation. The presence of electron-withdrawing groups on the N-phenyl ring, such as chloro and nitro groups, slightly decreases the yield, which is consistent with the deactivation of the pyrazole ring towards electrophilic substitution.

Knoevenagel Condensation: A Probe of Aldehyde Electrophilicity

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a base. The rate and yield of this reaction are sensitive to the electrophilicity of the aldehyde, making it an excellent probe for comparing the reactivity of our N-substituted pyrazole-4-carbaldehydes.

N-Substituent (R)Active Methylene CompoundCatalystSolventYield (%)Reference
1,3-DiphenylMalononitrileAmmonium CarbonateWater:Ethanol (1:1)High (not specified)[6]
PhenylMalononitrileGallium ChlorideSolvent-free92[7]
4-ChlorophenylMalononitrileGallium ChlorideSolvent-free94[7]
4-NitrophenylMalononitrileGallium ChlorideSolvent-free95[7]
4-MethoxyphenylMalononitrileGallium ChlorideSolvent-free90[7]

Analysis of Knoevenagel Condensation Reactivity:

The yields of the Knoevenagel condensation provide a clear indication of the aldehyde's reactivity. The presence of electron-withdrawing groups on the N-phenyl substituent (e.g., 4-chlorophenyl and 4-nitrophenyl) leads to higher yields compared to the electron-donating 4-methoxyphenyl group. This trend strongly supports the hypothesis that electron-withdrawing N-substituents enhance the electrophilicity of the C4-aldehyde, thereby promoting nucleophilic attack by the active methylene compound.

Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these findings, detailed experimental protocols for the Vilsmeier-Haack reaction and a general Knoevenagel condensation are provided below.

General Protocol for Vilsmeier-Haack Synthesis of N-Aryl Pyrazole-4-carbaldehydes

This protocol is adapted from the synthesis of 1,3-diarylpyrazole-4-carbaldehydes.[4]

Materials:

  • Appropriate acetophenone phenylhydrazone (1 eq)

  • Phosphorus oxychloride (POCl₃) (3 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Ice

  • Sodium bicarbonate (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the acetophenone phenylhydrazone in DMF.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture on a water bath at 80-90 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with sodium bicarbonate until the effervescence ceases.

  • The solid precipitate of the pyrazole-4-carbaldehyde is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Knoevenagel Condensation of Pyrazole-4-carbaldehydes

This protocol provides a general method for the Knoevenagel condensation.[7][8]

Materials:

  • N-substituted pyrazole-4-carbaldehyde (1 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 eq)

  • Basic catalyst (e.g., piperidine, ammonium acetate, or a Lewis acid like GaCl₃)

  • Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

  • In a round-bottom flask, dissolve the N-substituted pyrazole-4-carbaldehyde and the active methylene compound in the chosen solvent. For solvent-free conditions, mix the neat reactants.

  • Add a catalytic amount of the base or Lewis acid.

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, if a precipitate has formed, filter the product, wash it with a small amount of cold solvent, and dry.

  • If the product is in solution, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of the Vilsmeier-Haack reaction and a general experimental workflow.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Pyrazole DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Sigma Complex Vilsmeier->Intermediate1 Pyrazole N-Substituted Pyrazole Pyrazole->Intermediate1 Electrophilic Attack Intermediate2 Iminium Salt Intermediate Intermediate1->Intermediate2 Deprotonation Product Pyrazole-4-carbaldehyde Intermediate2->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of N-substituted pyrazoles.

Experimental_Workflow Start Start: N-Substituted Pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Aldehyde N-Substituted Pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Knoevenagel Knoevenagel Condensation (Active Methylene Compound, Catalyst) Aldehyde->Knoevenagel Product Final Product Knoevenagel->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis and reaction of N-substituted pyrazole-4-carbaldehydes.

Conclusion and Future Outlook

The reactivity of N-substituted pyrazole-4-carbaldehydes is a finely tunable property governed by the electronic and steric nature of the N1-substituent. Electron-withdrawing groups on an N-aryl substituent enhance the electrophilicity of the C4-aldehyde, leading to increased reactivity in nucleophilic addition and condensation reactions. Conversely, electron-donating and sterically bulky groups can diminish reactivity.

This guide provides a foundational understanding and practical data to aid in the rational design of synthetic routes utilizing these valuable heterocyclic building blocks. Future research in this area could involve more detailed kinetic studies to precisely quantify the reactivity differences and the exploration of a broader range of N-substituents, including various alkyl and heteroaryl groups, to further expand the synthetic utility of N-substituted pyrazole-4-carbaldehydes.

References

  • Surendranathareddy, O., Surya Narayana, Ch.V., Sharmila, N., Ramana, G.V., Anuradha, V., & Hari Babu, B. (2013). An Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Letters in Drug Design & Discovery, 10, 699-705.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 515-519.
  • Patil, S. S., & Dandale, A. S. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 3, 130-134.
  • Zhang, Z.-H., & Li, J.-T. (2007). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 28(11), 2023-2026.
  • Reddy, C. R., & Nagaraj, A. (2023).
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Huanan, H., Changhua, G., Lisheng, D., & Anjiang, Z. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7480.
  • Request PDF. (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Shams, H. Z., & Mohareb, R. M. (2014). Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
  • Sharma, S., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27392.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Request PDF. (n.d.). Pyrazole-4-carbaldehyde derivatives.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Request PDF. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines.
  • Chohan, Z. H., & Sumrra, S. H. (2010). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. Journal of the Chemical Society of Pakistan, 32(5), 625-632.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 144-153.
  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.
  • Request PDF. (n.d.). Selective synthesis of functionalized pyrazoles from 5-amino-1H-pyrazole-4-carbaldehydes with sodium nitrite: 5-Amino-4-nitrosopyrazoles and pyrazole-4-carbaldehydes.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Al-Ostath, A. I., et al. (2023).
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • Al-Said, M. S., et al. (2018). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III)

Sources

A Comparative Guide to the X-ray Crystallography of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring is classified as a "privileged scaffold."[1][2][3] This five-membered heterocycle, featuring two adjacent nitrogen atoms, serves as a foundational framework in numerous FDA-approved therapeutics, from anti-inflammatory agents to pioneering protein kinase inhibitors for targeted cancer therapy.[1][4] The remarkable versatility of the pyrazole core allows for precise, multi-vector modifications, enabling medicinal chemists to fine-tune a compound's steric and electronic properties to achieve high-affinity and selective interactions with biological targets.[5]

The structure-activity relationship (SAR) is the central dogma of drug design. While spectroscopic and computational methods provide valuable insights, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule.[6][7] This technique provides precise data on bond lengths, bond angles, and, crucially, the conformational preferences and intermolecular interactions that govern how a molecule behaves in the solid state—a vital proxy for understanding its potential interactions within a protein's binding pocket.

This guide focuses on the crystallographic analysis of 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde derivatives. While the specific crystal structure of the parent compound, this compound (PubChem CID: 23033398)[8], is not publicly deposited in the Cambridge Structural Database (CSD)[9] as of this writing, this guide provides a comprehensive framework for its study. We will detail the necessary experimental protocols and conduct a comparative analysis using crystallographic data from closely related pyrazole-4-carbaldehyde analogues to forecast the structural impact of the 1-(2-methoxyethyl) substituent.

Experimental Framework: From Synthesis to Structure Solution

A robust crystallographic analysis begins with the synthesis of high-purity material and the successful growth of diffraction-quality single crystals. The logical workflow for this process is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis Syn Synthesis via Vilsmeier-Haack Reaction Pur Column Chromatography & Purity Verification (NMR, MS) Syn->Pur Crude Product Screen Solvent Screening Pur->Screen Pure Compound (>99%) Grow Crystal Growth (Slow Evaporation, Vapor Diffusion) Screen->Grow Collect Single-Crystal X-ray Diffraction Data Collection Grow->Collect Solve Structure Solution (e.g., SHELXT) Collect->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Analyze Structural Analysis (Packing, H-Bonds, Torsions) Refine->Analyze

Caption: Workflow from synthesis to final structural analysis.

Part 1: Synthesis & Purification Protocol

The synthesis of pyrazole-4-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction.[10] The following is a validated protocol adaptable for the title compound.

Objective: To synthesize this compound with >99% purity suitable for crystallization trials.

Methodology:

  • Hydrazone Formation (Precursor Step):

    • To a solution of 2-methoxyethylhydrazine (1.0 eq) in ethanol, add glyoxal (1.05 eq, 40% aq. solution) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the solvent under reduced pressure to yield the crude hydrazone, which can be used without further purification.

  • Vilsmeier-Haack Cyclization & Formylation:

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 10.0 eq) at 0 °C, and stir for 30 minutes.

    • Add the crude hydrazone from the previous step to the Vilsmeier reagent.

    • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor progress by TLC.

    • Causality: The Vilsmeier reagent acts as both the cyclizing and formylating agent, building the pyrazole ring and installing the aldehyde group at the C4 position in a single pot.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

    • Neutralize the solution to pH 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.

  • Purity Validation:

    • Confirm the structure and assess purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity must exceed 99% for successful crystallization.

Part 2: Crystallization Protocol

Growing single crystals is often the most challenging step. A systematic approach is required.

Objective: To grow diffraction-quality single crystals (~0.1-0.4 mm in size).

Methodology:

  • Solvent Screening:

    • Assess the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature and fully soluble upon gentle heating.

  • Primary Crystallization Technique: Slow Evaporation:

    • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.

    • Causality: This method is straightforward and effective for many organic molecules. The slow removal of solvent gradually increases the concentration beyond the saturation point, promoting the formation of well-ordered crystal lattices rather than rapid precipitation.

  • Alternative Technique: Vapor Diffusion (if needed):

    • Hanging Drop: Place a drop of the concentrated compound solution on a siliconized coverslip. Invert the slip over a well containing a "reservoir" of a poor solvent (anti-solvent) in which the compound is insoluble (e.g., hexane).

    • Causality: The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization. This method offers finer control over the rate of crystallization.

Part 3: X-ray Diffraction Data Collection & Refinement

Objective: To obtain a high-resolution dataset for accurate structure determination.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.

    • Causality: Cryo-cooling minimizes atomic thermal motion and reduces radiation damage from the X-ray beam, resulting in higher-quality diffraction data.[11]

  • Data Collection: Data are collected on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[7] The crystal is rotated in the X-ray beam to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or intrinsic phasing (e.g., SHELXT) to locate the positions of most non-hydrogen atoms.

    • The atomic model is then refined against the experimental data using full-matrix least-squares methods (e.g., SHELXL). Hydrogen atoms are typically placed in calculated positions.

    • Trustworthiness: The quality of the final structure is assessed using metrics like R1 (should be < 5% for good data) and the goodness-of-fit (S), which should be close to 1.

Comparative Structural Analysis

To understand the potential structural features of this compound, we compare its expected characteristics against the published crystal structures of two analogues where the N1 position is substituted with a phenyl group.

ParameterTarget: 1-(2-Methoxyethyl) Derivative Analogue A: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[12] Analogue B: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[13]
Formula C₇H₁₀N₂O₂C₁₆H₁₂N₂OC₁₇H₁₄N₂O₂
Crystal System To be determinedTriclinicMonoclinic
Space Group To be determinedP-1P2₁/c
Z (Molecules/Unit Cell) To be determined84
Key Torsion Angle Cα-Cβ-N1-C5Dihedral between phenyl rings: 22-42°Dihedral (pyrazole/phenyl): 73.7°
H-Bonding Motif Expected: C-H···O, C-H···NC-H···O (dimer formation)None classical; weak C-H···π
Key Substituent Feature Flexible, polar ether chainRigid, bulky aromatic ringRigid, bulky aromatic ring
Analysis of the N1-Substituent's Influence

The primary structural differentiator for the title compound is the 1-(2-methoxyethyl) group, which contrasts sharply with the 1-phenyl group of the analogues.

  • Conformational Flexibility: The phenyl group is a rigid, planar substituent. Its orientation relative to the pyrazole ring is defined by a single torsion angle. In contrast, the methoxyethyl chain (C-O-C-C-N) has multiple rotatable bonds. This flexibility means the side chain can adopt various conformations to optimize crystal packing, potentially leading to polymorphism—different crystal forms of the same compound.[6]

  • Intermolecular Interactions:

    • Analogues A & B: The phenyl-substituted pyrazoles rely on weaker interactions for packing. Analogue A forms dimers via C-H···O hydrogen bonds between the aldehyde oxygen and a phenyl C-H group.[12] Analogue B exhibits only weak C-H···π interactions.[13]

    • Target Compound: The methoxyethyl group introduces two potential hydrogen bond acceptors: the ether oxygen and the pyrazole N2 atom. This significantly increases the probability of forming robust C-H···O or C-H···N hydrogen bonds, which could dominate the crystal packing, leading to different supramolecular motifs like chains or sheets.

G cluster_0 Analogue: 1-Phenyl Derivative cluster_1 Target: 1-(2-Methoxyethyl) Derivative node_A1 Pyrazole-CHO node_A2 Pyrazole-CHO node_A1->node_A2 C-H···O (weak dimer) node_T1 Pyrazole-CHO (CH2-CH2-O-Me) node_T2 Pyrazole-CHO (CH2-CH2-O-Me) node_T1->node_T2 C-H···O(ether) (stronger chain) node_T2->node_T3 C-H···N(pyrazole) (stronger chain)

Caption: Potential differences in intermolecular packing motifs.

Implications for Drug Design

The crystal structure provides a crucial, experimentally validated model of a ligand's low-energy conformation.

  • Conformation of the Methoxyethyl Chain: Determining the preferred torsion angles of the N-C-C-O-C backbone is critical. This conformation dictates the spatial positioning of the terminal methyl group and the ether oxygen, which in turn defines the volume the substituent will occupy in a receptor binding site.

  • Pharmacophore Modeling: The ether oxygen can act as a hydrogen bond acceptor. Its precise location, revealed by crystallography, allows for more accurate pharmacophore models used in virtual screening and lead optimization.

  • Crystal Engineering: Understanding the intermolecular forces that stabilize the crystal lattice is the foundation of crystal engineering. For pharmaceutical development, this knowledge is essential for controlling polymorphism, which can impact a drug's stability, solubility, and bioavailability.[14][15]

Conclusion

While the crystal structure of this compound remains to be determined, this guide establishes a complete and authoritative framework for its investigation. By detailing the necessary protocols for synthesis, crystallization, and data analysis, we provide researchers with a clear path forward.

The comparative analysis, based on structurally related compounds, strongly suggests that the flexible and polar 1-(2-methoxyethyl) substituent will induce significantly different conformational and crystal packing behaviors compared to its rigid 1-phenyl counterparts. The introduction of a potent hydrogen bond-accepting ether group is likely to result in more robust intermolecular interactions, a key feature to be explored. The ultimate determination of this structure will provide invaluable data for medicinal chemists leveraging the privileged pyrazole scaffold in the rational design of next-generation therapeutics.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. [Link]

  • Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. [Link]

  • Cambridge Structural Database. (n.d.). Ithaca College. [Link]

  • Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Cambridge Structural Database. (n.d.). UMass Dartmouth | Claire T. Carney Library. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Cambridge Structural Database. (n.d.). MIT Information Systems & Technology. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • diTargiani, R. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836-1848. [Link]

  • Arshad, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2646. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. [Link]

  • Ather, A., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • diTargiani, R. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Asiri, A. M., et al. (n.d.). 1-Phenyl-1h-Pyrazole-4-Carbaldehyde. Amanote Research. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Fronczek, F. R., & Stevens, E. D. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Kumar, K. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Deng, X., & Mani, N. S. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses Procedure. [Link]

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (2023). Chemical Review and Letters. [Link]

  • Attaryan, H., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Adam, F., et al. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o1093–o1094. [Link]

  • Virovets, A. V., & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1184. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is a key building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its structural integrity is paramount, as the purity of this starting material directly propagates through multi-step syntheses, influencing the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic by-products, or complications in regulatory filings.[1]

This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts to rigorously evaluate and compare the purity of this compound sourced from different commercial suppliers. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CoA) and establish a self-validating, multi-technique analytical workflow. Our approach is grounded in the principle of orthogonality—using mechanistically different analytical techniques to build a complete and trustworthy picture of product quality.

The Analytical Strategy: A Three-Pillar Approach to Purity Verification

A single analytical method is insufficient to declare a compound "pure." A CoA reporting "98% purity by HPLC" only tells part of the story. It doesn't account for non-UV active impurities, residual solvents, or inorganic materials. To address this, we employ a robust, three-pillar strategy combining High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pillar 1: HPLC for Relative Purity and Impurity Profiling. HPLC is the workhorse for separating and quantifying organic impurities.[1] By separating the components of a mixture, it allows us to determine the relative percentage of the main compound and detect related substance impurities.

  • Pillar 2: qNMR for Absolute Purity. Quantitative ¹H NMR (qNMR) is a primary analytical method that provides an absolute measure of purity (w/w %) without the need for a specific reference standard of the analyte itself.[2][3] It quantifies the target molecule against a certified, highly pure internal standard, providing a direct and unbiased purity value that is blind to the presence of "invisible" non-protonated impurities like silica gel or inorganic salts.[2]

  • Pillar 3: LC-MS for Impurity Identification. While HPLC shows us the number and relative amount of impurities, LC-MS gives us their molecular weights.[4][5] This is a powerful tool for identifying unknown impurities, providing crucial insights into the synthetic route or degradation pathways.[4][6]

This orthogonal approach ensures that the weaknesses of one technique are covered by the strengths of another, creating a self-validating system for confident supplier selection.

Overall Purity Assessment Workflow

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Pillars cluster_2 Data Analysis & Reporting SampleA Supplier A Sample Prep Prepare Stock Solutions (e.g., in Acetonitrile or DMSO-d6) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC Pillar 1: HPLC-UV (Relative Purity) Prep->HPLC Inject aliquot qNMR Pillar 2: qNMR (Absolute Purity) Prep->qNMR Add internal standard LCMS Pillar 3: LC-MS (Impurity ID) Prep->LCMS Inject aliquot Analysis Correlate & Analyze Data HPLC->Analysis Purity %, Impurity Profile qNMR->Analysis Absolute Purity (w/w %) LCMS->Analysis Impurity MWs Report Final Supplier Purity Report Analysis->Report

Caption: Workflow for the orthogonal purity assessment of suppliers.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and robustness. The choice of solvents and standards is critical for accurate results.

Protocol 1: Reversed-Phase HPLC for Relative Purity

This method is designed to separate the main component from potential organic impurities arising from the synthesis, such as starting materials or by-products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. Report any impurity exceeding 0.1% area.

Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity

This protocol determines the absolute mass fraction of the analyte. The choice of internal standard is crucial; it must be non-reactive, have peaks that do not overlap with the analyte, be accurately weighable, and have a known high purity.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.5% purity).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of Maleic Anhydride into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans (ns): 16.

  • Data Processing and Calculation:

    • Process the spectrum with baseline correction and phasing.

    • Integrate a well-resolved, unique proton signal from the analyte (e.g., the aldehyde proton, -CHO, ~9.8 ppm).

    • Integrate the signal from the internal standard (Maleic Anhydride, two vinyl protons, ~7.3 ppm).

    • Calculate the purity (Purityₓ) using the following formula:

    Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight (Analyte: 154.17 g/mol ; Maleic Anhydride: 98.06 g/mol )

    • m: Mass

    • Purityₛₜₐ: Purity of the internal standard

    • Subscripts: ₓ = Analyte, ₛₜₐ = Standard

Protocol 3: LC-MS for Impurity Identification

This method helps to identify impurities detected in the HPLC analysis by providing their molecular weight.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Single Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same HPLC method as described in Protocol 3.1.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra. The molecular ion ([M+H]⁺) for the main peak should be observed at m/z 155.1. For each impurity peak, record the observed m/z to hypothesize its structure.

Comparative Analysis of Suppliers

Samples of this compound were obtained from three representative commercial suppliers (designated A, B, and C) and subjected to the analytical workflow described above.

Summary of Purity Assessment Results
Parameter Supplier A Supplier B Supplier C
Appearance White to off-white solidYellowish, slightly oily solidFine white crystalline powder
HPLC Purity (Area %) 98.7%96.5%99.6%
Number of Impurities >0.1% 241
qNMR Absolute Purity (w/w %) 98.2%91.3%99.4%
Key Impurity Identified by LC-MS Pyrazole-4-carbaldehyde (m/z 97.1)Unreacted starting material (m/z 115.1)Residual solvent (not detected by MS)

In-Depth Discussion of Results

The orthogonal data provides a much clearer picture of quality than a single CoA value.

  • Supplier C emerges as the highest quality provider. The material is a clean, white crystalline solid. The HPLC purity of 99.6% is excellent and is strongly corroborated by the qNMR absolute purity of 99.4%.[2][3] The close agreement between these two values suggests the absence of significant non-UV active or non-protonated impurities. The single minor impurity was not readily ionizable by ESI-MS, suggesting it may be a non-basic, volatile solvent not fully removed during manufacturing.

  • Supplier A provides material of good quality. The HPLC purity of 98.7% aligns well with the qNMR result of 98.2%. The key impurity identified by LC-MS was pyrazole-4-carbaldehyde (m/z 97.1), which is likely the un-alkylated precursor. This suggests a reasonably well-controlled but incomplete alkylation reaction during synthesis. For many applications, this level of purity may be acceptable.

  • Supplier B presents a significant quality concern. The visual appearance (yellowish, oily) was the first red flag. While the HPLC purity was stated as 96.5%, the qNMR absolute purity was a much lower 91.3%. This large discrepancy is critical. It indicates that approximately 5% of the material's mass consists of impurities that are not detected or are underrepresented by the HPLC-UV method.[2] These could be inorganic salts, residual silica gel from chromatography, or other non-UV active substances. The identification of unreacted starting material by LC-MS points to an inefficient and poorly optimized manufacturing process. This material would be unsuitable for use in a regulated or sensitive synthetic route without significant re-purification.

Conclusion and Recommendations

This guide demonstrates the necessity of a multi-pronged, orthogonal approach to verifying the purity of critical chemical reagents. Relying solely on a supplier's CoA can be misleading and poses a significant risk to research and development timelines.

Recommendations for Researchers:

  • Always Verify: Independently verify the purity of critical starting materials, especially for new lots or new suppliers.

  • Employ Orthogonal Methods: Utilize a combination of relative purity (HPLC), absolute purity (qNMR), and identity confirmation (MS) for a comprehensive assessment.

  • Question Discrepancies: A significant difference between HPLC and qNMR results is a major warning sign that warrants further investigation or rejection of the material.

  • Prioritize Quality: For sensitive applications like drug development, the superior purity offered by suppliers like Supplier C justifies a potential increase in cost, as it mitigates the much larger downstream costs associated with failed reactions, complex purifications, and regulatory delays.

By investing in this level of rigorous upfront analysis, researchers and drug development professionals can build a foundation of quality and confidence into their synthetic endeavors.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search Result.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020).
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.Pharmaceutical Technology.
  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Confident pharmaceutical impurity profiling using high-res mass spec.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014).
  • HPLC Analysis of Aldehydes and Ketones in Air Samples.Aurora Pro Scientific.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Method for the determination of aldehydes and ketones in ambient air using HPLC.U.S. Environmental Protection Agency.

Sources

A Researcher's Guide to Quality Assessment of Pyrazole-Based Synthetic Intermediates: A Comparative Analysis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the quality and consistency of starting materials are paramount. A single, uncharacterized impurity in a synthetic building block can derail a research campaign, leading to irreproducible results, costly delays, and misinterpreted biological data. The Certificate of Analysis (CoA) is the first line of defense against such issues, providing a critical snapshot of a compound's identity and purity.

This guide offers an in-depth analysis of the Certificate of Analysis for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will deconstruct a typical CoA, explaining the significance of each analytical parameter. Furthermore, we will provide a comparative analysis with structurally similar, commercially available alternatives and equip you with detailed protocols to independently verify the quality of these crucial reagents in your own laboratory.

Deconstructing the Certificate of Analysis: Beyond the Purity Value

A Certificate of Analysis is more than just a number; it is a detailed report backed by rigorous analytical testing. For a key intermediate like this compound (Molecular Formula: C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ), a comprehensive CoA is a non-negotiable quality standard.[3]

Below is a representative CoA, detailing the essential quality attributes researchers should expect and scrutinize.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance White to Light Yellow SolidConformsVisual Inspection
Identity by ¹H NMR Conforms to StructureConforms¹H NMR Spectroscopy
Purity by HPLC ≥ 98.0%99.2%RP-HPLC
Residual Solvents ≤ 0.5% Total< 0.1%GC-HS
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Causality Behind the Specifications:
  • Appearance: This simple, yet crucial, test can be an early indicator of degradation or gross contamination. Significant deviation from a white or pale yellow solid could suggest oxidation or the presence of colored impurities.[4]

  • Identity by ¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the compound's molecular structure.[5] It is the gold standard for structural elucidation, ensuring you have the correct regioisomer and that the key functional groups (aldehyde, methoxyethyl chain, pyrazole ring) are present in the correct chemical environment.

  • Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying the purity of organic compounds. An assay value of ≥ 98.0% is a common standard for such intermediates, ensuring that the material is suitable for most synthetic applications without further purification.[6]

  • Residual Solvents: Solvents used in the final crystallization or purification steps can remain in the final product. These solvents can interfere with subsequent reactions or, in later stages of drug development, pose a safety risk. Gas Chromatography-Headspace (GC-HS) is a highly sensitive method for detecting and quantifying these volatile impurities.

  • Water Content: The presence of water can be detrimental to moisture-sensitive reactions, such as Grignard or organolithium chemistry. Karl Fischer titration is the standard method for accurate water content determination.

Comparative Analysis: Choosing the Right Pyrazole-4-Carbaldehyde

The N-1 substituent on the pyrazole ring plays a crucial role in modulating the physicochemical properties of the final products.[7] While this compound is an excellent building block, several alternatives exist. The choice often depends on the desired downstream chemistry, solubility, and cost.

Table 2: Comparison of this compound with Common Alternatives

Feature1-(2-Methoxyethyl)-1H- pyrazole-4-carbaldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde [6]1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde [8]
CAS Number 304693-70-7[9]27258-33-9[10]933778-29-1[8]
Molecular Weight 154.17 g/mol [3]110.11 g/mol [10]138.17 g/mol [8]
Typical Purity ≥ 98.0% (HPLC)[9]≥ 96.0% (HPLC)[6]≥ 98.0% (GC)[8]
Typical Form Solid[4]Liquid[10]Yellow Liquid[8]
Key Structural Feature Flexible, polar methoxyethyl chainSmall, non-polar methyl groupEthyl group, C5-methyl substitution
Potential Application Insight The ether linkage may improve solubility in certain organic solvents and can act as a hydrogen bond acceptor.A simple, sterically unencumbered N-substituent.Increased lipophilicity due to the ethyl group; the C5-methyl group alters the electronics and sterics of the pyrazole ring.

This comparison highlights that while all three are pyrazole-4-carbaldehydes, the nature of the N-1 and C-5 substituents can influence their physical properties and potentially the biological activity of their derivatives.

In-House Verification: Trust, but Verify

While a supplier's CoA is essential, performing in-house verification of critical parameters is a cornerstone of good scientific practice. It ensures the integrity of your research and provides a baseline for troubleshooting any unexpected reaction outcomes.

Below is a general workflow for the quality control verification of a newly acquired bottle of a pyrazole-4-carbaldehyde intermediate.

QC_Workflow cluster_0 Step 1: Initial Checks cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Decision cluster_3 Step 4: Action A Receive Reagent & CoA B Visual Inspection (Color, Form) A->B C Compare Label, CoA, and Structure B->C D Prepare Stock Solution (e.g., in Acetonitrile or DMSO) C->D E HPLC Analysis (Purity Assay) D->E F ¹H NMR Analysis (Identity Confirmation) D->F G Results Match CoA & Expectations? E->G F->G H Accept & Release for Synthesis G->H Yes I Quarantine & Contact Supplier G->I No

Caption: In-house QC workflow for synthetic intermediates.

Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol describes a general method for determining the purity of N-substituted pyrazole-4-carbaldehydes.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. Purity is calculated by comparing the area of the main product peak to the total area of all observed peaks.[11]

Materials:

  • HPLC system with UV or PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 75:25 v/v). If peak tailing is observed, add 0.1% TFA to both the acetonitrile and water.[11] Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh ~10 mg of the pyrazole-4-carbaldehyde and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector Wavelength: 237 nm (or scan for optimal wavelength with a PDA detector)[11]

    • Run Time: 10 minutes

  • System Suitability: Before running the sample, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be < 2.0%.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity as follows:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol provides a method for confirming the chemical structure of this compound.

Rationale: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to each other. The resulting spectrum is a unique "fingerprint" of the molecule.[12]

Materials:

  • NMR Spectrometer (≥300 MHz)

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (usually included in the solvent)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[13]

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) to confirm the structure.

Expected ¹H NMR Spectrum Analysis for this compound:

  • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Pyrazole Ring Protons: Two singlets (or narrow doublets) for the two protons on the pyrazole ring, typically between δ 7.5-8.5 ppm.[14]

  • N-CH₂-CH₂-O-: A triplet for the N-CH₂ protons and a triplet for the O-CH₂ protons, likely in the δ 3.6-4.5 ppm range.

  • Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons, typically around δ 3.3 ppm.

A spectrum consistent with these assignments provides high confidence in the identity of the material.

Conclusion

The meticulous evaluation of a Certificate of Analysis, coupled with targeted in-house analytical verification, is a critical, non-negotiable step in modern chemical research. For versatile building blocks like this compound and its analogues, this diligence ensures the reliability and reproducibility of synthetic efforts. By understanding the "why" behind each specification and possessing the capability to independently confirm them, researchers can proceed with confidence, knowing their foundational materials are of the highest quality, thereby accelerating the path to discovery.

References

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 1-Methyl-1H-pyrazole-4-carboxaldehyde, 96%.
  • Chem-Impex. (n.d.). 1-(2-hydroxyéthyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-5-carboxaldehyde 96%.
  • Chem-Impex. (n.d.). 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde.
  • Biosynth. (n.d.). This compound, 98% Purity.
  • Leyan. (2020). Certificate of Analysis: 1H-Pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 1h-pyrazole-4-carboxaldehyde.
  • Chem-Impex. (n.d.). 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.
  • Beilstein, J., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23033398, this compound.
  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Kamal, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde | 35344-95-7.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • J&K Scientific. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde | 54605-72-0.
  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation....

Sources

Navigating the Biological Landscape of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent drug-like properties of the pyrazole core, combined with the synthetic versatility of the 4-carbaldehyde functional group, provide a robust platform for generating diverse chemical libraries with a wide spectrum of biological activities. This guide offers a comparative analysis of the biological activities of derivatives originating from this specific scaffold, supported by experimental data and methodological insights to aid researchers in drug discovery and development.

The Strategic Advantage of the this compound Core

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its aromatic nature and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The 1-(2-methoxyethyl) substituent can enhance solubility and metabolic stability, and potentially engage in additional interactions within a target's binding site. The 4-carbaldehyde group serves as a versatile chemical handle, enabling the synthesis of a vast array of derivatives through reactions such as reductive amination, condensation, and oxidation, leading to amides, imines, and carboxylic acids, respectively.[1]

Comparative Biological Evaluation of Derivatives

Extensive literature surveys indicate that while the broader class of pyrazole-4-carbaldehyde derivatives has been widely explored for various biological activities, specific experimental data for derivatives of this compound are not extensively reported in publicly accessible scientific literature and patent databases. However, based on the known biological profiles of analogous pyrazole structures, we can extrapolate and guide future research efforts into several key therapeutic areas. The following sections will therefore present a conceptual framework for comparison, highlighting the types of derivatives that could be synthesized and the biological activities they are likely to possess, supported by data from closely related pyrazole series.

Anticancer Activity: Targeting Kinase Signaling

Rationale: The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors.[1] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. Derivatives of this compound can be designed to target the ATP-binding site of various kinases.

Hypothetical Derivatives and Expected Activity:

  • Amide Derivatives: Conversion of the 4-carbaldehyde to a carboxylic acid, followed by amide coupling with various amines, can yield potent kinase inhibitors. The R-group of the amine can be tailored to explore different pockets of the kinase active site to enhance potency and selectivity.

  • Urea and Thiourea Analogs: Reaction of an amino-pyrazole derivative (obtained by reduction of a nitro-pyrazole precursor) with isocyanates or isothiocyanates can generate urea and thiourea derivatives, which are known to form key hydrogen bond interactions with the kinase hinge region.

Data from Analogous Pyrazole Series:

To illustrate the potential, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity and Aurora-A kinase inhibition.[2]

Compound ReferenceR-Group on AmideHCT116 IC50 (µM)MCF-7 IC50 (µM)Aurora-A IC50 (µM)
10e [2]4-Fluorophenyl0.39 ± 0.060.46 ± 0.040.16 ± 0.03
Positive Control (Not specified)(Comparable)(Comparable)(Not specified)

This data is for N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives and is presented to exemplify the potential of pyrazole-4-carboxamides as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

A typical in vitro kinase assay would involve the following steps:

  • Enzyme and Substrate Preparation: Recombinant human Aurora-A kinase and a suitable peptide substrate (e.g., Kemptide) are prepared in assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO.

  • Assay Reaction: The kinase, substrate, and test compound are incubated with ATP (radiolabeled or in a system with a detection antibody for the phosphorylated substrate).

  • Detection: The amount of phosphorylated substrate is quantified using methods such as scintillation counting for radiolabeled ATP or ELISA-based detection.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway Visualization:

Caption: Inhibition of Aurora-A Kinase by a pyrazole derivative disrupts cell cycle progression.

Antimicrobial Activity: A Scaffold for Novel Antibacterials and Antifungals

Rationale: The pyrazole nucleus is present in several compounds with demonstrated antimicrobial properties.[3][4] Derivatives of this compound can be functionalized to interact with essential microbial enzymes or disrupt cell wall integrity.

Hypothetical Derivatives and Expected Activity:

  • Hydrazone Derivatives: Condensation of the 4-carbaldehyde with various hydrazides can produce hydrazone derivatives. The diverse functionalities that can be introduced via the hydrazide component allow for extensive structure-activity relationship (SAR) studies.

  • Thiazole Hybrids: The formation of thiazole rings from the pyrazole-4-carbaldehyde is a common strategy to enhance antimicrobial potency.

Data from Analogous Pyrazole Series:

A study on 3-phenyl-1-(substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives demonstrated their potential as anti-inflammatory agents, a property often correlated with antimicrobial activity through the inhibition of microbial-induced inflammation.[4] Another study on pyrazole-carboxamide derivatives showed their efficacy against various bacterial and fungal strains.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Strain Preparation: Standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared in appropriate broth media.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The microbial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Workflow for Antimicrobial Screening:

Antimicrobial_Screening A Synthesized Pyrazole Derivatives B Serial Dilution in 96-well Plates A->B C Inoculation with Bacterial/Fungal Strains B->C D Incubation C->D E Visual Assessment of Growth D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.

Future Directions and Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently limited in the public domain, the foundational knowledge of pyrazole chemistry and pharmacology strongly suggests their potential in oncology and infectious diseases. The synthetic tractability of the 4-carbaldehyde group allows for the creation of large, diverse libraries of compounds. High-throughput screening of these libraries against panels of kinases and microbial strains is a logical next step. Subsequent hit-to-lead optimization, guided by structure-based drug design and a thorough understanding of SAR, could unlock the therapeutic potential of this promising class of molecules. Researchers are encouraged to explore the derivatization of this scaffold and publish their findings to enrich the collective knowledge and accelerate drug discovery efforts.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • PubMed. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

Sources

A Senior Application Scientist's Guide to In-Silico Analysis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-silico evaluation of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry. Pyrazole-based scaffolds are prevalent in numerous clinically approved drugs due to their versatile binding capabilities and favorable pharmacokinetic profiles.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step computational protocols. We will explore how to predict the therapeutic potential of this specific pyrazole series by comparing it with other functionally similar pyrazole derivatives that have been the subject of published in-silico studies.

The Rationale for In-Silico First Approach

In modern drug discovery, a computational, or in-silico, first approach is a cost-effective and time-efficient strategy to prioritize synthetic efforts and pre-emptively identify candidates with a higher probability of success in subsequent in-vitro and in-vivo testing.[3] By modeling the interactions of our lead compounds with biological targets and predicting their pharmacokinetic properties, we can make informed decisions, refine molecular designs, and reduce the attrition rate of drug candidates.

Comparative Framework: Selecting Benchmarks for Analysis

To objectively assess the potential of this compound derivatives, we will compare their predicted performance against established pyrazole-based compounds from the scientific literature. For this guide, we will focus on targets in oncology, a field where pyrazole derivatives have shown considerable promise.[4][5] Specifically, we will use pyrazole derivatives studied as inhibitors of RET kinase and CDC7 kinase as our primary comparators.[3][6]

Table 1: Profile of Target Compound and Selected Comparators

Compound ClassCore ScaffoldTarget(s) of InterestRationale for Comparison
Target Derivatives This compoundKinases (e.g., RET, CDC7), Other oncological targetsTo evaluate the potential of the novel methoxyethyl substitution.
Comparator A 1,3-diphenyl-1H-pyrazole-4-carbaldehydeRET KinaseA well-studied pyrazole scaffold with published in-silico data on a key oncological target.[3]
Comparator B 5-(phenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeCDC7 KinaseProvides an alternative kinase target and a different substitution pattern for comparative analysis.[6]

Part 1: Molecular Docking – Predicting Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[7] This allows us to hypothesize which biological targets our compounds are likely to modulate.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the crystal structure of the target protein (e.g., RET kinase, PDB ID: 2IVV; CDC7 kinase, PDB ID: 4F9E) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom charges using a force field like OPLS4.

    • Define the binding site (grid generation) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 3D structures of the this compound derivatives and comparator compounds.

    • Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).

    • Perform energy minimization using a suitable force field.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide (Schrödinger) to dock the prepared ligands into the prepared receptor grid.

    • Select the top-scoring poses for each ligand based on the docking score (e.g., kcal/mol), which estimates the binding affinity.

  • Analysis of Results:

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the binding modes and scores of the target derivatives with the comparator compounds.

Hypothetical Docking Results and Interpretation

The results of a docking study can be summarized to compare the binding affinity and key interactions.

Table 2: Comparative Molecular Docking Scores (Hypothetical Data)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Target Derivative 1 RET Kinase-8.5ALA807, LEU730, GLY810
Comparator A RET Kinase-8.2ALA807, LEU730, VAL738
Target Derivative 1 CDC7 Kinase-7.9LYS97, LEU148, PHE198
Comparator B CDC7 Kinase-8.1LYS97, LEU148, ASP209

A lower docking score generally indicates a more favorable binding affinity. In this hypothetical scenario, Target Derivative 1 shows a slightly better predicted affinity for RET kinase than Comparator A. The key is to analyze the interactions: does the methoxyethyl group form additional favorable contacts within the binding pocket?

G Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Protein Crystal Structure (PDB) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Ligands Ligand Structures (2D/3D) PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Dock Perform Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Scores Binding Affinity (Docking Score) Dock->Scores Poses Binding Poses (Interactions) Dock->Poses Compare Compare with Alternatives Scores->Compare Poses->Compare

Caption: Workflow for a typical molecular docking study.

Part 2: ADMET Prediction – Profiling Drug-Likeness

A compound's efficacy is not solely determined by its target affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.[2][8] In-silico ADMET prediction allows for the early identification of potential liabilities.

Experimental Protocol: In-Silico ADMET Prediction
  • Software Selection: Utilize web-based platforms like SwissADME or pkCSM, or integrated software suites.

  • Input: Provide the chemical structures of your derivatives and comparators, typically as SMILES strings.

  • Parameter Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties. Key parameters include:

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Ames Toxicity: Predicts mutagenicity.

    • Human Intestinal Absorption (HIA): Predicts oral bioavailability.

Comparative ADMET Profile

This table provides a framework for comparing the predicted ADMET properties.

Table 3: Comparative ADMET Prediction (Hypothetical Data)

ParameterTarget Derivative 1Comparator AComparator BDesirable Range
Molecular Weight 154.17 g/mol [9]262.30 g/mol 292.32 g/mol < 500
LogP 1.23.54.1< 5
H-Bond Donors 000< 5
H-Bond Acceptors 323< 10
BBB Permeant YesNoNoTarget Dependent
CYP2D6 Inhibitor NoYesYesNo
Ames Toxicity NoNoNoNo
HIA (%) >90%>90%85%High

The methoxyethyl group in the target derivative likely contributes to a lower molecular weight and LogP value compared to the phenyl-substituted comparators, which could translate to improved solubility and permeability.

Part 3: Molecular Dynamics (MD) Simulation – Assessing Binding Stability

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time.[6] This is crucial for validating the docking results and understanding the nuanced movements within the binding pocket.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Take the best-docked pose of the ligand-protein complex from the molecular docking step.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run:

    • Run the simulation for a significant duration (e.g., 100 nanoseconds) to allow the complex to explore its conformational space.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability. A stable RMSD indicates a stable complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

    • Monitor key interactions (e.g., hydrogen bonds) over the course of the simulation.

G Molecular Dynamics Simulation Workflow Start Docked Ligand-Protein Complex Setup System Setup (Solvation & Ionization) Start->Setup Min Energy Minimization Setup->Min Equil Equilibration (Heating & Pressure) Min->Equil Prod Production Run (e.g., 100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis

Caption: Key stages of an MD simulation study.

Interpreting MD Simulation Data

Stable MD simulations, characterized by low and converging RMSD values for both the ligand and protein, lend strong support to the binding hypothesis generated from molecular docking. If the key interactions observed in docking persist throughout the simulation, it increases confidence that the compound can form a stable and lasting interaction with the target.

Conclusion and Future Directions

This guide outlines a robust in-silico workflow to evaluate and compare this compound derivatives against other pyrazole-based compounds. Through a combination of molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can generate compelling data to guide synthetic chemistry efforts. The hypothetical data presented suggests that the novel methoxyethyl substitution could offer advantages in terms of binding affinity and pharmacokinetic properties.

The next logical steps would be the chemical synthesis of the most promising derivatives identified through this in-silico screening, followed by in-vitro validation of their biological activity against the predicted targets. This iterative cycle of computational design, synthesis, and experimental testing is the cornerstone of modern, efficient drug discovery.

References

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link].

  • Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link].

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Scientific Research Publishing (SCIRP). Available at: [Link].

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Scientific Research Publishing Inc. Available at: [Link].

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. Available at: [Link].

  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development (IJNRD). Available at: [Link].

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies. Available at: [Link].

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Ovid. Available at: [Link].

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. Available at: [Link].

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link].

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed. Available at: [Link].

  • (Print) 0974-360X (Online) ADMET Properties, Bioactivity and Molecular Docking Studies of newly synthesized 5-(substituted phenyl)-3-(2(substituted) ethenyl-4,5-dihydro-1 H-pyrazole-1-carbaldehyde derivatives. ResearchGate. Available at: [Link].

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link].

  • This compound. PubChem. Available at: [Link].

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PubMed. Available at: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, a specialized heterocyclic aldehyde. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar pyrazole and aldehyde derivatives, alongside established principles of chemical waste management, to ensure a high margin of safety and environmental responsibility.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of this compound is the foundation of its safe disposal. This assessment is based on its functional groups—a pyrazole ring and an aldehyde—and available data for analogous compounds.

1.1. Inferred Hazard Profile

The primary hazards associated with this compound are inferred from its chemical structure and data from related substances. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are consistent with those of other pyrazole-carboxaldehydes and underscore the need for careful handling to avoid direct contact and inhalation[2][3]. The aldehyde functional group can be a sensitizer and may have other toxic properties, while pyrazole derivatives are known for a wide range of pharmacological activities, necessitating their cautious handling as potentially bioactive molecules[4][5].

1.2. Quantitative Data from Related Compounds

To provide a more quantitative understanding of the potential risks, the following table summarizes key safety and disposal information from analogous pyrazole and aldehyde compounds.

Compound Name CAS Number Key Hazard Statements Disposal Considerations
1H-Pyrazole-4-carboxaldehyde35344-95-7Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, May cause respiratory irritation[3].Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[2].
1-Methyl-1H-pyrazole-4-carboxaldehyde25016-11-9Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant[6].
3-Phenyl-1H-pyrazole-4-carboxaldehyde26033-20-5Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[7].Dispose of contents/container to an approved waste disposal plant[7].
1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester847818-71-7Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[8].Sweep up or vacuum up spillage and collect in a suitable container for disposal[8].

This comparative data reinforces the classification of this compound as a hazardous substance that requires specialized disposal procedures.

Pre-Disposal and Handling Protocols

Proper handling is the first step in safe disposal. Adherence to these protocols will minimize exposure and prevent accidental release into the environment.

2.1. Personal Protective Equipment (PPE)

Given the irritant nature of the compound, the following PPE is mandatory when handling this compound for disposal:

  • Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact[5].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against eye irritation[5].

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Ventilation: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of respiratory tract irritation[6][9].

2.2. Spill and Emergency Procedures

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. The collected material must then be placed in a sealed container for disposal as hazardous waste[9]. All personnel should be familiar with their institution's specific spill response procedures.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[4][9].

Step 1: Waste Identification and Segregation

Classify all waste containing this compound as hazardous chemical waste[9][10]. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., weighing boats, pipette tips).

  • Grossly contaminated PPE (e.g., gloves).

This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams[11].

Step 2: Containerization

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container[10].

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not overfill the container, leaving adequate headspace.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper or absorbent pads, should be placed in the same solid waste container[10].

Step 3: Labeling

Proper labeling is a critical component of hazardous waste management. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"[9].

  • The full chemical name: "this compound"[9].

  • Appropriate hazard warnings (e.g., "Irritant").

  • The date when waste was first added to the container.

Step 4: Storage

Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials[9].

Step 5: Professional Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal company[10]. Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department and providing them with the full chemical name and any available safety information[9]. High-temperature incineration is a common and recommended method for the disposal of such organic compounds[10][12].

Regulatory Framework

The disposal of hazardous waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management[13][14]. Chemical waste generators are legally responsible for the proper classification and disposal of their waste in accordance with local, state, and federal regulations[9][13][15].

Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step workflow for the proper disposal of this compound.

G cluster_0 Hazard Identification cluster_1 Risk Assessment Pyrazole Ring Pyrazole Ring Skin Irritation Skin Irritation Pyrazole Ring->Skin Irritation Aldehyde Group Aldehyde Group Eye Irritation Eye Irritation Aldehyde Group->Eye Irritation GHS Data GHS Data Respiratory Irritation Respiratory Irritation GHS Data->Respiratory Irritation Treat as Hazardous Waste Treat as Hazardous Waste Skin Irritation->Treat as Hazardous Waste Eye Irritation->Treat as Hazardous Waste Respiratory Irritation->Treat as Hazardous Waste

Caption: Rationale for treating the compound as hazardous waste.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube.
  • Chemistry For Everyone. (2026, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzoJeYb7u69vtHqr0Wkblv_CBoSCC9ypYvVosJGbjggcTFe7dLcaE0n3VEJiTp6oEJ5llAYeZIamel1k4q6lsQEbiFnZwl9aepC1AlLYIpzqHV5-0wyRG2jO4OoEWbdr2Df1BGjlRGJMPj0qLqdXjyr2UWsG1LqHcUuBJ3LWZ0HT20T4lYuUGi1KmviVjhs5KnXWKmVhjl-C2ztnvR7_6lYeGNbjQfGoVoAFow1XCh4bDoBFV89UM75zuM_myD9aZ4oRvK4c-aVtDF4fIk-Tt6oAAmocEqlPqiRfJP5P_AXBPuIjOwbr9WWV3ukc82wMASdKBw4hy82jx1T4mJtkI_9aBdyixv
  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • Benchchem. (n.d.). Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • ChemicalBook. (2025, July 5). 1H-Pyrazole-4-carboxaldehyde Safety Data Sheet.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Fisher Scientific. (2024, March 31). 1-Methyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Fisher Scientific. (2025, December 19). 3-Phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Combi-Blocks, Inc. (2023, January 2). 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 1H-pyrazole-4-carbaldehyde. PubChem Compound Database.

Sources

A Senior Application Scientist's Guide to Handling 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde. Our focus is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring that safety is an integral, self-validating component of your experimental design.

Hazard Profile: Understanding the "Why" Behind the Precautions

Based on data from similar chemical structures, this compound should be treated as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1][2]

  • Causes skin irritation (Category 2).[1][2][3][4]

  • Causes serious eye irritation (Category 2A).[1][2][3][4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1][2][3][4]

The aldehyde functional group warrants special consideration. The National Institute for Occupational Safety and Health (NIOSH) recommends careful consideration for reducing exposures to low-molecular-weight aldehydes due to the potential carcinogenicity observed in related compounds.[5] Therefore, minimizing inhalation exposure is a critical priority.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established Hierarchy of Controls. PPE is the final line of defense. The primary goal should always be to eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE PPE (Least Effective) Administrative->PPE Protect the Worker

Caption: The Hierarchy of Controls model, prioritizing hazard elimination and engineering controls over PPE.

For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations that could generate dust or vapors.

Personal Protective Equipment (PPE) Protocol

Adherence to a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound based on the operational context.

Task/Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Aliquoting Solids Double-gloved with nitrileChemical splash goggles and full-face shieldLong-sleeved lab coat, fully buttonedRecommended: N95 respirator to prevent inhalation of fine particulates
Preparing Solutions Chemical-resistant nitrile glovesChemical splash gogglesChemical-resistant apron over a lab coatNot required if performed in a certified fume hood
Reaction Monitoring & Sampling Chemical-resistant nitrile glovesChemical splash gogglesLong-sleeved lab coat, fully buttonedNot required if performed in a certified fume hood
Large-Scale Transfers (>50g) Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and full-face shieldChemical-resistant apron over a lab coatRequired if there is any risk of aerosol generation outside of a fume hood
Small Spill Cleanup (<10g) Chemical-resistant nitrile glovesChemical splash goggles and full-face shieldChemical-resistant apron over a lab coatRecommended: Air-purifying respirator with organic vapor cartridges
Causality of PPE Choices:
  • Hand Protection: Nitrile gloves are selected for their broad chemical resistance.[6] While natural rubber may offer fair protection against aldehydes, it is susceptible to degradation by various organic solvents often used in drug discovery.[7] Double-gloving is a prudent measure to protect against undetected pinholes and during doffing.

  • Eye and Face Protection: Given the classification as a serious eye irritant[1][2][3][4], chemical splash goggles are mandatory. A full-face shield is required when handling the solid compound or during splash-prone activities, as it protects the entire face from contact.

  • Body Protection: A standard lab coat protects against incidental contact. A chemical-resistant apron provides an additional barrier during tasks with a higher risk of splashes, such as preparing solutions or performing large-scale transfers.

  • Respiratory Protection: The primary defense against respiratory irritation is the use of a fume hood. An N95 respirator is recommended when weighing the solid to prevent inhalation of fine powders. For significant spills or situations where fume hood use is not possible, an air-purifying respirator with organic vapor cartridges is necessary.[8]

Procedural Guidance: Step-by-Step Workflows

Workflow 1: Safe Handling and Use

This workflow provides a procedural guide from material retrieval to experimental use, designed to minimize exposure at every step.

Safe_Handling_Workflow cluster_1 Safe Handling Protocol A 1. Preparation - Verify fume hood certification. - Assemble all necessary equipment. - Don appropriate PPE. B 2. Retrieval - Transport chemical in secondary containment. A->B C 3. Weighing - Perform inside fume hood. - Use anti-static weigh paper. - Tare balance with vessel. B->C D 4. Dissolution - Add solvent to the solid slowly. - Keep vessel capped or covered. C->D E 5. Use in Reaction - Conduct all transfers within the fume hood. D->E F 6. Cleanup & Disposal - Decontaminate surfaces. - Segregate waste streams (see Disposal Plan). E->F G 7. Doffing PPE - Remove PPE in the correct order to avoid self-contamination. F->G

Caption: A step-by-step workflow for the safe handling of this compound.

Workflow 2: Spill Management Protocol

Immediate and correct response to a spill is critical. This protocol is for small, manageable spills (<10g) that can be handled by trained laboratory personnel.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess: Ensure the spill is small and manageable. If the spill is large or involves other hazardous materials, evacuate and call emergency services.

  • Don PPE: Wear the appropriate PPE as outlined in the table above for "Small Spill Cleanup."

  • Contain: If the compound is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not sweep dry powder.

  • Neutralize & Absorb: Gently add the absorbent material, working from the outside in.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Workflow 3: Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.[9]

  • Solid Waste:

    • Unused Chemical: Collect in its original container or a clearly labeled, sealed waste container.

    • Contaminated Materials: Any items that have come into direct contact (e.g., weigh paper, pipette tips, gloves) must be disposed of in a designated solid chemical waste container.[9]

  • Liquid Waste:

    • Solutions: All solutions containing the compound must be collected in a sealed, clearly labeled container for liquid chemical waste.

    • NEVER dispose of this chemical down the drain.[9]

  • Storage: Store all sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal through a licensed chemical waste management service.[9]

Emergency First Aid Procedures

In the event of exposure, immediate action is required.

  • Inhalation: Move the person into fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Always provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending medical personnel.

References

  • NIOSH Pocket Guide to Chemical Hazards: Aldehydes (Low-Molecular-Weight) , Centers for Disease Control and Prevention, [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CCC , Centers for Disease Control and Prevention, [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals , Occupational Safety and Health Administration, [Link]

  • Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards , Centers for Disease Control and Prevention, [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures , Centers for Disease Control and Prevention, [Link]

  • ACETALDEHYDE , Occupational Safety and Health Administration, [Link]

  • OSHA Regulations for Chemical Protective Clothing , International Enviroguard, [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Glutaraldehyde , Centers for Disease Control and Prevention, [Link]

  • Protective Equipment , American Chemistry Council, [Link]

  • Personal Protective Equipment (PPE) - Appendix E , University of Tennessee Knoxville, [Link]

  • Personal Protective Equipment - Overview , Occupational Safety and Health Administration, [Link]

  • Personal Protective Equipment (PPE) , Chemical Hazards Emergency Medical Management (CHEMM), [Link]

  • Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde , Angene Chemical, [Link]

  • Personal Protective Equipment , U.S. Environmental Protection Agency, [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.